Product packaging for 2-Piperidinol(Cat. No.:CAS No. 45506-41-0)

2-Piperidinol

Cat. No.: B1352357
CAS No.: 45506-41-0
M. Wt: 101.15 g/mol
InChI Key: LEGMHPGYPXPXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Piperidinol is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B1352357 2-Piperidinol CAS No. 45506-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-5-3-1-2-4-6-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGMHPGYPXPXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423183
Record name 2-Piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45506-41-0
Record name 2-Piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45506-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Piperidinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Piperidinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Piperidinol. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental methodologies.

Chemical Properties of this compound

This compound, also known as 2-hydroxypiperidine, is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and materials science.[1][2] Its structure, featuring both a secondary amine and a secondary alcohol, allows for a variety of chemical transformations.[2]

Quantitative Data

The known quantitative properties of this compound are summarized in the table below. While some physical properties like boiling point and pKa are not extensively documented in publicly available literature, the existing data provides a solid foundation for its application in research.

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO[2][3]
Molecular Weight 101.15 g/mol [2][3]
CAS Number 45506-41-0[2][3]
IUPAC Name piperidin-2-ol[3]
Melting Point Approx. 130-131 °C[2]
Boiling Point Not extensively documented[2]
pKa Not documented
Solubility Soluble in water and many organic solvents[2]
LogP (Computed) 0.1[3]

Chemical Structure and Stereochemistry

The structure of this compound consists of a six-membered piperidine ring with a hydroxyl group substituted at the second carbon atom.[2] This substitution introduces a chiral center, leading to the existence of two stereoisomers, (R)-2-Piperidinol and (S)-2-Piperidinol. The stereochemistry of piperidinol derivatives is of significant interest in pharmaceutical applications, as different enantiomers can exhibit distinct biological activities.[1]

Chemical structure of this compound with the chiral center indicated.
Conformational Analysis

The piperidine ring in this compound and its derivatives predominantly adopts a chair conformation to minimize steric strain.[4] The orientation of the hydroxyl group (axial or equatorial) can influence the molecule's reactivity and biological interactions. Studies on substituted piperidines have shown that the conformational preferences can be predicted using molecular mechanics calculations.[4]

Experimental Protocols

Synthesis of this compound via Reduction of 2-Piperidone

A common and effective method for synthesizing this compound is the reduction of 2-piperidone.[2][5] This can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a milder and often preferred option over lithium aluminum hydride (LiAlH₄).[1][6]

Methodology:

  • Dissolution: Dissolve 2-piperidone in a suitable protic solvent, such as ethanol or methanol, in a round-bottom flask. The flask should be equipped with a magnetic stirrer and placed in an ice bath to maintain a low temperature.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in portions. The molar ratio of NaBH₄ to 2-piperidone should be optimized, but a slight excess of the reducing agent is typically used.

  • Reaction: Allow the reaction to stir at a low temperature (e.g., 0-5 °C) for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid to decompose any excess NaBH₄.

  • Work-up: Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are then combined, washed with brine, and dried over an anhydrous salt like sodium sulfate.

  • Purification: After removing the drying agent by filtration, the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

G Start Dissolve 2-piperidone in ethanol Add_NaBH4 Slowly add NaBH4 at 0-5 °C Start->Add_NaBH4 1 Stir Stir and monitor by TLC Add_NaBH4->Stir 2 Quench Quench with water Stir->Quench 3 Extract Extract with organic solvent Quench->Extract 4 Dry Dry organic layer Extract->Dry 5 Purify Purify by recrystallization/ chromatography Dry->Purify 6 End This compound Purify->End 7 G cluster_membrane Mycobacterial Inner Membrane MmpL3 MmpL3 Transporter TMM_out TMM - Periplasm MmpL3->TMM_out TMM_in Trehalose Monomycolate (TMM) - Cytoplasm TMM_in->MmpL3 Translocation CellWall Mycolic Acid Biosynthesis TMM_out->CellWall PIPD1 PIPD1 Inhibition Inhibition PIPD1->Inhibition Inhibition->MmpL3 Death Bacterial Cell Death CellWall->Death

References

An In-depth Technical Guide to the Synthesis of 2-Piperidinol from Pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-piperidinol, a valuable heterocyclic scaffold in medicinal chemistry, starting from pyridine. Due to the inherent chemical properties of the intermediates, a direct, single-step synthesis is challenging. Therefore, this document details a more practical and common two-step approach, involving the initial hydrogenation of a pyridine precursor to 2-piperidone (δ-valerolactam), followed by its reduction to the target this compound.

This guide includes detailed experimental protocols, quantitative data compiled from various sources, and visualizations of the chemical pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Overview of the Synthetic Strategy

The synthesis of this compound from pyridine is strategically approached in two main stages. The initial precursor, 2-hydroxypyridine, exists in a tautomeric equilibrium with its amide form, 2-pyridone.[1][2] This equilibrium is a critical consideration in the synthetic design.

Step 1: Catalytic Hydrogenation of 2-Hydroxypyridine/2-Pyridone to 2-Piperidone. The aromatic pyridine ring is first reduced to a saturated piperidine ring. Due to the thermodynamic stability of the amide functional group, the hydrogenation of 2-hydroxypyridine or 2-pyridone typically yields the corresponding lactam, 2-piperidone (also known as δ-valerolactam).[3]

Step 2: Reduction of 2-Piperidone to this compound. The carbonyl group of the 2-piperidone intermediate is then reduced to a hydroxyl group to yield the final product, this compound. This step requires careful selection of reducing agents to achieve the desired partial reduction to a hemiaminal, as over-reduction can lead to the formation of piperidine.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided below for easy reference.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
2-HydroxypyridineC₅H₅NO95.10105-107
2-PiperidoneC₅H₉NO99.1339-42[4]
This compoundC₅H₁₁NO101.15130-131[1]

Experimental Protocols

Step 1: Catalytic Hydrogenation of 2-Pyridone to 2-Piperidone

The hydrogenation of the pyridine ring in 2-pyridone to yield 2-piperidone can be achieved using various heterogeneous catalysts under hydrogen pressure. Platinum(IV) oxide (PtO₂) and rhodium-based catalysts are commonly employed for this transformation.

Representative Experimental Protocol (adapted from general pyridine hydrogenation procedures): [5]

  • Materials:

    • 2-Pyridone (1.0 eq)

    • Platinum(IV) oxide (PtO₂) (0.05 eq) or 5% Rhodium on Alumina (Rh/Al₂O₃)

    • Solvent: Glacial Acetic Acid or Ethanol

    • Hydrogen gas (H₂)

  • Apparatus:

    • High-pressure autoclave (e.g., Parr hydrogenator)

    • Magnetic stirrer

    • Filtration apparatus

  • Procedure:

    • In a high-pressure autoclave, a solution of 2-pyridone in the chosen solvent (e.g., glacial acetic acid) is prepared.

    • The catalyst (PtO₂ or Rh/Al₂O₃) is carefully added to the solution.

    • The autoclave is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.

    • The reaction mixture is stirred vigorously and pressurized with hydrogen gas to the desired pressure (typically 50-100 atm).

    • The reaction is heated to the specified temperature (e.g., 50-100 °C) and maintained for several hours (typically 6-24 hours), monitoring the uptake of hydrogen.

    • After the reaction is complete (indicated by the cessation of hydrogen uptake), the autoclave is cooled to room temperature and carefully depressurized.

    • The reaction mixture is filtered to remove the catalyst.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization or distillation to yield 2-piperidone.

Quantitative Data for Hydrogenation of Pyridine Derivatives:

CatalystSubstratePressure (atm)Temperature (°C)Time (h)SolventYield (%)Reference
PtO₂Substituted Pyridines50-70Room Temp.6-10Glacial Acetic AcidHigh[5]
Rh₂O₃Functionalized Pyridines54016TFE>99[3]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Step 2: Reduction of 2-Piperidone to this compound

The reduction of the lactam 2-piperidone to the hemiaminal this compound requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a common choice for the reduction of amides and lactams.[6][7] It is crucial to note that the typical outcome of a LiAlH₄ reduction of a lactam is the corresponding cyclic amine (piperidine) via complete reduction of the carbonyl group. The formation of this compound represents a partial reduction and may require careful control of reaction conditions, such as temperature and stoichiometry of the reducing agent.

Representative Experimental Protocol (adapted from general lactam reduction procedures): [6][7]

  • Materials:

    • 2-Piperidone (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (e.g., 1.0-1.5 eq)

    • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF))

    • Aqueous workup solutions (e.g., water, 15% NaOH, saturated sodium potassium tartrate solution)

  • Apparatus:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Inert atmosphere setup (e.g., nitrogen or argon)

    • Magnetic stirrer

  • Procedure:

    • A solution of 2-piperidone in an anhydrous solvent is prepared in a three-necked flask under an inert atmosphere.

    • The flask is cooled in an ice bath.

    • A solution or suspension of LiAlH₄ in the same anhydrous solvent is slowly added to the 2-piperidone solution via a dropping funnel with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

    • The reaction is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

    • The resulting granular precipitate is filtered off and washed with the solvent.

    • The filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

    • The product can be further purified by distillation or chromatography.

Quantitative Data for LiAlH₄ Reduction of Lactams:

Signaling Pathways and Logical Relationships

The synthesis of this compound from pyridine can be visualized as a logical progression of chemical transformations. The following diagrams, generated using the DOT language, illustrate the overall synthetic pathway and the mechanism of the key reduction step.

Synthesis_Pathway Pyridine Pyridine Two_Hydroxypyridine 2-Hydroxypyridine Pyridine->Two_Hydroxypyridine Hydroxylation Two_Pyridone 2-Pyridone Two_Hydroxypyridine->Two_Pyridone Tautomerization Two_Piperidone 2-Piperidone (δ-Valerolactam) Two_Pyridone->Two_Piperidone Catalytic Hydrogenation (H₂, Catalyst) Two_Piperidinol This compound Two_Piperidone->Two_Piperidinol Reduction (e.g., LiAlH₄)

Caption: Overall synthetic pathway from pyridine to this compound.

Lactam_Reduction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Two_Piperidone 2-Piperidone Intermediate1 Tetrahedral Intermediate Two_Piperidone->Intermediate1 1. LiAlH₄ Intermediate2 Alkoxide Intermediate Intermediate1->Intermediate2 Coordination to Al Two_Piperidinol This compound (Hemiaminal) Intermediate2->Two_Piperidinol 2. H₂O Workup

Caption: Simplified mechanism for the reduction of 2-piperidone to this compound.

Characterization Data

Proper characterization of the intermediate and final product is essential. Below is a summary of expected spectroscopic data.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)
2-Piperidone ~3.2 (t, 2H, NCH₂), ~2.2 (t, 2H, COCH₂), ~1.8 (m, 4H, CH₂)~175 (C=O), ~42 (NCH₂), ~32 (COCH₂), ~23, ~21 (CH₂)~3200 (N-H), ~1650 (C=O, amide I)[4]
This compound ~4.5-5.0 (m, 1H, CHOH), ~2.5-3.0 (m, 2H, NCH₂), ~1.2-1.8 (m, 6H, CH₂)~85 (CHOH), ~45 (NCH₂), ~30, ~25, ~20 (CH₂)~3300 (O-H, N-H), No strong C=O band

Note: Specific chemical shifts and peak shapes can vary depending on the solvent and other experimental conditions. The data for this compound is predicted based on typical values for similar structures.[1]

Conclusion

The synthesis of this compound from pyridine is a multi-step process that requires careful consideration of the tautomeric nature of 2-hydroxypyridine and the reactivity of the lactam intermediate. The most viable route involves the catalytic hydrogenation of 2-pyridone to 2-piperidone, followed by a controlled reduction to the desired this compound. This guide provides a foundational understanding of the synthetic pathways, experimental considerations, and characterization data to aid researchers in the successful synthesis of this important heterocyclic building block for applications in drug discovery and development. Further optimization of the reduction of 2-piperidone may be necessary to maximize the yield of this compound while minimizing the formation of piperidine.

References

Basic physical properties of 2-Piperidinol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Physical Properties of 2-Piperidinol

This guide provides a comprehensive overview of the fundamental physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, detailed experimental protocols for property determination, and a visual representation of a common synthesis workflow.

Introduction to this compound

This compound, with the chemical formula C₅H₁₁NO, is a heterocyclic organic compound.[1][2][3][4] Its structure consists of a six-membered piperidine ring substituted with a hydroxyl group at the second position.[1] This molecule and its derivatives are significant scaffolds in medicinal chemistry, serving as versatile building blocks for synthesizing novel therapeutic agents, including potential antimicrobial and anticancer compounds.[5] Given its role in chemical synthesis, a thorough understanding of its physical properties is essential for its handling, characterization, and application in research and development.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for its storage, handling, and use in various chemical reactions.

PropertyValueReference
Molecular Formula C₅H₁₁NO[1][2][3][4]
Molecular Weight 101.15 g/mol [1][2][3][5]
Appearance Colorless to pale yellow liquid[1]
Melting Point Approx. 130-131 °C[1]
Boiling Point Not extensively documented[1]
Solubility Soluble in water and many organic solvents[1]
CAS Number 45506-41-0[1][2][5]

Synthesis of this compound

One common laboratory method for the synthesis of this compound is through the chemical reduction of 2-piperidone.[1] This reaction effectively converts the ketone functional group in the precursor to a hydroxyl group, yielding this compound.

G cluster_start Starting Material cluster_process Process cluster_end Product 2-Piperidone 2-Piperidone C₅H₉NO Reduction Reduction 2-Piperidone->Reduction Reducing Agent (e.g., LiAlH₄ or NaBH₄) This compound This compound C₅H₁₁NO Reduction->this compound

Caption: Workflow for the synthesis of this compound from 2-Piperidone.

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental for chemical characterization. The following sections detail standard laboratory protocols for measuring the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a substance's purity.[6] A sharp melting range typically signifies a pure compound, whereas impurities tend to lower and broaden the melting range.[7] The capillary method is a common and effective technique.[8]

Protocol: Capillary Method using a Thiele Tube or Digital Apparatus

  • Sample Preparation: Ensure the this compound sample is completely dry and, if solid, finely powdered.[8][9]

  • Loading the Capillary Tube: Press the open end of a melting point capillary tube into the sample, trapping a small amount of the substance. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[6][10]

  • Apparatus Setup (Thiele Tube):

    • Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.[10]

    • Insert the thermometer assembly into a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.[9][11]

    • Heat the side arm of the Thiele tube gently with a microburner. The convection of the oil will ensure even heating.[9]

  • Apparatus Setup (Digital Apparatus - e.g., DigiMelt):

    • Insert the packed capillary tube into the heating block of the apparatus.[7]

    • Set the desired heating parameters. For an unknown melting point, a rapid initial heating rate (10-20 °C/min) can be used to find an approximate range.[7]

  • Measurement:

    • Heat the sample rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute for an accurate measurement.[9][10]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[10]

    • Record the temperature at which the entire sample has completely melted into a transparent liquid (the end of the melting range).[10]

  • Safety: Do not attempt to rapidly cool hot glassware with water, as this can cause it to crack.[9]

G A Prepare Dry, Powdered Sample B Pack Sample into Capillary Tube (2-3 mm height) A->B C Place Tube in Melting Point Apparatus B->C D Heat Rapidly to ~15°C Below Expected M.P. C->D E Heat Slowly (1-2°C / min) D->E F Record T₁: First Liquid Droplet Appears E->F G Record T₂: All Solid Turns to Liquid F->G H Report Melting Range (T₁ - T₂) G->H

Caption: Experimental workflow for melting point determination.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12] It is a key physical constant for characterizing volatile liquids.[13] The micro-boiling point method using a Thiele tube is suitable for small sample volumes.[11][14]

Protocol: Micro-Boiling Point Method

  • Sample Preparation: Place a few milliliters of the liquid this compound into a small test tube or fusion tube.[12][15]

  • Capillary Tube Insertion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.[15]

  • Apparatus Setup:

    • Attach the test tube to a thermometer.

    • Insert the assembly into a Thiele tube or another heating bath (e.g., an aluminum block on a hot plate).[11][15]

  • Heating and Observation:

    • Heat the apparatus gently.[14] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the sample's vapor is escaping.[14]

  • Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.[11]

    • The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[11][14]

    • Record this temperature.

Density Determination

Density is an intrinsic property defined as the mass of a substance per unit volume (d = m/V).[16][17] It is temperature-dependent, so the temperature at which the measurement is taken should always be recorded.[16]

Protocol: Mass and Volume Measurement

  • Mass Measurement:

    • Place a clean, dry graduated cylinder or volumetric flask on an electronic balance and tare (zero) the balance.[16][18]

    • Alternatively, record the mass of the empty container.

  • Volume Measurement:

    • Carefully add a known volume of liquid this compound to the graduated cylinder. Read the volume from the bottom of the meniscus.[18]

  • Final Mass Measurement:

    • Place the graduated cylinder containing the liquid onto the tared balance and record the mass of the liquid.[18]

    • If the empty container's mass was recorded initially, subtract it from the combined mass of the container and liquid to find the liquid's mass.

  • Calculation:

    • Calculate the density using the formula: Density = Mass / Volume.[17]

    • Repeat the measurement multiple times and average the results to improve accuracy.[18]

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[19] A qualitative assessment can determine if a substance is soluble, while quantitative methods measure the exact solubility.

Protocol: Qualitative and Semi-Quantitative Determination

  • Solvent Preparation: Measure a specific volume (e.g., 10 mL) of the chosen solvent (e.g., water, ethanol) into a test tube. Record the initial temperature.[19]

  • Solute Addition:

    • Weigh a known mass of this compound.

    • Add a small, spatula-tip amount of the solute to the solvent.[19]

  • Dissolution: Stopper the test tube and shake to facilitate dissolution. Avoid warming the tube with your hands, as temperature affects solubility.[19]

  • Observation:

    • If the solute dissolves completely, the substance is soluble in that solvent.[20]

    • Continue adding small, known amounts of the solute, shaking after each addition, until the solute no longer dissolves and a small amount of solid remains at the bottom.[19]

  • Calculation (Semi-Quantitative):

    • Weigh the remaining, undissolved solute.

    • Subtract the mass of the remaining solute from the initial total mass added to determine the mass of solute that dissolved in the specific volume of the solvent at that temperature.[19]

    • Express solubility in terms of grams per 100 mL or other standard units.

References

2-Piperidinol: A Chiral Catalyst for Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals and natural products. Among its many derivatives, 2-piperidinol stands out as a particularly valuable chiral building block. Its inherent chirality and versatile chemical functionality make it a sought-after intermediate in the asymmetric synthesis of complex molecules, driving the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, enantioselective synthesis, and its pivotal role in the creation of innovative drug candidates.

Physicochemical Properties of this compound and Its Derivatives

A thorough understanding of the physical and chemical properties of this compound and its protected analogues is crucial for their effective application in synthesis. The following tables summarize key quantitative data for racemic this compound and its common N-Boc protected derivatives. While the boiling point of this compound at atmospheric pressure is not well-documented, its melting point provides a key physical constant. Specific optical rotation values, which are critical for characterizing the enantiopurity of chiral compounds, are available for the N-Boc protected derivatives of the related 2-piperidinemethanol.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
(±)-2-Piperidinol45506-41-0C₅H₁₁NO101.15130-131[1]Not extensively documented[1]
N-Boc-2-piperidone85908-96-9C₁₀H₁₇NO₃199.2529-36>110
N-Boc-2-piperidinecarboxylic acid98303-20-9C₁₁H₁₉NO₄229.27126-130-
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Specific Rotation ([α]D)
(R)-1-Boc-2-piperidinemethanol134441-61-5C₁₁H₂₁NO₃215.3+40 ± 2º (c=2 in CHCl₃)
(S)-1-Boc-2-piperidinemethanol134441-93-3C₁₁H₂₁NO₃215.3-42 ± 2º (c=1 in CHCl₃)

Enantioselective Synthesis of this compound: Key Methodologies

The synthesis of enantiomerically pure this compound is paramount for its application in the development of chiral drugs. Several strategies have been developed to achieve this, primarily focusing on asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis from Chiral Precursors: The Lysine Approach

One of the most elegant and frequently employed methods for synthesizing enantiopure this compound and its derivatives involves the use of readily available chiral starting materials. The amino acid L-lysine serves as a versatile precursor for the synthesis of (S)-2-piperidinol derivatives, leveraging the inherent chirality of the starting material. A common synthetic pathway involves the decarboxylation of L-lysine to produce cadaverine, which then undergoes oxidative deamination and subsequent cyclization to form the piperidine ring.

Experimental Protocol: Synthesis of (S)-2-Piperidinol from L-Lysine (Conceptual)

  • Step 1: Decarboxylation of L-Lysine. L-lysine is treated with a decarboxylase enzyme or a chemical decarboxylation agent to yield cadaverine.

  • Step 2: Oxidative Deamination and Cyclization. The resulting cadaverine is subjected to an oxidative deamination reaction, often catalyzed by a diamine oxidase, to form an amino aldehyde. This intermediate spontaneously cyclizes to form Δ¹-piperideine.

  • Step 3: Reduction to (S)-Piperidine. The Δ¹-piperideine is then reduced to (S)-piperidine using a suitable reducing agent.

  • Step 4: Hydroxylation. The final step involves the stereoselective hydroxylation at the C2 position to yield (S)-2-piperidinol. This can be a challenging transformation and may require specialized reagents or enzymatic methods to achieve high stereoselectivity.

Note: This represents a conceptual pathway. The successful laboratory implementation would require careful optimization of each step and appropriate protecting group strategies.

Enzymatic Resolution of Racemic this compound Derivatives

Enzymatic resolution offers a powerful and environmentally friendly approach to separate enantiomers from a racemic mixture. Lipases are commonly employed for the kinetic resolution of racemic alcohols and their derivatives. In the case of this compound, a typical strategy involves the acylation of the racemic alcohol, where the enzyme selectively acylates one enantiomer at a much faster rate than the other.

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-N-Acetyl-2-piperidinol

  • Substrate Preparation: Racemic this compound is first protected, for example, by acetylation to form (±)-N-acetyl-2-piperidinol.

  • Enzymatic Acylation: The racemic N-acetyl-2-piperidinol is dissolved in an appropriate organic solvent, and an acyl donor (e.g., vinyl acetate) and a lipase (e.g., Candida antarctica lipase B, CAL-B) are added.

  • Reaction Monitoring: The reaction is monitored by chiral HPLC to follow the conversion of one enantiomer to its corresponding ester.

  • Work-up and Separation: Once the desired conversion is reached (typically around 50%), the reaction is stopped. The enzyme is filtered off, and the mixture is separated by chromatography to isolate the unreacted, enantiomerically enriched N-acetyl-2-piperidinol and the newly formed ester.

  • Deprotection: The protecting group from the resolved N-acetyl-2-piperidinol is removed to yield the enantiopure this compound.

Asymmetric Synthesis Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis of a chiral piperidine derivative, highlighting the key stages from starting materials to the final purified product.

Asymmetric_Synthesis_Workflow Start Chiral Precursor / Racemic Mixture Reaction Asymmetric Transformation / Resolution Start->Reaction Reagents, Catalyst Workup Quenching & Extraction Reaction->Workup Purification Chromatography / Crystallization Workup->Purification Analysis Chiral HPLC / NMR / Optical Rotation Purification->Analysis Product Enantiopure this compound Derivative Analysis->Product Characterization MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm TMM_synthesis Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_synthesis->MmpL3 TMM transport TMM_periplasm TMM MmpL3->TMM_periplasm H_channel Proton Channel H_in H+ H_channel->H_in Proton Motive Force H_out H+ H_out->H_channel Proton Motive Force Mycolic_acid_synthesis Mycolic Acid Cell Wall Synthesis TMM_periplasm->Mycolic_acid_synthesis Piperidinol Piperidinol Derivative Piperidinol->MmpL3 Inhibition

References

An In-Depth Technical Guide to the Discovery and History of 2-Piperidinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, owing to its favorable physicochemical properties and versatile chemical reactivity.[1][2][3] Among the various substituted piperidines, 2-piperidinol derivatives, characterized by a hydroxyl group at the second position of the piperidine ring, have emerged as a class of compounds with significant and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanism of action of this compound derivatives, with a particular focus on their promising role in the development of novel therapeutic agents.

Historical Perspective: From Piperidine to this compound Derivatives

The journey of this compound derivatives is intrinsically linked to the discovery of their parent heterocycle, piperidine. The isolation of piperidine from pepper (Piper nigrum) in the mid-19th century marked a significant milestone in heterocyclic chemistry.[4] For decades, research primarily focused on the chemistry and biological activities of piperidine itself and its N-substituted analogs.

It wasn't until the mid-20th century that a more focused exploration of hydroxylated piperidine derivatives, including 2-piperidinols, began to gain traction.[4] Early investigations were largely driven by an interest in understanding the impact of substitution on the pharmacological properties of the piperidine ring. These initial studies laid the groundwork for the synthesis of a variety of positional isomers of hydroxypiperidines and preliminary evaluations of their biological effects.

A significant leap in the relevance of this compound derivatives came with the discovery of their potent antimicrobial properties, particularly against mycobacteria. A notable example is the piperidinol-containing molecule, PIPD1, which was identified through high-throughput screening as a powerful agent against Mycobacterium tuberculosis, the causative agent of tuberculosis.[4] This discovery has spurred a new wave of research into the design and synthesis of novel this compound analogs with enhanced efficacy and drug-like properties.

Key Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several strategic approaches, primarily involving the reduction of corresponding 2-piperidone precursors or the catalytic hydrogenation of pyridine-based starting materials.

Reduction of 2-Piperidones

A common and effective method for the synthesis of 2-piperidinols involves the reduction of the corresponding lactam, 2-piperidone. This transformation can be accomplished using a variety of reducing agents.

Experimental Protocol: General Procedure for the Reduction of N-Substituted-2-Piperidone

A solution of the N-substituted-2-piperidone (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon). To this stirring solution, a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5 mmol) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically 2-4 hours), with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the sequential addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. The resulting suspension is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.

Note: The specific reaction conditions, including the choice of solvent and reducing agent, may be optimized for different substrates.

Catalytic Hydrogenation of Pyridine Derivatives

An alternative and industrially scalable approach to this compound derivatives is the catalytic hydrogenation of appropriately substituted pyridine precursors. This method typically involves the use of a heterogeneous catalyst, such as platinum or palladium on carbon, under a hydrogen atmosphere.

Experimental Protocol: General Procedure for the Catalytic Hydrogenation of a 2-Substituted Pyridine

The 2-substituted pyridine derivative (1.0 mmol) is dissolved in a suitable solvent, such as ethanol or acetic acid (10 mL). A catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-50 atm) in a hydrogenation apparatus and stirred vigorously at a specified temperature (ranging from room temperature to 80 °C) until the reaction is complete, as indicated by the cessation of hydrogen uptake or by analytical techniques like GC-MS or LC-MS. The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude this compound product, which can be further purified by crystallization or chromatography.

Biological Activity and Mechanism of Action: Targeting MmpL3 in Mycobacterium tuberculosis

A significant breakthrough in understanding the therapeutic potential of this compound derivatives came with the identification of their mechanism of action against Mycobacterium tuberculosis. The piperidinol-containing compound, PIPD1, has been shown to be a potent inhibitor of the mycobacterial membrane protein Large 3 (MmpL3).[4]

MmpL3 is an essential transporter protein in mycobacteria responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, across the inner membrane. Mycolic acids are major and essential components of the unique and impermeable mycobacterial cell wall.

The inhibition of MmpL3 by this compound derivatives disrupts the transport of TMM, leading to a halt in mycolic acid biosynthesis and subsequent cell death. This targeted mechanism of action makes MmpL3 a highly attractive target for the development of new anti-tubercular drugs.

Below is a diagram illustrating the mechanism of action of this compound derivatives as MmpL3 inhibitors.

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm TMM_precursors Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursors->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Mycolic_Acid_Synthesis Mycolic Acid Biosynthesis MmpL3->Mycolic_Acid_Synthesis TMM Translocation Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Incorporation 2_Piperidinol_Derivative This compound Derivative (e.g., PIPD1) 2_Piperidinol_Derivative->MmpL3 Inhibition

Caption: Mechanism of MmpL3 inhibition by this compound derivatives.

Quantitative Data on Biological Activity

The anti-mycobacterial activity of this compound derivatives has been quantified using various assays, with the Minimum Inhibitory Concentration (MIC) being a key parameter. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundOrganismMIC (µg/mL)Reference
Piperidinol Derivative 1M. smegmatis62.5[5]
bis-Mannich base of Derivative 1M. smegmatis125[5]
Various Piperidine DerivativesM. tuberculosis H37Rv10.96 - 17.81 (µM)[6]

Note: The activity can vary significantly based on the specific substitutions on the this compound scaffold.

Experimental Workflow for Synthesis and Evaluation

The development of novel this compound derivatives follows a structured workflow, from initial synthesis to biological evaluation.

experimental_workflow Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening (MIC determination against M. tuberculosis) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., MmpL3 inhibition assay) In_Vitro_Screening->Mechanism_Studies Lead_Optimization Lead Optimization (Design and synthesis of more potent analogs) SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis End Mechanism_Studies->End

Caption: A typical experimental workflow for the development of this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their history, from early academic curiosities to potent drug candidates, highlights the continuous evolution of drug discovery. The identification of MmpL3 as a key target has provided a rational basis for the design of novel anti-tubercular agents. Future research in this area will likely focus on the synthesis of more diverse libraries of this compound derivatives, the optimization of their pharmacokinetic and pharmacodynamic properties, and the exploration of their potential against other microbial pathogens and in other therapeutic areas. The detailed understanding of their synthesis and mechanism of action, as outlined in this guide, will be instrumental in advancing these efforts.

References

The Diverse Biological Activities of 2-Piperidinol and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-piperidinol scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a wide array of biologically active compounds. Its inherent stereochemistry and capacity for diverse functionalization have made it a versatile template for targeting a range of pathological conditions. This technical guide provides an in-depth overview of the biological activities of this compound and its analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Antifungal Activity: Disrupting Fungal Cell Membrane Integrity

A significant area of investigation for this compound analogs has been in the discovery of novel antifungal agents. These compounds often exert their effects by interfering with the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Quantitative Antifungal Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of 4-aminopiperidine derivatives, which share a similar structural backbone with this compound analogs, against various fungal pathogens.

Compound IDFungal StrainMIC (µg/mL)Reference
6f Candida krusei2[1]
6i Candida albicans4[1]
6i Candida krusei2[1]
6k Candida albicans16[1]
6l Candida albicans16[1]
Mefloquine Analog (erythro) Cryptococcus neoformans1[2]
Mefloquine Analog (erythro) Candida albicans4[2]
Mefloquine Analog (threo) Cryptococcus neoformans2[2]
Mefloquine Analog (threo) Candida albicans8[2]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The antifungal activity of this compound analogs is typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.

  • Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate using RPMI-1640 medium to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the drug-free control well.[1]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for many antifungal piperidine derivatives is the inhibition of the ergosterol biosynthesis pathway.[3][4] This pathway is crucial for maintaining the integrity and function of the fungal cell membrane. Specifically, these compounds have been shown to inhibit two key enzymes: sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2) .[3][5][6]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase (ERG1) 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14-alpha-demethylase (ERG11) Fecosterol Fecosterol 14-demethyl-lanosterol->Fecosterol Episterol Episterol Fecosterol->Episterol C8-isomerase (ERG2) Ergosterol Ergosterol Episterol->Ergosterol ... Piperidinol_Analog This compound Analog Piperidinol_Analog->14-demethyl-lanosterol Piperidinol_Analog->Fecosterol Apoptosis_Induction Piperidinol_Analog This compound Analog ROS Reactive Oxygen Species (ROS) Piperidinol_Analog->ROS induces Mitochondria Mitochondrial Depolarization ROS->Mitochondria causes Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis executes

References

The 2-Piperidinol Scaffold: A Core Moiety in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-piperidinol moiety, a saturated six-membered heterocycle featuring a hydroxyl group adjacent to the nitrogen atom, represents a cornerstone scaffold in medicinal chemistry. Its structural simplicity, combined with key stereochemical and hydrogen-bonding features, makes it a versatile building block for therapeutic agents across a wide range of disease areas.[1] This guide provides a technical overview of the this compound core, including its synthesis, pharmacological significance, and application in drug discovery, with detailed experimental protocols and data presented for the scientific professional.

Synthesis of the this compound Core

The construction of the this compound scaffold is most commonly achieved through the reduction of pyridine or piperidone precursors. Catalytic hydrogenation stands as a primary industrial and laboratory method due to its efficiency and scalability.[2]

General Synthetic Strategies

The predominant route to this compound involves the catalytic hydrogenation of 2-pyridone (a tautomer of 2-hydroxypyridine) or related pyridine derivatives. This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C) or rhodium, under an atmosphere of hydrogen gas.[2][3] The process reduces the aromatic pyridine ring to the saturated piperidine core while preserving the hydroxyl group. Stereoselective and asymmetric synthesis methods are also employed to produce specific enantiomers, which is often critical for pharmacological activity.[1]

Representative Experimental Protocol: Catalytic Hydrogenation of 2-Pyridone

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Pyridone

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (EtOH), reagent grade

  • Hydrogen (H₂) gas cylinder with regulator

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite™ for filtration

Procedure:

  • Reactor Setup: A high-pressure hydrogenation vessel is charged with 2-pyridone (1.0 eq) and 10% Pd/C (5-10 mol%).

  • Solvent Addition: Ethanol is added to the vessel to dissolve the substrate, typically at a concentration of 0.1-0.5 M.

  • Inerting: The vessel is sealed and purged several times with nitrogen gas to remove all oxygen.

  • Hydrogenation: The vessel is pressurized with hydrogen gas to a pressure of 50-100 psi. The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

  • Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake from the reservoir.

  • Work-up: Upon completion, the reactor is carefully depressurized and purged with nitrogen.

  • Filtration: The reaction mixture is filtered through a pad of Celite™ to remove the Pd/C catalyst. The filter cake is washed with additional ethanol.

  • Purification: The filtrate is concentrated under reduced pressure to yield crude this compound, which can be further purified by distillation or recrystallization if necessary.

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up & Purification 2-Pyridone 2-Pyridone Reactor Reactor 2-Pyridone->Reactor Pd/C Pd/C Pd/C->Reactor Ethanol Ethanol Ethanol->Reactor H2_Gas H2 Gas (50-100 psi) Reactor->H2_Gas Stirring Stirring (12-24h) H2_Gas->Stirring Filtration Filter through Celite™ Stirring->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purified_Product This compound Concentration->Purified_Product

Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.

Pharmacological Applications and Mechanisms of Action

The this compound scaffold is a key pharmacophore in several classes of therapeutic agents, demonstrating its versatility and "privileged" status in drug design.[4]

Case Study: Antimicrobial Agents - MmpL3 Inhibition

The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates novel therapeutic strategies. The mycolic acid transporter MmpL3, essential for the formation of the mycobacterial cell wall, has emerged as a high-value drug target.[5][6]

A notable this compound derivative, designated PIPD1 , has been identified as a potent inhibitor of Mycobacterium tuberculosis.[4][5] It exerts its bactericidal effect by directly inhibiting the "flippase" activity of the MmpL3 transporter. This action prevents the translocation of trehalose monomycolate (TMM), a key mycolic acid precursor, from the cytoplasm to the periplasm, thereby disrupting the final stages of cell wall biosynthesis and leading to cell death.[5][7]

G cluster_0 Cytoplasm cluster_1 Inner Membrane cluster_2 Periplasm TMM_Synth Mycolic Acid Precursor (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_Synth->MmpL3 Transport CellWall_Synth Mycolic Acid Incorporation into Cell Wall MmpL3->CellWall_Synth Flippase Action Viable_Bacterium Viable_Bacterium CellWall_Synth->Viable_Bacterium Leads to PIPD1 PIPD1 PIPD1->MmpL3 Inhibition

Caption: Mechanism of action of PIPD1, which inhibits the MmpL3 transporter.

Table 1: Antimicrobial Activity of MmpL3 Inhibitors

Compound Target Organism MIC (μM) Reference
PIPD1 M. tuberculosis 1.28 [8]
SQ109 M. tuberculosis 0.78 [8]

| NITD-349 | M. tuberculosis | 0.023 |[8] |

The Resazurin Microtiter Assay (REMA) is a common method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • M. tuberculosis H37Rv culture

  • Test compound (e.g., PIPD1) stock solution in DMSO

  • Resazurin sodium salt solution (0.01% w/v in water)

  • Positive control drug (e.g., Isoniazid)

  • Sterile PBS

Procedure:

  • Compound Dilution: Serially dilute the test compound in the 96-well plate using 7H9 broth to achieve a range of final concentrations. The final DMSO concentration should be ≤1%.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 0.5.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing 100 µL of the diluted compound. Include wells for a positive control (drug), negative control (no drug), and sterility control (no bacteria).

  • Incubation: Seal the plates and incubate at 37 °C for 7 days.

  • Resazurin Addition: Add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.

  • Reading Results: Observe the color change. Viable, respiring bacteria will reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Case Study: CNS Agents - Acetylcholinesterase (AChE) Inhibition

The piperidine ring is a crucial component of Donepezil, a primary medication for Alzheimer's disease that functions by inhibiting acetylcholinesterase (AChE).[1] Medicinal chemistry efforts have focused on synthesizing analogues of Donepezil, including those with substitutions at the 2-position of the piperidine ring, to explore new structure-activity relationships (SAR) and potentially improve the pharmacological profile.[1] These studies highlight the adaptability of the piperidine scaffold in designing next-generation CNS agents.

Table 2: AChE Inhibitory Activity of 2-Substituted Donepezil Analogues

Compound (Substituent at C2) IC₅₀ (μM) Reference
Donepezil 0.023 [1]
Unsubstituted Analogue 0.031 [1]
Methyl (Diastereomeric Mixture) 0.051 [1]
Ethyl (Diastereomeric Mixture) 0.120 [1]
Propyl (Diastereomeric Mixture) 0.450 [1]

| Phenyl (Diastereomeric Mixture) | > 10 (Inactive) |[1] |

This colorimetric assay measures AChE activity by detecting the product of acetylcholine hydrolysis.

Materials:

  • 96-well microtiter plate reader (412 nm)

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Sodium phosphate buffer (100 mM, pH 8.0)

  • Test compound (inhibitor)

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 130 µL of sodium phosphate buffer (pH 8.0)

    • 20 µL of the test compound solution (at various concentrations)

    • 20 µL of AChE solution (e.g., 0.36 U/mL)

  • Pre-incubation: Mix and incubate the plate at 25 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a freshly prepared mixture containing:

    • 20 µL of DTNB (0.5 mM)

    • 20 µL of ATCI (0.71 mM)

  • Measurement: Immediately begin reading the absorbance at 412 nm every 10-30 seconds for 10 minutes. The rate of color change (yellow) is proportional to AChE activity.

  • Calculation: Calculate the percent inhibition for each concentration of the test compound relative to a control without inhibitor. The IC₅₀ value is determined by plotting percent inhibition versus inhibitor concentration.

G cluster_0 Pre-incubation (15 min) cluster_1 Reaction Initiation & Measurement cluster_2 Data Analysis AChE AChE Enzyme Well Microplate Well AChE->Well Inhibitor Test Compound (e.g., Donepezil Analogue) Inhibitor->Well Buffer Buffer Buffer->Well DTNB DTNB Well->DTNB Reader Read Absorbance @ 412 nm (10 min) DTNB->Reader ATCI Substrate (ATCI) ATCI->Reader Inhibition_Calc Calculate % Inhibition Reader->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

Caption: Experimental workflow for the Ellman's assay to determine AChE inhibition.
Case Study: Anticancer Agents

Derivatives of the related piperidone scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines. These compounds often induce cell death through the activation of apoptotic pathways, including the activation of caspases-3/7 and the generation of reactive oxygen species (ROS).

Table 3: Cytotoxicity of a Piperidine Derivative

Cell Line Cancer Type IC₅₀ (μM) Reference
A549 Lung Carcinoma 32.43
HCT-8 Colon 66.0

| B16 | Melanoma | 69.9 | |

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Incubate for 24-72 hours.

  • MTT Addition: Remove the medium containing the compound and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value is calculated from the dose-response curve.

Conclusion and Future Outlook

The this compound scaffold continues to be a highly valuable and privileged structure in medicinal chemistry. Its synthetic accessibility and favorable physicochemical properties ensure its continued use in the design of novel therapeutics. The case studies presented here—spanning infectious disease, neurodegeneration, and oncology—underscore the scaffold's remarkable versatility. Future research will likely focus on the development of more complex, stereochemically defined this compound derivatives to achieve greater potency and target selectivity, further cementing its role in the future of drug discovery.

References

An In-depth Technical Guide to the Stereoisomers of 2-Piperidinol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Piperidinol, a saturated heterocyclic alcohol, serves as a pivotal structural motif in a vast array of pharmacologically active compounds and natural products. The presence of at least one stereocenter at the C2 position, and potentially others on the piperidine ring, gives rise to a family of stereoisomers. The spatial arrangement of the hydroxyl group and any other substituents dramatically influences the molecule's interaction with biological targets, making a thorough understanding of its stereochemistry paramount in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of the synthesis, separation, characterization, and pharmacological significance of this compound stereoisomers.

Physicochemical Properties of this compound Stereoisomers

The stereochemical configuration of this compound and its derivatives dictates their physical and chemical properties. While enantiomers share identical physical properties such as melting and boiling points, differing only in their interaction with plane-polarized light, diastereomers exhibit distinct physical and chemical characteristics.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound (racemic)C5H11NO101.15130-131Not available
2-PiperidoneC5H9NO99.1339.5Not available
PiperidineC5H11N85.15-9106

Synthesis and Separation of this compound Stereoisomers

The generation of stereochemically pure this compound derivatives is a critical step in the development of chiral drugs. Various strategies have been developed to achieve this, broadly categorized into asymmetric synthesis and chiral resolution of racemic mixtures.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer directly. This is often achieved using chiral catalysts, auxiliaries, or starting materials from the chiral pool.

This protocol describes the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine using a coexpressed ketoreductase (KRED) and glucose dehydrogenase (GDH) system for cofactor regeneration.

Materials:

  • N-Boc-3-piperidone

  • D-glucose

  • NADP+

  • Phosphate-buffered saline (PBS), 100 mM, pH 6.5

  • E. coli whole cells co-expressing KRED and GDH (or cell-free extract)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • HPLC with a chiral column for enantiomeric excess (ee) determination

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a 100 mL reaction mixture containing:

    • 100 g/L N-Boc-3-piperidone

    • 130 g/L D-glucose

    • 0.2 g/L NADP+

    • 30 g/L wet cells (or cell-free extract) of E. coli/pET28-K-rbs-G

    • 100 mM PBS buffer (pH 6.5)

  • Reaction Conditions: Maintain the reaction at 30°C with gentle agitation. Monitor the pH and maintain it at 6.5 using a 2 M NaOH solution.

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor the conversion of the starting material and the enantiomeric excess of the product by HPLC.

  • Work-up: Once the reaction has reached completion (as determined by HPLC), quench the reaction. Extract the product from the aqueous phase with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Purification and Characterization: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product. Purify the product by column chromatography on silica gel. Characterize the final product by NMR and determine the enantiomeric excess by chiral HPLC analysis.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Common methods include fractional crystallization of diastereomeric salts and enzymatic kinetic resolution.

This protocol describes the kinetic resolution of racemic 2-piperidineethanol via lipase-catalyzed transesterification.[1][2][3]

Materials:

  • (±)-2-Piperidineethanol

  • Vinyl acetate

  • Porcine Pancreas Lipase (PPL) or Lipase PS (from Pseudomonas cepacia)

  • Hexane or Methyl tert-butyl ether (MTBE) as solvent

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of racemic 2-piperidineethanol in an appropriate organic solvent (e.g., hexane for Lipase PS or MTBE for PPL), add the acyl donor (e.g., vinyl acetate).

  • Enzymatic Reaction: Add the lipase (e.g., Lipase PS or PPL) to the mixture. The enzyme will selectively acylate one of the enantiomers, leaving the other enantiomer unreacted.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC to determine the optimal reaction time for achieving approximately 50% conversion.

  • Work-up: Once the desired conversion is reached, filter off the enzyme. Wash the enzyme with the reaction solvent.

  • Separation and Purification: Concentrate the filtrate under reduced pressure. The resulting mixture contains the acylated enantiomer and the unreacted enantiomeric alcohol. Separate these two compounds by flash column chromatography on silica gel.

  • Deprotection (if necessary): The acylated enantiomer can be deprotected (hydrolyzed) to yield the corresponding enantiopure alcohol.

  • Characterization: Determine the enantiomeric excess of both the resolved alcohol and the acylated product using chiral HPLC or by converting them to diastereomeric derivatives and analyzing by NMR.

Pharmacological Significance and Signaling Pathways

The stereochemistry of this compound derivatives is a critical determinant of their pharmacological activity. Different stereoisomers can exhibit vastly different binding affinities for their biological targets and, consequently, different therapeutic effects and side effect profiles.

This compound Derivatives as CDK Inhibitors

Certain this compound derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[4] Dysregulation of CDK activity is a hallmark of many cancers.

CDK_Inhibitor_Pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor bind Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Receptor->Cyclin_D_CDK4_6 activate Rb Rb Cyclin_D_CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression 2_Piperidinol_Inhibitor This compound CDK4/6 Inhibitor 2_Piperidinol_Inhibitor->Cyclin_D_CDK4_6 inhibits

Caption: CDK4/6 inhibitor signaling pathway.

The binding of a this compound-based CDK4/6 inhibitor prevents the phosphorylation of the retinoblastoma (Rb) protein.[4][5][6][7] This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition and halting cell cycle progression.[4][5][6][7]

This compound Derivatives as Dopamine Transporter (DAT) Ligands

Stereoisomers of this compound derivatives can act as potent ligands for the dopamine transporter (DAT), a key protein in regulating dopamine levels in the synaptic cleft.[8][9] Inhibition of DAT increases the concentration of dopamine in the synapse, which is a therapeutic strategy for conditions like ADHD and depression.

DAT_Inhibitor_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) 2_Piperidinol_Ligand This compound DAT Ligand 2_Piperidinol_Ligand->DAT Inhibits Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binds Signaling_Cascade Downstream Signaling (e.g., cAMP pathway) Dopamine_Receptor->Signaling_Cascade Activates

Caption: Dopamine transporter (DAT) inhibition workflow.

By blocking the reuptake of dopamine, this compound-based DAT inhibitors prolong the presence of dopamine in the synaptic cleft, leading to enhanced stimulation of postsynaptic dopamine receptors and subsequent modulation of downstream signaling cascades, such as the cyclic AMP (cAMP) pathway.[10][]

This compound Derivatives as Opioid Receptor Ligands

The rigid structure of the piperidine ring is a common feature in many potent opioid receptor agonists and antagonists. The stereochemical presentation of substituents on the this compound scaffold is crucial for selective and high-affinity binding to the different opioid receptor subtypes (μ, δ, and κ).

Opioid_Receptor_Pathway 2_Piperidinol_Ligand This compound Opioid Ligand Opioid_Receptor Opioid Receptor (GPCR) 2_Piperidinol_Ligand->Opioid_Receptor binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits Ion_Channels Ion Channels (Ca2+ influx ↓, K+ efflux ↑) G_Protein->Ion_Channels modulates cAMP cAMP Adenylyl_Cyclase->cAMP production ↓ Neuronal_Activity Decreased Neuronal Activity cAMP->Neuronal_Activity modulates Ion_Channels->Neuronal_Activity

Caption: Opioid receptor signaling cascade.

Upon binding of a this compound-based ligand, the opioid receptor (a G-protein coupled receptor) activates inhibitory G-proteins (Gi/o).[12][13][14][15][16] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, the closure of voltage-gated calcium channels, and the opening of inwardly rectifying potassium channels.[12][13][14][15][16] Collectively, these events reduce neuronal excitability and neurotransmitter release, resulting in analgesia and other opioid-mediated effects.[12][13][14][15][16]

Conclusion

The stereoisomers of this compound represent a rich and diverse chemical space with profound implications for drug discovery and development. The ability to selectively synthesize and separate these stereoisomers is crucial for elucidating their structure-activity relationships and for developing safer and more efficacious therapeutics. The detailed methodologies and an understanding of the signaling pathways presented in this guide are intended to equip researchers and scientists with the foundational knowledge required to innovate in this exciting and impactful area of medicinal chemistry.

References

Theoretical and Computational Deep Dive into 2-Piperidinol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-piperidinol, a pivotal heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering an in-depth analysis of its conformational landscape, spectroscopic properties, and its role as a key synthetic intermediate.

Introduction

This compound, a saturated heterocyclic alcohol, serves as a fundamental scaffold in a vast array of biologically active molecules and pharmaceutical agents.[1] Its structural and electronic properties, particularly the conformational isomerism of the piperidine ring and the orientation of the hydroxyl group, are crucial determinants of its reactivity and biological function. Understanding these characteristics at a molecular level is paramount for the rational design of novel therapeutics. This guide summarizes key findings from theoretical and computational investigations, providing a robust framework for future research and development endeavors.

Conformational Analysis

The conformational preference of this compound is dominated by the chair conformation of the six-membered ring, which minimizes steric and torsional strain. The orientation of the hydroxyl group, either axial or equatorial, is a subject of significant interest due to the anomeric effect.

Theoretical studies, primarily employing Density Functional Theory (DFT), have elucidated the relative energies of the different conformers. The equatorial conformer is generally favored, though the energy difference between the axial and equatorial conformers is relatively small, suggesting a dynamic equilibrium in solution.[2][3]

Table 1: Calculated Conformational Energies of this compound

ConformerMethod/Basis SetRelative Energy (kcal/mol)
Chair (Equatorial OH)B3LYP/6-311++G(d,p)0.00
Chair (Axial OH)B3LYP/6-311++G(d,p)0.5 - 1.5
Boat (Equatorial OH)B3LYP/6-311++G(d,p)4.0 - 5.0
Boat (Axial OH)B3LYP/6-311++G(d,p)4.5 - 6.0

Note: The energy values are approximate ranges compiled from various computational studies on 2-hydroxypiperidine and related structures. The exact values can vary depending on the computational method and solvent model used.

Molecular Structure and Properties

The geometric parameters of this compound have been extensively studied using computational methods. DFT calculations provide detailed information on bond lengths, bond angles, and dihedral angles for the various stable conformers.

Table 2: Calculated Geometric Parameters for the Chair Conformation of this compound (Equatorial OH)

ParameterAtom(s)Value
Bond LengthC2-O1.42 Å
Bond LengthC2-N11.47 Å
Bond LengthC2-C31.53 Å
Bond AngleO-C2-N1109.5°
Bond AngleC3-C2-N1110.2°
Dihedral AngleH-O-C2-H~180°
Dihedral AngleN1-C2-C3-C4-55.8°

Note: These values are representative and obtained from DFT calculations at the B3LYP/6-31G(d) level of theory or similar. Experimental values may vary.

Spectroscopic Properties

Computational chemistry plays a vital role in the interpretation of experimental spectra, such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Vibrational Frequencies

Calculated vibrational frequencies can be correlated with experimental FT-IR spectra to assign specific vibrational modes to functional groups. The characteristic O-H and N-H stretching frequencies are of particular interest in this compound.

Table 3: Calculated and Experimental Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H Stretch~3400~3350 (broad)
N-H Stretch~3350~3300
C-H Stretch (aliphatic)2850-29502850-2960
C-O Stretch~1050~1060
C-N Stretch~1100~1110

Note: Calculated frequencies are typically scaled to better match experimental values. The level of theory used for calculations is generally B3LYP with a 6-311++G(d,p) basis set.[4]

NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method is a powerful tool for structure elucidation and conformational analysis.

Table 4: Calculated and Experimental NMR Chemical Shifts (ppm) for this compound

NucleusCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹H (H-C2)3.5 - 4.03.6
¹H (H-N1)2.0 - 3.02.5 (broad)
¹³C (C2)65 - 7068.5
¹³C (C6)45 - 5047.3
¹³C (C3, C4, C5)20 - 3522-33

Note: Calculated chemical shifts are referenced to a standard (e.g., TMS). Experimental values are typically recorded in CDCl₃ or D₂O.[1]

Role in Drug Development: Inhibition of MmpL3 in Mycobacterium tuberculosis

A significant application of this compound derivatives is in the development of novel anti-tuberculosis agents. The piperidinol-containing molecule, PIPD1, has been identified as a potent inhibitor of the mycolic acid transporter MmpL3 in Mycobacterium tuberculosis.[5][6] MmpL3 is essential for the transport of trehalose monomycolate (TMM), a precursor to mycolic acids which are crucial components of the mycobacterial cell wall.[7][8][9]

The following diagram illustrates the proposed mechanism of MmpL3-mediated TMM transport and its inhibition by PIPD1.

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm cluster_inhibitor Inhibition TMM_syn Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_syn->MmpL3 Transport TMM_peri TMM MmpL3->TMM_peri Flippase Activity Mycolic_acid_synthesis Mycolic Acid Maturation & Incorporation into Cell Wall TMM_peri->Mycolic_acid_synthesis PIPD1 PIPD1 (this compound derivative) PIPD1->MmpL3 Binding & Inhibition

Caption: MmpL3 transporter inhibition by a this compound derivative.

Experimental and Computational Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of 2-piperidone.

Protocol: Reduction of 2-Piperidone with Lithium Aluminum Hydride (LiAlH₄)

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is used.

  • Reagent Preparation: A solution of 2-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared.

  • Reduction: The flask is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF. The solution of 2-piperidone is added dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

  • Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Workup: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation or column chromatography.

Synthesis_Workflow start Start: 2-Piperidone reduction Reduction: LiAlH4 in THF, 0°C to reflux start->reduction quench Quenching: H2O, NaOH(aq) reduction->quench workup Workup: Filtration, Drying quench->workup purification Purification: Distillation or Chromatography workup->purification end End Product: This compound purification->end

Caption: Workflow for the synthesis of this compound.

Computational Methodology

Protocol: DFT Calculations for Conformational Analysis and Spectroscopic Properties

  • Software: Gaussian, ORCA, or other suitable quantum chemistry software package.

  • Geometry Optimization: The initial structures of the this compound conformers (chair-equatorial, chair-axial, etc.) are built using a molecular editor. Geometry optimization is performed using a DFT functional, commonly B3LYP or M06-2X, with a Pople-style basis set such as 6-311++G(d,p).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the predicted vibrational spectra.

  • NMR Chemical Shift Calculations: The GIAO method is employed to calculate the isotropic shielding constants at the same level of theory. The calculated shielding values are then converted to chemical shifts by referencing them to the shielding constant of a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

  • Solvation Effects: To model the behavior in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be included in the calculations.

Molecular Dynamics Simulations

Protocol: Molecular Dynamics Simulation of this compound in Water

  • Software: GROMACS, AMBER, or NAMD.

  • Force Field: A suitable force field for small organic molecules, such as GAFF (General Amber Force Field), is chosen. Partial charges for the this compound molecule are typically derived from quantum mechanical calculations (e.g., using the RESP or Merz-Kollman scheme).

  • System Setup: A single this compound molecule is placed in the center of a periodic cubic box. The box is then filled with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable contacts.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K) and then equilibrated at constant pressure (e.g., 1 bar) to achieve the correct density. This is typically done in two stages: NVT (canonical ensemble) followed by NPT (isothermal-isobaric ensemble).

  • Production Run: A long simulation (nanoseconds to microseconds) is run in the NPT ensemble to collect trajectory data for analysis.

  • Analysis: The trajectory is analyzed to study the conformational dynamics of this compound, its interactions with water molecules (hydrogen bonding), and other properties of interest.

MD_Workflow start System Setup: This compound in Water Box em Energy Minimization start->em nvt NVT Equilibration (Constant Temperature) em->nvt npt NPT Equilibration (Constant Pressure) nvt->npt production Production MD Run npt->production analysis Trajectory Analysis production->analysis end Results: Conformational Dynamics, H-Bonding, etc. analysis->end

Caption: General workflow for a molecular dynamics simulation.

Conclusion

The theoretical and computational studies of this compound provide invaluable insights into its structure, stability, and reactivity. This knowledge is instrumental in guiding the synthesis of novel derivatives with tailored properties for drug discovery and materials science. The continued application of advanced computational methods, in synergy with experimental validation, will undoubtedly accelerate the development of new technologies based on this versatile molecular scaffold.

References

Natural occurrence of 2-Piperidinol derivatives in alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Occurrence of 2-Piperidinol Derivatives in Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, a significant subclass of piperidine alkaloids. These compounds are found in a diverse range of organisms and exhibit a wide array of pharmacological activities, making them a subject of great interest in natural product chemistry and drug discovery. This document details their natural sources, biosynthesis, isolation, and characterization, supported by quantitative data and visual diagrams to facilitate understanding.

Introduction to this compound Alkaloids

Piperidine alkaloids are a large and diverse class of natural products characterized by a piperidine ring structure.[1] They are biosynthetically derived from the amino acid L-lysine.[2][3] Within this class, derivatives containing a hydroxyl group at the C-2 position of the piperidine ring, known as this compound derivatives, represent a structurally significant subgroup. The presence and position of the hydroxyl group, along with other substitutions on the piperidine ring, contribute to the diverse biological activities of these compounds. These activities range from antimicrobial and anti-inflammatory to neuroprotective and anticancer effects, making them attractive scaffolds for drug development.[4][5][6]

Natural Sources of this compound and Piperidine Alkaloids

This compound derivatives and related piperidine alkaloids are widespread in nature, having been isolated from various kingdoms of life, including plants, animals (particularly amphibians), and marine organisms.

  • The Plant Kingdom: This is the most prolific source of piperidine alkaloids. The Piperaceae family, especially the genus Piper (e.g., Piper nigrum, black pepper), is renowned for producing piperine, a well-known piperidine alkaloid.[2][7] Other plant families, such as Leguminosae (Prosopis affinis) and Araceae (Arisaema decipiens), also produce unique piperidine alkaloids, including 3-hydroxy-2-methylpiperidine derivatives.[8][9] Plants from the genus Lobelia are known for producing lobeline, another significant piperidine alkaloid.[2]

  • The Animal Kingdom: Amphibian skin is a rich source of a vast array of lipid-soluble alkaloids, including various piperidine derivatives.[10][11] These alkaloids are often sequestered from their diet, which consists mainly of arthropods like ants and mites.[10] For instance, 2,6-disubstituted piperidines have been identified in the skin extracts of the poison frog Dendrobates histrionicus.[12]

  • Marine Organisms: Marine environments, particularly sponges, have yielded novel piperidine and piperidone alkaloids. For example, dysidone A, a new piperidone alkaloid, was isolated from the marine sponge Dysidea sp. Marine microorganisms, including fungi and bacteria, are also recognized as a promising source of diverse alkaloids.[13]

Quantitative Analysis of Piperidine Alkaloids

The concentration of piperidine alkaloids can vary significantly depending on the species, geographical location, and environmental conditions. The following table summarizes quantitative data for some representative piperidine alkaloids from various natural sources.

AlkaloidNatural SourcePlant Part/Organism TypeConcentration / YieldReference(s)
PiperinePiper nigrumDried Fruits29.57 - 54.23 mg/g[14]
PiperinePiper longumDried Fruits12.05 - 33.23 mg/g[14]
PiperlongumininePiper longumDried Fruits0.42 - 1.82 mg/g[14]
PiperlongumininePiper nigrumDried Fruits~0.13 mg/g (average)[14]
GuineensinePiper nigrumDried Black Pepper209.7 mg/100g (dry material)[15]
PellitorinePiper nigrumDried Black Pepper361.8 mg/100g (dry material)[15]
Dysidone ADysidea sp.Marine SpongeNot specified (isolated from 20.0 kg wet weight)[16]

Biosynthesis of Piperidine Alkaloids

The biosynthesis of most piperidine alkaloids begins with the amino acid L-lysine. The general pathway involves the decarboxylation of lysine to form cadaverine, which is then oxidatively deaminated and cyclized to form the key intermediate, Δ¹-piperideine. This intermediate serves as the universal precursor for a wide variety of piperidine alkaloids through further enzymatic reactions such as condensation, reduction, and substitution.[2][3]

Biosynthesis of Piperidine Alkaloids lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Lysine Decarboxylase (LDC) delta1_piperideine Δ¹-Piperideine (Schiff Base) cadaverine->delta1_piperideine Copper Amine Oxidase (CuAO) & Spontaneous Cyclization piperidine_alkaloids Various Piperidine Alkaloids (e.g., this compound derivatives) delta1_piperideine->piperidine_alkaloids Further Enzymatic Steps (Reduction, Condensation, etc.)

Caption: General biosynthetic pathway of piperidine alkaloids from L-lysine.

Experimental Protocols: Isolation and Characterization

The isolation and structural elucidation of this compound derivatives from natural sources follow a multi-step process that combines extraction, chromatographic separation, and spectroscopic analysis.

General Experimental Workflow

The process typically begins with the collection and extraction of the biological material, followed by purification and, finally, structural identification.

Experimental Workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Structure Elucidation start Biological Material (e.g., Plant, Sponge) extraction Solvent Extraction (e.g., MeOH, EtOAc) start->extraction partition Liquid-Liquid Partitioning extraction->partition cc Column Chromatography (e.g., Silica Gel) partition->cc hplc HPLC / Semi-preparative HPLC cc->hplc ms Mass Spectrometry (MS) hplc->ms nmr NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HMBC) hplc->nmr other_spec Other Spectroscopic Methods (e.g., IR, UV) hplc->other_spec end_node Identified this compound Derivative ms->end_node nmr->end_node other_spec->end_node

Caption: Generalized workflow for isolating and identifying natural alkaloids.

Detailed Methodologies
  • Extraction and Isolation:

    • Sample Preparation: The collected biological material (e.g., dried and powdered plant material, frozen sponge) is subjected to exhaustive extraction.

    • Solvent Extraction: Common solvents for extraction include methanol, ethanol, or ethyl acetate (EtOAc). The choice of solvent depends on the polarity of the target compounds. For example, the marine sponge Dysidea sp. was extracted with 95% EtOAc to yield a crude extract.[16]

    • Partitioning: The crude extract is often suspended in water and partitioned with solvents of increasing polarity (e.g., petroleum ether, EtOAc, n-butanol) to separate compounds based on their solubility.[16]

    • Chromatography: The resulting fractions are subjected to various chromatographic techniques for purification.

      • Column Chromatography (CC): Silica gel or alumina is commonly used as the stationary phase, with a gradient of solvents (e.g., CH₂Cl₂/CH₃OH) as the mobile phase.[16]

      • High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is employed, often using reversed-phase columns (e.g., C18).[15]

  • Structural Characterization:

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the isolated compound. Fragmentation patterns can provide initial structural clues.[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.

      • 1D NMR: ¹H NMR provides information about the number and types of protons, while ¹³C NMR reveals the carbon skeleton.

      • 2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms and assemble the complete structure. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments help determine the relative stereochemistry.[8]

    • Other Spectroscopic Methods: Infrared (IR) spectroscopy can identify functional groups (e.g., -OH, -NH), and UV-Vis spectroscopy can indicate the presence of chromophores.[8]

Pharmacological Activities of Piperidine Alkaloids

Piperidine alkaloids, including this compound derivatives, exhibit a broad spectrum of biological activities, which are actively being investigated for therapeutic applications.[6][17][18]

Pharmacological Activities center Piperidine Alkaloids (incl. This compound Derivatives) anticancer Anticancer center->anticancer anti_inflammatory Anti-inflammatory center->anti_inflammatory neuroprotective Neuroprotective center->neuroprotective antimicrobial Antimicrobial / Antifungal center->antimicrobial antioxidant Antioxidant center->antioxidant antihypertensive Antihypertensive center->antihypertensive piperine_cancer Piperine (Breast, Lung Cancer) anticancer->piperine_cancer dysidone_inflam Dysidone A (Weak activity) anti_inflammatory->dysidone_inflam lobeline_neuro Lobeline (Anti-addiction) neuroprotective->lobeline_neuro

Caption: Key pharmacological activities of piperidine alkaloids.

  • Anticancer Activity: Many piperidine alkaloids have shown cytotoxic effects against various cancer cell lines.[4] Piperine, for instance, has demonstrated antitumor activity in models of breast and lung cancer.[18] A derivative of a piperidine alkaloid from Arisaema decipiens showed potential inhibitory activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 4.6 μM.[9]

  • Anti-inflammatory and Antioxidant Properties: Piperine exhibits significant anti-inflammatory and antioxidant effects.[17][18]

  • Neuroprotective and CNS Activity: Lobeline from Lobelia inflata is known for its effects on the central nervous system and is being investigated for its potential in treating drug addiction.[2] Piperine is also studied for its neuroprotective effects and potential application in managing conditions like Alzheimer's disease.[17][18]

  • Antimicrobial Activity: Derivatives of this compound have been shown to possess bactericidal properties, for example, against M. smegmatis.[5] Extracts from Piper nigrum have shown broad antibacterial and antifungal efficacy.[15]

Conclusion

This compound derivatives and their related piperidine alkaloids represent a structurally diverse and pharmacologically significant class of natural products. They are widely distributed in terrestrial and marine environments, offering a rich source for drug discovery and development. The continued exploration of their natural sources, coupled with advanced analytical techniques for their isolation and characterization, will undoubtedly lead to the discovery of new therapeutic agents. The biosynthetic pathways, primarily originating from lysine, provide targets for synthetic biology approaches to enhance the production of these valuable compounds. For researchers in pharmacology and medicinal chemistry, the piperidine scaffold, particularly with functionalization at the C-2 position, remains a highly promising starting point for the design of novel drugs.

References

An In-depth Technical Guide to 2-Piperidinol: CAS Number, Chemical Identifiers, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Piperidinol, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its chemical identifiers, summarizes key quantitative data, and presents detailed experimental protocols for its synthesis and the evaluation of its derivatives. Furthermore, it visualizes a key signaling pathway influenced by this compound derivatives, offering a valuable resource for professionals in drug discovery and development.

Core Chemical Information

This compound, a saturated heterocyclic alcohol, serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its chemical identity is established by a unique set of identifiers.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below, facilitating its unambiguous identification in chemical databases and literature.

Identifier TypeValueSource
CAS Number 45506-41-0[1][2]
PubChem CID 6397315[1]
IUPAC Name piperidin-2-ol[1][3][4]
Molecular Formula C5H11NO[1][2][3]
Molecular Weight 101.15 g/mol [1][3]
Canonical SMILES C1CCNC(C1)O[1][3][4]
InChI InChI=1S/C5H11NO/c7-5-3-1-2-4-6-5/h5-7H,1-4H2[1][3][4]
InChIKey LEGMHPGYPXPXKB-UHFFFAOYSA-N[1][3][4]
European Community (EC) Number 610-256-0[1]
DSSTox Substance ID DTXSID90423183[1][2]

Synthetic Protocols

The synthesis of this compound and its derivatives is crucial for exploring their therapeutic potential. Below are detailed methodologies for common synthetic routes.

Protocol 1: Synthesis of this compound via Reduction of 2-Piperidone

This protocol describes a general method for the reduction of a cyclic ketone (lactam) to the corresponding alcohol using sodium borohydride.

Materials:

  • 2-Piperidone

  • Methanol (or Ethanol)

  • Sodium borohydride (NaBH4)

  • Deionized water

  • Dichloromethane (CH2Cl2) or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Hydrochloric acid (HCl, for pH adjustment if necessary)

  • Sodium bicarbonate (NaHCO3, saturated solution)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-piperidone in methanol or ethanol.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Reduction: Slowly add sodium borohydride portion-wise to the cooled solution. The reaction is exothermic and may cause bubbling.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cautiously add deionized water to quench the excess sodium borohydride.

  • Solvent Removal: Remove the alcohol solvent under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with a suitable organic solvent such as dichloromethane or diethyl ether (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purification: The crude product can be further purified by distillation or column chromatography.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of 2-Hydroxypyridine

This method involves the reduction of the pyridine ring of 2-hydroxypyridine to a piperidine ring. It is important to note that 2-hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. The hydrogenation of 2-hydroxypyridines can sometimes lead to the formation of δ-lactams (2-piperidones) rather than 2-hydroxypiperidines due to amide-iminol tautomerization[5]. Careful selection of catalyst and reaction conditions is crucial to favor the desired product.

Materials:

  • 2-Hydroxypyridine

  • Platinum(IV) oxide (PtO2, Adams' catalyst) or Rhodium on carbon (Rh/C)

  • Glacial acetic acid or another suitable solvent (e.g., ethanol, trifluoroethanol)

  • Hydrogen gas (H2)

  • Sodium bicarbonate (NaHCO3) or other base for neutralization

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na2SO4)

  • Celite

Procedure:

  • Catalyst and Substrate Preparation: In a high-pressure reaction vessel (autoclave), add 2-hydroxypyridine and the catalyst (e.g., PtO2).

  • Solvent Addition: Add a suitable solvent such as glacial acetic acid.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-70 bar) and stir the reaction mixture at a specified temperature (e.g., room temperature to 40 °C) for a designated time (e.g., 6-24 hours)[5].

  • Reaction Completion and Work-up: Once the reaction is complete (monitored by techniques like NMR or GC-MS), carefully vent the hydrogen gas.

  • Neutralization and Filtration: Quench the reaction mixture with a base such as sodium bicarbonate solution to neutralize the acetic acid. Filter the mixture through a pad of Celite to remove the catalyst.

  • Extraction: Extract the filtrate with ethyl acetate or another suitable organic solvent.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography or distillation.

Biological Context and Experimental Evaluation

Derivatives of this compound have shown significant promise as inhibitors of various biological targets, including the phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer.

Signaling Pathway: PI3K/Akt

The PI3K/Akt signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for drug development. Certain this compound derivatives have been identified as potent inhibitors of PI3Kα, a key isoform in this pathway[1][4].

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Downstream Downstream Targets (Cell Survival, Growth, Proliferation) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Piperidinol This compound Derivative Piperidinol->PI3K

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. This protocol is widely used to evaluate the efficacy of potential anticancer compounds, such as this compound derivatives.

Materials:

  • Cells in culture

  • 96-well plates

  • Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37 °C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.[6][7][8][9]

This guide provides foundational information for researchers working with this compound and its derivatives. The provided protocols and pathway information are intended to support further investigation into the synthetic chemistry and biological applications of this important class of compounds.

References

The Chemical Relationship Between 2-Piperidinol and 2-Piperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical properties, relationship, and synthetic conversion of 2-Piperidinol and 2-piperidone. These two piperidine derivatives are pivotal building blocks in organic synthesis and hold significant relevance in medicinal chemistry and biological pathways. This document details their comparative properties, outlines experimental protocols for their interconversion, and visualizes their relationship through chemical and biological pathway diagrams.

Introduction: A Tale of Two Functional Groups

This compound and 2-piperidone are six-membered heterocyclic compounds sharing the same piperidine ring scaffold. Their distinct chemical reactivity and utility stem from the functional group at the second carbon position.

  • This compound is a secondary amino alcohol, featuring a hydroxyl (-OH) group. This group imparts nucleophilic character and allows for reactions typical of secondary alcohols, such as esterification and oxidation.

  • 2-Piperidone (also known as δ-valerolactam) is a lactam, which is a cyclic amide. It contains a carbonyl (C=O) group at the C2 position, making it a key intermediate in the synthesis of a wide range of pharmaceuticals and the monomer for nylon 5.[1][2]

The fundamental relationship between these two molecules is one of oxidation and reduction: this compound is the reduced form, while 2-piperidone is the oxidized form. This direct chemical link is crucial for synthetic strategies involving the piperidine motif.

Comparative Chemical and Physical Properties

The structural difference between the hydroxyl group of this compound and the carbonyl group of 2-piperidone gives rise to distinct physical and chemical properties. A summary of these properties is presented below for easy comparison.

PropertyThis compound2-Piperidone
IUPAC Name piperidin-2-olpiperidin-2-one
Synonyms 2-Hydroxypiperidineδ-Valerolactam, 2-Oxopiperidine
CAS Number 45506-41-0675-20-7
Molecular Formula C₅H₁₁NOC₅H₉NO
Molecular Weight 101.15 g/mol 99.13 g/mol
Appearance Data not widely available; likely a solid or oilWhite to off-white crystalline solid[3]
Melting Point Not widely reported39.5 °C
Solubility Soluble in polar solventsModerately soluble in water, ethanol, methanol[3]
logP 0.1-0.46

The Core Relationship: Oxidation of this compound to 2-Piperidone

The most direct and fundamental chemical relationship between this compound and 2-piperidone is the oxidation of the former to the latter. This transformation is a standard reaction in organic synthesis, converting a secondary alcohol to a ketone (or, in this case, a lactam).

Several established oxidation methods can achieve this conversion, with the choice of reagent often depending on the presence of other functional groups and desired reaction conditions (mild vs. harsh). Common methods include the Jones oxidation and the Swern oxidation.[4][5]

G Swern Oxidation Experimental Workflow cluster_workflow A Activate DMSO with Oxalyl Chloride in DCM at -78 °C B Add this compound Solution (in DCM) at -78 °C A->B Forms reactive intermediate C Add Triethylamine (Base) at -78 °C, then warm to RT B->C Forms alkoxysulfonium ylide D Quench with Water C->D Forms 2-Piperidone E Aqueous Workup (Extraction, Washes) D->E F Dry, Concentrate, & Purify (Chromatography/Distillation) E->F G Biological Formation of this compound cluster_bio Lysine Lysine Residue (in Protein) Aldehyde Allysin (Aldehyde Intermediate) Lysine->Aldehyde Oxidative Deamination (e.g., Lysyl Oxidase) Piperidinol This compound (Cyclic Intermediate) Aldehyde->Piperidinol Intramolecular Cyclization

References

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of Piperidine Derivatives via Organocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2] Its saturated heterocyclic structure is a common feature in drugs targeting a wide range of conditions.[3] Achieving stereocontrol during the synthesis of substituted piperidines is critical, as different enantiomers of a drug can exhibit vastly different pharmacological activities and safety profiles. While chiral building blocks like 2-piperidineethanol are valuable starting materials, organocatalysis has emerged as a powerful strategy for the direct asymmetric synthesis of complex piperidine scaffolds.[4] This document outlines key organocatalytic reactions—the Aldol, Mannich, and Michael additions—used to construct enantioenriched piperidine precursors, providing detailed protocols and performance data.

Key Asymmetric Organocatalytic Reactions

The construction of chiral piperidine frameworks often relies on foundational carbon-carbon and carbon-nitrogen bond-forming reactions. Organocatalysis provides a robust platform for controlling the stereochemistry of these transformations under mild and often environmentally friendly conditions.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental method for C-C bond formation, creating β-hydroxy carbonyl compounds that are versatile intermediates.[5][6] Proline and its derivatives are highly effective catalysts for direct asymmetric aldol reactions, proceeding through an enamine-based mechanism to deliver products with high enantioselectivity.[5][7]

Workflow for Asymmetric Synthesis:

sub Starting Materials (e.g., Ketone, Aldehyde) reac Asymmetric Reaction (Aldol, Mannich, etc.) sub->reac cat Chiral Organocatalyst (e.g., 2-Piperidinol derivative, Proline) cat->reac Catalyzes inter Chiral Intermediate (β-Hydroxy Ketone, β-Amino Ketone) reac->inter cycl Cyclization & Elaboration inter->cycl prod Enantioenriched Piperidine Derivative cycl->prod

Caption: General workflow for synthesizing chiral piperidines.

Quantitative Data for Asymmetric Aldol Reactions:

Catalyst (mol%) Ketone Aldehyde Solvent Time (h) Yield (%) d.r. (anti/syn) ee (%) Reference
(S)-Proline (30) Cyclohexanone 4-Nitrobenzaldehyde DMSO 4 97 99:1 99 (anti) [6]
(S)-Proline (10) Acetone 4-Nitrobenzaldehyde Acetone 24 87 - 95 [6]
L-Prolinamide (20) Methoxyacetone 4-Cyanobenzaldehyde - 16 95 - 72 [5]

| (S)-Proline (10) | Cyclohexanone | Isobutyraldehyde | MeOH/H₂O | 24 | 88 | 85:15 | 96 (anti) |[7] |

Asymmetric Mannich Reaction

The catalytic asymmetric Mannich reaction is a powerful tool for synthesizing chiral β-amino carbonyl compounds, which are direct precursors to piperidones and other nitrogen-containing heterocycles.[8][9] This three-component reaction involves an aldehyde, an amine, and a ketone, often catalyzed by chiral organocatalysts like proline to achieve high stereocontrol.[10]

Catalytic Cycle for Proline-Catalyzed Reactions:

sub_ketone Ketone sub_aldehyde Aldehyde + Amine (or Imine) iminium Iminium Ion (from Aldehyde/Amine) sub_aldehyde->iminium catalyst Proline Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone - H₂O product_complex Product-Catalyst Complex enamine->product_complex + Iminium Ion product_complex->catalyst Regeneration product Chiral Product (β-Amino Ketone) product_complex->product Hydrolysis

Caption: Simplified enamine catalytic cycle for Mannich/Aldol reactions.

Quantitative Data for Asymmetric Mannich Reactions:

Catalyst (mol%) Ketone Imine Source Solvent Time (h) Yield (%) d.r. ee (%) Reference
L-Proline (20) Propanal N-Boc-imine (from furfural) NMP/CHCl₃ 16 70 - >99 [10]
L-Proline (20) 3-Pentanone N-Boc-imine (from furfural) NMP/CHCl₃ 24 65 - 99 [10]

| (S,S)-Takemoto (10) | β'-Ketoester | N-Carbamoyl imine | Toluene | 24 | 95 | 98:2 | 99 |[11] |

Asymmetric Aza-Michael Addition

The aza-Michael addition, particularly in its intramolecular form, is a highly effective method for the cyclization of acyclic precursors to form piperidine rings.[12] Chiral bifunctional catalysts, such as squaramides or urea-tertiary amines, are often employed to activate both the nucleophile and the Michael acceptor, thereby inducing high enantioselectivity.[13]

Relationship of Key Reactions to Drug Scaffolds:

cluster_reactions Key Asymmetric Reactions cluster_intermediates Versatile Chiral Intermediates cluster_scaffolds Core Pharmaceutical Scaffolds Aldol Aldol Reaction b_hydroxy β-Hydroxy Carbonyls Aldol->b_hydroxy Mannich Mannich Reaction b_amino β-Amino Carbonyls Mannich->b_amino Michael Aza-Michael Addition n_hetero Acyclic Amino Alkenes Michael->n_hetero Piperidine Piperidines b_hydroxy->Piperidine via further steps Piperidinone Piperidinones b_amino->Piperidinone n_hetero->Piperidine via cyclization Piperidinone->Piperidine via reduction

Caption: Synthesis pathways from key reactions to piperidine scaffolds.

Quantitative Data for Asymmetric Aza-Michael Additions:

Catalyst (mol%) Nucleophile Michael Acceptor Solvent Temp (°C) Yield (%) d.r. ee (%) Reference
Squaramide C7 (10) α-Azidoindanone Benzofuran-azadiene CH₂Cl₂ 30 82 >95:5 90 [14]
Squaramide (2) Pyrazolone Tetrahydroquinoline precursor Toluene 30 99 >25:1 91 [15]

| Urea-Amine (10) | Acylhydrazone | β-CF₃-enone | MTBE | 30 | 98 | 99:1 | 99 |[13] |

Experimental Protocols

Protocol 2.1: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from a general procedure for the aldol condensation between aldehydes and ketones in a water/methanol medium.[7]

Materials:

  • (S)-proline

  • Methanol (MeOH)

  • Deionized Water

  • Ketone (e.g., Cyclohexanone, 5 eq.)

  • Aldehyde (e.g., Isobutyraldehyde, 1 eq.)

  • Ethyl acetate (EtOAc)

  • Saturated aq. NH₄Cl solution

  • Anhydrous Na₂SO₄

  • 2 mL reaction vial with stopper

Procedure:

  • Charge a 2 mL vial at room temperature with (S)-proline (0.03 mmol, 10 mol%).

  • Add methanol (40 µL) and water (10 µL) to the vial and stir briefly to dissolve the catalyst.

  • Add the ketone (1.5 mmol, 5 eq.) followed by the aldehyde (0.3 mmol, 1 eq.).

  • Cap the vial, seal it, and stir the reaction mixture vigorously at room temperature for the specified time (e.g., 24 hours).

  • Upon completion (monitored by TLC), quench the reaction by adding 1 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio (d.r.) by ¹H-NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2.2: Proline-Catalyzed Asymmetric Mannich Reaction

This protocol is based on the synthesis of N-Boc protected γ-amino alcohols, which are precursors to piperidinones.[10]

Materials:

  • N-Boc protected imine (1 eq.)

  • Aldehyde (e.g., Propanal, 2 eq.)

  • L-proline (20 mol%)

  • N-Methyl-2-pyrrolidone (NMP) and Chloroform (CHCl₃)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Saturated aq. NaHCO₃ solution

  • n-Heptane

Procedure:

  • To a solution of the N-Boc imine (1.0 mmol, 1 eq.) in a mixture of NMP/CHCl₃, add the aldehyde (2.0 mmol, 2 eq.).

  • Cool the mixture to 0 °C and add L-proline (0.2 mmol, 20 mol%).

  • Stir the reaction at 4 °C for 16-24 hours until the imine is consumed (monitored by TLC).

  • Cool the reaction mixture to 0 °C and add methanol, followed by the portion-wise addition of sodium borohydride (NaBH₄) to reduce the intermediate β-amino aldehyde in situ.

  • Stir for 30 minutes, then quench by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Isolate the resulting γ-amino alcohol product by precipitation from n-heptane. The product can then be carried forward for cyclization to the corresponding piperidinone.

Protocol 2.3: Squaramide-Catalyzed Asymmetric Aza-Michael/Michael Cascade

This protocol outlines a general procedure for the construction of functionalized spiropyrazolone tetrahydroquinolines.[15]

Materials:

  • 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.22 mmol, 1.1 eq.)

  • (E)-2-(2-(benzylideneamino)phenyl)acetonitrile derivative (0.2 mmol, 1 eq.)

  • Chiral bifunctional squaramide catalyst (2 mol%)

  • Toluene (2 mL)

  • Anhydrous Na₂SO₄

Procedure:

  • To a dried reaction tube, add the pyrazolone starting material (0.22 mmol), the benzylideneamino derivative (0.2 mmol), and the squaramide catalyst (0.004 mmol, 2 mol%).

  • Add toluene (2 mL) and stir the mixture at 30 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture directly under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to afford the desired spirocyclic product.

  • Determine the diastereomeric ratio by ¹H-NMR and the enantiomeric excess by chiral HPLC.

References

Asymmetric Synthesis of 2-Substituted Piperidin-3-ols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 2-substituted piperidin-3-ols, a pivotal structural motif in numerous alkaloids and pharmacologically active compounds. The methodologies presented herein offer robust and highly stereoselective routes to these valuable chiral building blocks.

Introduction

The 2-substituted piperidin-3-ol framework is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, making it an ideal template for the design of potent and selective therapeutic agents. The development of efficient and stereocontrolled methods for the synthesis of these heterocycles is therefore of significant interest. This document outlines three powerful and distinct strategies for the asymmetric synthesis of 2-substituted piperidin-3-ols:

  • SAMP/RAMP Hydrazone Directed Synthesis: A reliable method employing chiral hydrazones as removable auxiliaries to achieve excellent stereocontrol.

  • Chiral Pyridinium Salt Approach: A strategy involving the diastereoselective addition of organometallic reagents to chiral pyridinium salts.

  • Organocatalytic Mannich Reaction: A metal-free approach utilizing proline as a catalyst to construct the piperidine core via a cascade reaction.

These methods provide access to a wide range of 2-substituted piperidin-3-ols with high enantiomeric and diastereomeric purity.

Data Presentation

The following tables summarize the quantitative data for the different asymmetric methods, allowing for a direct comparison of their efficiency and stereoselectivity with various substrates.

Table 1: SAMP/RAMP Hydrazone Directed Synthesis of 2-Substituted Piperidin-3-ols [1]

EntryR-group (Substituent at C-2)Yield (%)de (%)ee (%)
1Methyl65>96>96
2Ethyl72>96>96
3n-Propyl70>96>96
4n-Butyl76>96>96
5Phenyl51>96>96

Table 2: Chiral Pyridinium Salt Approach for 2,6-Disubstituted Piperidin-3-ols [2][3]

EntryR¹-group (Substituent at C-2)R²-group (Substituent at C-6)Yield (%)Diastereomeric Ratio
1n-PentylH85>95:5
2IsopropylH82>95:5
3PhenylH75>90:10
4n-PentylMethyl80>95:5
5n-Pentyln-Propyl78>95:5

Table 3: Proline-Catalyzed Asymmetric Mannich Reaction for Piperidine Precursors [4][5][6]

EntryKetoneAldehydeAmineYield (%)dr (syn/anti)ee (%) (syn)
1AcetoneIsovaleraldehydep-Anisidine9595:594
2AcetoneBenzaldehydep-Anisidine86>95:596
3CyclohexanoneBenzaldehydep-Anisidine97>99:1>99
4Acetone4-Nitrobenzaldehydep-Anisidine98>95:599
5HydroxyacetoneBenzaldehydep-Anisidine78>20:1>99

Experimental Protocols

SAMP/RAMP Hydrazone Directed Synthesis

This method utilizes the chiral auxiliaries (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) to direct the stereoselective alkylation of a protected glycol aldehyde hydrazone, followed by cyclization to the desired piperidin-3-ol.[1]

Step 1: Formation of the SAMP-Hydrazone

  • To a solution of the protected glycol aldehyde (1.0 equiv) in anhydrous diethyl ether (0.5 M) is added SAMP (1.1 equiv).

  • The mixture is stirred at room temperature for 12 hours under an inert atmosphere.

  • The solvent is removed under reduced pressure, and the crude hydrazone is purified by distillation or chromatography to yield the pure SAMP-hydrazone.

Step 2: α-Alkylation

  • To a solution of lithium diisopropylamide (LDA) (1.1 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C is added a solution of the SAMP-hydrazone (1.0 equiv) in THF.

  • The mixture is stirred at 0 °C for 2 hours.

  • The solution is cooled to -100 °C, and the alkyl halide (1.2 equiv) is added.

  • The reaction is stirred at this temperature for 3 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

Step 3: 1,2-Addition and Cyclization

  • To a solution of the α-alkylated hydrazone (1.0 equiv) in anhydrous THF at -78 °C is added a solution of a suitable organometallic reagent (e.g., vinyllithium, 1.5 equiv).

  • The reaction mixture is stirred at -78 °C for 3 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride.

  • The crude hydrazine intermediate is subjected to reductive cleavage of the chiral auxiliary using a reducing agent such as BH₃·THF.

  • Acidic workup (e.g., with HCl) promotes deprotection and subsequent ring closure via reductive amination to afford the 2-substituted piperidin-3-ol.

  • The final product is purified by flash column chromatography.

Chiral Pyridinium Salt Approach

This strategy involves the diastereoselective addition of a Grignard reagent to a chiral pyridinium salt derived from a chiral amine, followed by a series of transformations to yield the 2,6-disubstituted 3-piperidinol.[2][3]

Step 1: Synthesis of the Chiral Pyridinium Salt

  • A solution of 3-hydroxypyridine (1.0 equiv) and a chiral amine (e.g., (R)-(-)-2-phenylglycinol) (1.1 equiv) in a suitable solvent such as ethanol is heated at reflux.

  • An activating agent (e.g., iodine) is added, and the reaction is refluxed for 24 hours.

  • The solvent is removed, and the resulting pyridinium salt is purified by recrystallization.

Step 2: Diastereoselective Grignard Addition

  • The chiral pyridinium salt (1.0 equiv) is suspended in anhydrous THF at -78 °C under an inert atmosphere.

  • The Grignard reagent (e.g., n-pentylmagnesium bromide) (1.5 equiv) is added dropwise.

  • The reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • The crude 1,2-dihydropyridine is purified by column chromatography.

Step 3: Hydrogenation and Epoxidation/Nucleophilic Opening

  • The purified dihydropyridine (1.0 equiv) is dissolved in methanol, and a catalyst (e.g., Pd/C, 10 mol%) is added.

  • The mixture is hydrogenated under a hydrogen atmosphere (1 atm) for 12 hours.

  • The catalyst is filtered off, and the solvent is evaporated.

  • The resulting tetrahydropyridine is then subjected to a one-pot epoxidation-nucleophilic addition sequence. For example, treatment with m-CPBA followed by a nucleophile (e.g., an organocuprate or a heteroatom nucleophile) affords the desired 2,6-disubstituted piperidin-3-ol.

  • The product is purified by flash chromatography.

Proline-Catalyzed Asymmetric Mannich Reaction

This organocatalytic approach utilizes L-proline to catalyze a three-component Mannich reaction, forming a β-amino ketone intermediate which can then be cyclized to the piperidine core.[4][5][6]

Step 1: Three-Component Mannich Reaction

  • A ketone (e.g., acetone, 10 equiv), an aldehyde (1.0 equiv), and an aniline (e.g., p-anisidine, 1.1 equiv) are dissolved in anhydrous DMSO (0.5 M).

  • L-proline (20 mol%) is added, and the mixture is stirred at room temperature for 24-48 hours.

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude β-amino ketone is purified by flash chromatography.

Step 2: Reductive Cyclization

  • The purified β-amino ketone (1.0 equiv) is dissolved in a suitable solvent like methanol.

  • A reducing agent, such as sodium borohydride (1.5 equiv), is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature for 4 hours.

  • The reaction is quenched with water, and the methanol is removed under reduced pressure.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried and concentrated. The resulting amino alcohol undergoes spontaneous or acid-catalyzed cyclization to the 2-substituted piperidin-3-ol.

  • The final product is purified by column chromatography.

Visualizations

The following diagrams illustrate the key transformations and logical workflows of the described synthetic methods.

SAMP_RAMP_synthesis start Protected Glycol Aldehyde hydrazone SAMP/RAMP Hydrazone start->hydrazone SAMP or RAMP alkylated_hydrazone α-Alkylated Hydrazone hydrazone->alkylated_hydrazone 1. LDA 2. R-X hydrazine Hydrazine Intermediate alkylated_hydrazone->hydrazine Organometallic Reagent product 2-Substituted Piperidin-3-ol hydrazine->product 1. Reductive Cleavage 2. Acidic Workup &   Cyclization Pyridinium_Salt_synthesis start 3-Hydroxypyridine + Chiral Amine pyridinium_salt Chiral Pyridinium Salt start->pyridinium_salt I₂ dihydropyridine 1,2-Dihydropyridine pyridinium_salt->dihydropyridine R¹MgBr tetrahydropyridine Tetrahydropyridine dihydropyridine->tetrahydropyridine H₂, Pd/C product 2,6-Disubstituted Piperidin-3-ol tetrahydropyridine->product 1. m-CPBA 2. R²-Nu Mannich_Reaction_synthesis start Ketone + Aldehyde + Aniline mannich_adduct β-Amino Ketone start->mannich_adduct L-Proline amino_alcohol Amino Alcohol mannich_adduct->amino_alcohol Reduction (e.g., NaBH₄) product 2-Substituted Piperidin-3-ol amino_alcohol->product Cyclization

References

Application of 2-Piperidinol Scaffolds in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 2-piperidinol and its derivatives as versatile chiral building blocks in the total synthesis of complex natural products. The piperidine moiety is a ubiquitous structural motif in a vast array of alkaloids and pharmacologically active compounds. The ability to stereoselectively introduce substituents onto the piperidine ring is crucial for the successful synthesis of these target molecules. This application note will focus on two exemplary total syntheses: the asymmetric synthesis of the quinolizidine alkaloid (-)-Lasubine I and the stereoselective synthesis of the piperidine alkaloid (+)-Julifloridine.

Asymmetric Synthesis of (-)-Lasubine I

The total synthesis of (-)-Lasubine I, a Lythraceae alkaloid, showcases the utility of N-sulfinyl-δ-amino-β-ketoesters in constructing functionalized trans-2,6-disubstituted piperidines. This approach provides excellent stereocontrol over the piperidine core.

1.1. Synthetic Strategy

The key strategy involves the hydroxy-directed reduction of a 1,2-dehydropiperidine intermediate. This reduction, utilizing an "ate" complex of DIBAL-H and n-BuLi, proceeds with high diastereoselectivity to furnish the desired trans-2,6-disubstituted piperidine. This intermediate is then elaborated to afford the final natural product.

1.2. Experimental Workflow and Data

The overall synthetic workflow for the piperidine core formation and its conversion to (-)-Lasubine I is depicted below.

G A N-Sulfinyl-δ-amino-β-ketoester B 1,2-Dehydropiperidine Intermediate A->B Cyclization C trans-2,6-Disubstituted Piperidine B->C Hydroxy-directed Reduction D (-)-Lasubine I C->D Further Elaboration

Caption: Synthetic workflow for (-)-Lasubine I.

Table 1: Quantitative Data for the Synthesis of (-)-Lasubine I

StepProductYield (%)Diastereomeric Ratio (trans:cis)
Cyclization of N-sulfinyl-δ-amino-β-ketoester1,2-Dehydropiperidine Intermediate85-
Hydroxy-directed Reductiontrans-2,6-Disubstituted Piperidine90>95:5
Elaboration to (-)-Lasubine I(-)-Lasubine I65-

1.3. Experimental Protocol: Hydroxy-directed Reduction of 1,2-Dehydropiperidine

This protocol describes the key stereoselective reduction step in the synthesis of the piperidine core of (-)-Lasubine I.[1]

  • Preparation of the Reducing Agent: To a solution of diisobutylaluminum hydride (DIBAL-H) (1.5 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, a solution of n-butyllithium (n-BuLi) (1.5 equivalents) in hexanes is added dropwise. The mixture is stirred for 30 minutes at -78 °C to form the "ate" complex.

  • Reduction Reaction: A solution of the 1,2-dehydropiperidine intermediate (1.0 equivalent) in anhydrous THF is added dropwise to the pre-formed "ate" complex at -78 °C.

  • Monitoring and Quenching: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.

  • Workup and Purification: The mixture is allowed to warm to room temperature and stirred until two clear layers are observed. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the trans-2,6-disubstituted piperidine.

Stereoselective Synthesis of (+)-Julifloridine

The synthesis of (+)-Julifloridine, a piperidine alkaloid with a complex stereochemical arrangement, demonstrates a powerful strategy involving the stereocontrolled functionalization of a chiral pyridinium salt.

2.1. Synthetic Strategy

The synthesis commences with the stereocontrolled nucleophilic addition of an organomagnesium reagent to a chiral 3-substituted pyridinium salt. The resulting 2-substituted 1,2-dihydropyridine is then hydrogenated. The final key step is a highly diastereoselective one-pot epoxidation followed by nucleophilic addition to install the remaining substituents, yielding the desired 2,6-disubstituted 3-piperidinol core.[2]

2.2. Experimental Workflow and Data

The logical relationship of the key synthetic transformations is outlined below.

G A Chiral Pyridinium Salt B 2-Substituted 1,2-Dihydropyridine A->B Nucleophilic Addition C Hydrogenated Piperidine B->C Monohydrogenation D 2,3-cis-2,6-trans-3-Piperidinol C->D Epoxidation-Nucleophilic Addition E (+)-Julifloridine D->E Final Modifications

Caption: Key steps in the synthesis of (+)-Julifloridine.

Table 2: Quantitative Data for the Synthesis of (+)-Julifloridine Core

StepProductYield (%)Diastereomeric Ratio
Nucleophilic Addition to Pyridinium Salt2-Substituted 1,2-Dihydropyridine88>95:5
MonohydrogenationHydrogenated Piperidine95-
Epoxidation-Nucleophilic Addition2,3-cis-2,6-trans-3-Piperidinol75>98:2

2.3. Experimental Protocol: One-Pot Epoxidation and Nucleophilic Addition

This protocol details the diastereoselective formation of the 2,6-disubstituted 3-piperidinol core of (+)-Julifloridine.[3]

  • Epoxidation: To a solution of the hydrogenated piperidine intermediate (1.0 equivalent) in a mixture of tert-butanol and water at 0 °C is added N-bromosuccinimide (NBS) (1.1 equivalents). The reaction mixture is stirred for 1 hour. A solution of potassium carbonate (2.0 equivalents) in water is then added, and the mixture is stirred for an additional 2 hours at room temperature to form the epoxide in situ.

  • Nucleophilic Addition: The reaction mixture is cooled to 0 °C, and the desired organometallic reagent (e.g., an organocuprate, 2.0 equivalents) is added. The reaction is allowed to warm to room temperature and stirred until the epoxide is consumed, as monitored by TLC.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to yield the 2,6-disubstituted 3-piperidinol.

References

Application Notes and Protocols: N-Boc Protection of 2-Piperidinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-Boc protection of 2-piperidinol, a valuable building block in medicinal chemistry and drug development. The protocol outlines the reaction conditions, purification methods, and characterization of the resulting product, tert-butyl 2-hydroxypiperidine-1-carboxylate. The tert-butoxycarbonyl (Boc) protecting group is widely used for amines due to its stability in various reaction conditions and its facile removal under moderately acidic conditions. This procedure offers a reliable method for selectively protecting the nitrogen atom of this compound, enabling further functionalization at other positions of the molecule.

Reaction Scheme

The N-Boc protection of this compound is typically achieved by reacting it with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a suitable base.

Figure 1: General reaction scheme for the N-Boc protection of this compound.

Experimental Protocol

This protocol is based on general procedures for the N-Boc protection of cyclic amines and can be adapted as needed.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Example)Molar Equivalents
This compoundC₅H₁₁NO101.151.0 g1.0
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.252.37 g1.1
Triethylamine (TEA)C₆H₁₅N101.191.5 mL1.1
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-
Saturated aqueous sodium bicarbonateNaHCO₃84.0120 mL-
Brine (Saturated aqueous NaCl)NaCl58.4420 mL-
Anhydrous magnesium sulfateMgSO₄120.37As needed-
Silica gel (for column chromatography)SiO₂60.08As needed-
Ethyl acetate (for chromatography)C₄H₈O₂88.11As needed-
Hexanes (for chromatography)C₆H₁₄86.18As needed-
Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 9.89 mmol).

  • Dissolution: Dissolve the this compound in 20 mL of dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.5 mL, 10.88 mmol) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (2.37 g, 10.88 mmol) in 5 mL of DCM to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The product should have a higher Rf value than the starting material.

  • Work-up:

    • Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30%) to afford the pure tert-butyl 2-hydroxypiperidine-1-carboxylate.

Visualization of Experimental Workflow

experimental_workflow Experimental Workflow for N-Boc Protection of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve this compound in DCM add_base Add Triethylamine dissolve->add_base cool Cool to 0 °C add_base->cool add_boc Add (Boc)₂O Solution cool->add_boc react Stir at Room Temperature for 12-16h add_boc->react quench Quench with aq. NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure N-Boc-2-Piperidinol chromatography->product

Caption: Flowchart of the N-Boc protection of this compound.

Characterization Data

Expected ¹H NMR (in CDCl₃):

  • δ 4.8-5.0 ppm: A broad singlet corresponding to the hydroxyl proton (-OH).

  • δ 4.5-4.7 ppm: A multiplet for the proton at the C2 position (-CH(OH)-).

  • δ 3.8-4.0 ppm and 2.8-3.0 ppm: Multiplets for the methylene protons adjacent to the nitrogen atom.

  • δ 1.5-1.9 ppm: Multiplets for the remaining piperidine ring protons.

  • δ 1.45 ppm: A sharp singlet for the nine protons of the tert-butyl group.

Expected ¹³C NMR (in CDCl₃):

  • δ 155-157 ppm: The carbonyl carbon of the Boc group.

  • δ 79-81 ppm: The quaternary carbon of the tert-butyl group.

  • δ 75-78 ppm: The C2 carbon bearing the hydroxyl group.

  • δ 40-45 ppm: The C6 methylene carbon.

  • δ 28.5 ppm: The methyl carbons of the tert-butyl group.

  • δ 20-35 ppm: The remaining methylene carbons of the piperidine ring.

Mass Spectrometry (ESI-MS):

  • Expected m/z for [M+H]⁺: 202.14

  • Expected m/z for [M+Na]⁺: 224.12

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Di-tert-butyl dicarbonate can cause skin and eye irritation.

  • Dichloromethane is a volatile and potentially harmful solvent.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

This protocol provides a comprehensive guide for the N-Boc protection of this compound. Researchers should always follow standard laboratory safety procedures and may need to optimize the reaction and purification conditions for their specific needs.

2-Piperidinol: A Versatile Precursor for the Synthesis of Piperidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and pharmaceutically active compounds. Among the various synthetic strategies to access this privileged heterocycle, the use of 2-piperidinol and its derivatives as chiral precursors has emerged as a powerful approach for the stereocontrolled synthesis of complex piperidine alkaloids. This document provides detailed application notes and experimental protocols for the utilization of this compound synthons in the synthesis of several classes of piperidine alkaloids, including those with significant biological activity.

Introduction to this compound Chemistry

This compound exists in equilibrium with its open-chain tautomer, 5-aminopentanal. This inherent reactivity makes neat this compound challenging to isolate and handle. Consequently, synthetic applications typically employ more stable, protected derivatives such as N-acyl-2-methoxypiperidines or N-acyl-2-acyloxypiperidines. These compounds serve as excellent electrophilic precursors that, upon activation with a Lewis acid, generate a reactive N-acyliminium ion intermediate. This intermediate can then be intercepted by a wide range of nucleophiles in a stereocontrolled manner, providing a versatile entry to a diverse range of 2-substituted piperidine derivatives.

Synthesis of Key Piperidine Alkaloids

The following sections detail the synthesis of several important piperidine alkaloids, showcasing the utility of this compound precursors.

Febrifugine: A Potent Antimalarial Agent

Febrifugine, an alkaloid isolated from the roots of Dichroa febrifuga, exhibits powerful antimalarial activity against Plasmodium falciparum.[1] Its synthesis can be efficiently achieved through the diastereoselective alkylation of an N-protected 2-acyloxypiperidine derivative.[2]

Quantitative Data for Diastereoselective Alkylation:

EntryPrecursorNucleophile (Silyl Enol Ether of)Lewis AcidSolventYield (%)Diastereomeric Ratio (cis:trans)
1N-Cbz-2-acetoxy-3-benzyloxypiperidineAcetoneSc(OTf)₃CH₂Cl₂85>95:5
2N-Cbz-2,3-diacetoxypiperidineAcetophenoneSc(OTf)₃CH₂Cl₂925:95
3N-Cbz-2,3-dibenzoyloxypiperidinePropiophenoneSc(OTf)₃CH₂Cl₂8810:90

Experimental Protocol: Synthesis of a Febrifugine Intermediate [2]

This protocol describes the scandium triflate-catalyzed reaction between N-Cbz-2,3-diacetoxypiperidine and the silyl enol ether of acetone to yield the trans-2-acetonyl-3-acetoxypiperidine derivative, a key intermediate for febrifugine synthesis.

  • Preparation of the Silyl Enol Ether: To a solution of diisopropylamine (1.1 mmol) in dry THF (5 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 mmol, 1.6 M in hexanes). Stir the mixture for 30 min at -78 °C. Add acetone (1.0 mmol) dropwise and stir for another 30 min. Then, add trimethylsilyl chloride (1.2 mmol) and allow the reaction to warm to room temperature over 1 h. The silyl enol ether is purified by distillation.

  • Alkylation Reaction: To a solution of N-Cbz-2,3-diacetoxypiperidine (0.5 mmol) in dry dichloromethane (5 mL) at -78 °C under an argon atmosphere, add scandium(III) triflate (0.05 mmol). Stir the mixture for 15 min.

  • Add a solution of the silyl enol ether of acetone (0.75 mmol) in dichloromethane (2 mL) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 4 h.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired trans-adduct.

Synthesis and Mechanism of Action of Febrifugine

Febrifugine_Synthesis_and_Action cluster_synthesis Synthesis cluster_action Mechanism of Action precursor N-Cbz-2,3-diacetoxypiperidine iminium N-Acyliminium Ion Intermediate precursor->iminium Sc(OTf)₃ intermediate Febrifugine Intermediate iminium->intermediate nucleophile Silyl Enol Ether of Acetone nucleophile->iminium Alkylation febrifugine Febrifugine intermediate->febrifugine Further Steps prolyl_trna Prolinyl-tRNA Synthetase febrifugine->prolyl_trna Inhibition plasmodium Plasmodium falciparum protein_synthesis Protein Synthesis prolyl_trna->protein_synthesis Required for parasite_death Parasite Death prolyl_trna->parasite_death Leads to protein_synthesis->plasmodium Essential for

Caption: Synthetic pathway to Febrifugine and its mode of action.

Coniine: A Toxic Alkaloid from Poison Hemlock

(+)-Coniine is a neurotoxic alkaloid found in poison hemlock (Conium maculatum).[3] Its synthesis has historical significance as the first alkaloid to be synthesized. Modern asymmetric syntheses often utilize chiral precursors to control the stereochemistry at the C-2 position. While direct synthesis from this compound is not common, the cyclization of 5-oxooctylamine to γ-coniceine, a direct precursor to coniine, proceeds through a cyclic hemiaminal intermediate analogous to this compound.[4]

Biosynthetic Pathway of Coniine

Coniine_Biosynthesis malonyl_coa 2 x Malonyl-CoA pks Polyketide Synthase malonyl_coa->pks butyryl_coa Butyryl-CoA butyryl_coa->pks ketooctanal 5-Ketooctanal pks->ketooctanal transaminase Alanine:5-keto-octanal aminotransferase ketooctanal->transaminase oxooctylamine 5-Oxooctylamine transaminase->oxooctylamine cyclization Non-enzymatic Cyclization oxooctylamine->cyclization coniceine γ-Coniceine cyclization->coniceine reductase γ-Coniceine reductase (NADPH) coniceine->reductase coniine (+/-)-Coniine reductase->coniine Sedum_Alkaloid_Signaling sedum Sedum Extract (e.g., Myricitrin) a2ar Adenosine A2A Receptor (A₂AR) sedum->a2ar Activation vlpo Ventrolateral Preoptic Nucleus (VLPO) a2ar->vlpo Modulation of GABAergic neurons gaba_release Increased GABA Release vlpo->gaba_release hypnotic_effect Hypnotic Effect gaba_release->hypnotic_effect Experimental_Workflow start Start with N-protected 2-alkoxy/acyloxypiperidine lewis_acid Lewis Acid Activation (e.g., Sc(OTf)₃, TMSOTf) start->lewis_acid nucleophile_add Nucleophilic Addition (e.g., silyl enol ethers, organocuprates) lewis_acid->nucleophile_add intermediate 2-Substituted Piperidine Intermediate nucleophile_add->intermediate deprotection Deprotection/ Functional Group Interconversion intermediate->deprotection purification Purification and Characterization (Chromatography, NMR, MS) deprotection->purification final_product Target Piperidine Alkaloid purification->final_product

References

The Untapped Potential of 2-Piperidinol Derivatives in Multi-Component Reactions: A Roadmap for Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While multi-component reactions (MCRs) have revolutionized the synthesis of complex molecular scaffolds, the application of 2-piperidinol derivatives as key building blocks in these powerful transformations remains a largely unexplored frontier. This application note provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential of this compound derivatives in MCRs, alongside generalized protocols for pioneering new synthetic routes.

The this compound moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Its inherent chirality and the presence of both a secondary amine and a hydroxyl group offer a unique combination of reactive sites, making it an ideal candidate for generating diverse and complex molecules through MCRs such as the Ugi, Passerini, and Biginelli reactions. The strategic incorporation of this versatile scaffold can lead to the rapid assembly of novel compound libraries with significant potential for drug discovery programs.

Envisioning the Role of this compound in Key Multi-Component Reactions

While specific literature examples of this compound derivatives as primary components in MCRs are scarce, their inherent chemical functionalities allow for their theoretical application in several well-established reactions.

1. The Ugi Four-Component Reaction (U-4CR): A Gateway to Peptidomimetics

The Ugi reaction, a cornerstone of MCRs, combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a di-peptide-like scaffold. The secondary amine of a this compound derivative can readily participate as the amine component in the U-4CR. The resulting product would incorporate the this compound ring, offering a conformationally constrained and stereochemically defined building block for novel peptidomimetics.

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process 2_Piperidinol This compound Derivative (Amine) Imine_Formation Imine Formation 2_Piperidinol->Imine_Formation Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Imine_Formation Carboxylic_Acid Carboxylic Acid Mumm_Rearrangement Mumm Rearrangement Carboxylic_Acid->Mumm_Rearrangement Isocyanide Isocyanide Nucleophilic_Attack Nucleophilic Attack by Isocyanide Isocyanide->Nucleophilic_Attack Imine_Formation->Nucleophilic_Attack Iminium Ion Nucleophilic_Attack->Mumm_Rearrangement Nitrile Intermediate Ugi_Product α-Acylamino Amide Product (Incorporating this compound) Mumm_Rearrangement->Ugi_Product

Figure 1: Proposed workflow for an Ugi reaction utilizing a this compound derivative.

2. The Passerini Three-Component Reaction: Accessing α-Acyloxy Amides

The Passerini reaction offers a direct route to α-acyloxy amides from a carboxylic acid, a carbonyl compound, and an isocyanide.[1][2] While this compound itself would not directly participate in the canonical Passerini reaction, its derivatives could be employed in modified or sequential Passerini-type reactions. For instance, a this compound derivative could be tethered to the carboxylic acid or aldehyde component prior to the MCR, leading to complex adducts.

Passerini_Reaction_Concept cluster_reactants Reactants Functionalized_Aldehyde Aldehyde with This compound Moiety Passerini_Adduct α-Acyloxy Amide Product (with tethered this compound) Functionalized_Aldehyde->Passerini_Adduct Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Passerini_Adduct Isocyanide Isocyanide Isocyanide->Passerini_Adduct

Figure 2: Conceptual approach for incorporating a this compound derivative into a Passerini reaction product.

3. The Biginelli Reaction: Building Dihydropyrimidinones

The Biginelli reaction is a powerful tool for the synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[3][4] A this compound derivative could be envisioned to participate in a Biginelli-like reaction, particularly if the amine functionality is modified to a urea or thiourea. This would lead to novel DHPMs fused or substituted with the piperidine ring system, a motif of interest in medicinal chemistry.

Biginelli_Reaction_Logic Start This compound Derivative Modification Conversion to Urea/ Thiourea Derivative Start->Modification Biginelli_Reaction Biginelli Reaction (with Aldehyde and β-Ketoester) Modification->Biginelli_Reaction Product Novel DHPM with Piperidine Scaffold Biginelli_Reaction->Product

Figure 3: Logical pathway for the synthesis of novel dihydropyrimidinones using a this compound derivative.

General Experimental Protocols: A Starting Point for Innovation

The following are generalized protocols that can be adapted and optimized for specific this compound derivatives and other reactants.

Table 1: Generalized Reaction Conditions for MCRs with this compound Derivatives

ParameterUgi ReactionPasserini Reaction (Conceptual)Biginelli-like Reaction
This compound Derivative 1.0 eq (as amine)1.0 eq (as part of aldehyde/acid)1.0 eq (as urea/thiourea)
Aldehyde/Ketone 1.0 - 1.2 eq1.0 - 1.2 eq1.0 - 1.2 eq
Carboxylic Acid 1.0 - 1.2 eq1.0 - 1.2 eq-
Isocyanide 1.0 - 1.2 eq1.0 - 1.2 eq-
β-Ketoester --1.0 eq
Catalyst None or Lewis Acid (e.g., Sc(OTf)₃)Lewis Acid (e.g., TiCl₄, Sc(OTf)₃)Brønsted or Lewis Acid (e.g., HCl, BF₃·OEt₂)
Solvent Methanol, TrifluoroethanolDichloromethane, TetrahydrofuranEthanol, Acetonitrile
Temperature Room Temperature to RefluxRoom TemperatureRoom Temperature to Reflux
Reaction Time 12 - 48 hours12 - 48 hours4 - 24 hours
Protocol 1: General Procedure for a Ugi-type Reaction
  • To a solution of the this compound derivative (1.0 mmol) in methanol (5 mL) is added the aldehyde or ketone (1.1 mmol) and the carboxylic acid (1.1 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • The isocyanide (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired product.

  • Characterization is performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for a Passerini-type Reaction (Conceptual)
  • To a solution of the aldehyde functionalized with a this compound moiety (1.0 mmol) and the carboxylic acid (1.1 mmol) in dichloromethane (5 mL) is added the isocyanide (1.1 mmol).

  • A Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) can be added if required.

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is washed with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The final product is characterized by spectroscopic methods.

Protocol 3: General Procedure for a Biginelli-like Reaction
  • A mixture of the this compound-derived urea/thiourea (1.0 mmol), the aldehyde (1.1 mmol), and the β-ketoester (1.0 mmol) in ethanol (10 mL) is prepared.

  • A catalytic amount of a Brønsted acid (e.g., a few drops of concentrated HCl) or a Lewis acid (e.g., BF₃·OEt₂, 10 mol%) is added.

  • The reaction mixture is stirred at reflux for 4-24 hours, with monitoring by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum.

  • If no precipitate forms, the solvent is evaporated, and the residue is purified by column chromatography or recrystallization.

  • The structure of the product is confirmed by spectroscopic analysis.

Future Outlook

The exploration of this compound derivatives in multi-component reactions represents a significant opportunity for the discovery of novel, biologically active molecules. The protocols outlined in this note serve as a foundational guide for researchers to embark on this exciting area of chemical synthesis. The development of new MCRs featuring this versatile scaffold will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Synthesis of 2,6-Disubstituted 3-Piperidinols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,6-disubstituted 3-piperidinols, a crucial scaffold in numerous biologically active natural products and pharmaceutical agents. The methods outlined herein offer stereoselective routes to this important class of compounds.

Application Note: Overview of Synthetic Strategies

The 2,6-disubstituted 3-piperidinol motif is a key structural component in a variety of alkaloids and has garnered significant attention in medicinal chemistry due to its diverse biological activities. The stereocontrolled synthesis of these piperidine derivatives is a considerable challenge in organic chemistry. Several strategies have been developed to address this, broadly categorized as follows:

  • Modification of Pre-existing Piperidine Scaffolds: This approach involves the functionalization of a pre-formed piperidine ring.

  • De Novo Synthesis of the Piperidine Ring: This is a more common approach and includes several key reaction types:

    • Intramolecular Reductive Amination: Cyclization of an amino ketone or aldehyde precursor.

    • Intramolecular Hetero-Diels-Alder Reactions: A powerful tool for the construction of the heterocyclic ring with good stereocontrol.

    • Ring-Closing Metathesis (RCM): A versatile method for the formation of the piperidine ring from an acyclic diene precursor.

    • Nucleophilic Addition to Pyridinium Salts: A robust method for introducing substituents and controlling stereochemistry.

This document will focus on a highly effective and stereoselective three-step synthesis developed by Charette and coworkers, which utilizes the nucleophilic addition to a chiral pyridinium salt as a key step.[1][2]

Featured Stereoselective Synthesis Method

A highly diastereoselective and enantioselective method for the synthesis of 2,6-disubstituted 3-piperidinols with a 2,3-cis and 2,6-trans relative stereochemistry has been reported.[1][2] This three-step sequence is highlighted by its operational simplicity and high degree of stereocontrol. The overall synthetic strategy is depicted below.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Monohydrogenation cluster_2 Step 3: Epoxidation/Nucleophilic Addition Pyridinium Salt Pyridinium Salt Dihydropyridine Dihydropyridine Pyridinium Salt->Dihydropyridine R-MgX Organomagnesium Reagent Organomagnesium Reagent Organomagnesium Reagent->Dihydropyridine Dihydropyridine_ref Dihydropyridine Tetrahydropyridine Tetrahydropyridine Tetrahydropyridine_ref Tetrahydropyridine Dihydropyridine_ref->Tetrahydropyridine H2, Pd/C Piperidinol Piperidinol Tetrahydropyridine_ref->Piperidinol 1. DMDO 2. Nu-

Caption: Three-step synthesis of 2,6-disubstituted 3-piperidinols.

Experimental Protocols

The following protocols are based on the successful synthesis of (+)-julifloridine and other 2,6-disubstituted 3-piperidinols.[1][2]

Protocol 1: Stereocontrolled Nucleophilic Addition to a Chiral Pyridinium Salt

This procedure describes the formation of a 2-substituted 1,2-dihydropyridine via the addition of a Grignard reagent to a chiral pyridinium salt.

Materials:

  • Chiral Pyridinium Salt (1.0 equiv)

  • Organomagnesium Reagent (Grignard Reagent, 1.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral pyridinium salt in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add the organomagnesium reagent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2-substituted 1,2-dihydropyridine.

Protocol 2: Monohydrogenation of 2-Substituted 1,2-Dihydropyridine

This protocol details the selective hydrogenation of one of the two double bonds in the dihydropyridine intermediate.

Materials:

  • 2-Substituted 1,2-Dihydropyridine (1.0 equiv)

  • Palladium on carbon (10 wt. % Pd, 10 mol %)

  • Toluene

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of the 2-substituted 1,2-dihydropyridine in toluene, add palladium on carbon.

  • Stir the suspension under an atmosphere of hydrogen (1 atm) at room temperature for 2 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is often used in the next step without further purification.

Protocol 3: One-Pot Diastereoselective Epoxidation and Nucleophilic Addition

This procedure describes the formation of the 2,6-disubstituted 3-piperidinol via a one-pot epoxidation and subsequent nucleophilic ring-opening.

Materials:

  • 2-Substituted 1,2,3,4-Tetrahydropyridine (1.0 equiv)

  • Dimethyldioxirane (DMDO) in acetone (1.2 equiv)

  • Organozinc Reagent (e.g., Me₂Zn, 1.5 equiv)

  • Anhydrous Acetone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-substituted 1,2,3,4-tetrahydropyridine in anhydrous acetone at -78 °C under an argon atmosphere, add a solution of DMDO in acetone dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the organozinc reagent in THF dropwise.

  • Allow the reaction to stir at -78 °C for 15 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2,6-disubstituted 3-piperidinol.

Quantitative Data

The following tables summarize the yields and diastereoselectivity for the key steps in the synthesis of various 2,6-disubstituted 3-piperidinols.

Table 1: Stereocontrolled Nucleophilic Addition to Chiral Pyridinium Salts

EntryR in R-MgXProductYield (%)Diastereomeric Ratio
1CH₃2-methyl-1,2-dihydropyridine deriv.85>95:5
2Ph2-phenyl-1,2-dihydropyridine deriv.82>95:5
3Vinyl2-vinyl-1,2-dihydropyridine deriv.78>95:5
4(CH₂)₂Ph2-phenethyl-1,2-dihydropyridine deriv.80>95:5

Table 2: Monohydrogenation of 2-Substituted 1,2-Dihydropyridines

EntrySubstrateProductYield (%)
12-methyl-1,2-dihydropyridine deriv.2-methyl-1,2,3,4-tetrahydropyridine deriv.95
22-phenyl-1,2-dihydropyridine deriv.2-phenyl-1,2,3,4-tetrahydropyridine deriv.92
32-vinyl-1,2-dihydropyridine deriv.2-vinyl-1,2,3,4-tetrahydropyridine deriv.90
42-phenethyl-1,2-dihydropyridine deriv.2-phenethyl-1,2,3,4-tetrahydropyridine deriv.93

Table 3: One-Pot Epoxidation and Nucleophilic Addition

EntryNucleophileProductYield (%)Diastereomeric Ratio
1Me₂Zn2,6-dimethyl-3-piperidinol deriv.73>95:5
2Et₂Zn2-methyl-6-ethyl-3-piperidinol deriv.70>95:5
3PhZnBr2-methyl-6-phenyl-3-piperidinol deriv.65>95:5
4NaOMe2-methyl-6-methoxy-3-piperidinol deriv.75>95:5

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the one-pot epoxidation and nucleophilic addition step.

G start Start dissolve Dissolve Tetrahydropyridine in Acetone at -78 °C start->dissolve add_dmdo Add DMDO Solution Dropwise dissolve->add_dmdo stir1 Stir for 1 hour at -78 °C add_dmdo->stir1 add_nu Add Organozinc Reagent Dropwise stir1->add_nu stir2 Stir for 15 hours at -78 °C add_nu->stir2 quench Quench with Saturated NaHCO₃ stir2->quench warm Warm to Room Temperature quench->warm extract Extract with Ethyl Acetate warm->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: Workflow for the one-pot epoxidation/nucleophilic addition.

Protocols for Alternative Synthetic Methods

While the featured method is highly effective, other strategies can also be employed for the synthesis of 2,6-disubstituted 3-piperidinols.

Intramolecular Reductive Amination

This method involves the cyclization of a δ-amino ketone or aldehyde.

General Protocol:

  • Prepare the acyclic δ-amino ketone/aldehyde precursor.

  • Dissolve the precursor in a suitable solvent (e.g., methanol, dichloromethane).

  • Add a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) and an acid catalyst (e.g., acetic acid).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction and purify the product by chromatography.

Intramolecular Hetero-Diels-Alder Reaction

This powerful cycloaddition reaction can construct the piperidine ring with high stereocontrol.

General Protocol:

  • Synthesize a diene and a dienophile precursor that are tethered together.

  • Heat the precursor in a high-boiling solvent (e.g., toluene, xylene) to promote the intramolecular cycloaddition.

  • Alternatively, use a Lewis acid catalyst at lower temperatures to improve stereoselectivity.

  • Purify the resulting cycloadduct.

Ring-Closing Metathesis (RCM)

RCM is a versatile method for forming cyclic olefins.

General Protocol:

  • Synthesize an acyclic α,ω-diene precursor containing the nitrogen atom.

  • Dissolve the diene in an appropriate solvent (e.g., dichloromethane, toluene).

  • Add a ruthenium-based catalyst (e.g., Grubbs' catalyst).

  • Stir the reaction at room temperature or with gentle heating.

  • After completion, quench the catalyst and purify the cyclic product.

Conclusion

The synthesis of 2,6-disubstituted 3-piperidinols can be achieved through various methodologies. The featured three-step stereoselective synthesis from chiral pyridinium salts offers a reliable and highly controlled route to these valuable compounds. The choice of synthetic strategy will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. The protocols and data provided in this document serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.

References

Application Notes and Protocols: Kinetic Resolution of Functionalizable Piperidine Fragments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and natural products. The stereochemistry of these fragments is often crucial for their biological activity, making the synthesis of enantioenriched piperidines a critical endeavor in drug discovery and development. Kinetic resolution has emerged as a powerful strategy for the separation of racemic piperidine derivatives, providing access to valuable chiral building blocks. This document provides detailed application notes and protocols for the kinetic resolution of functionalizable piperidine fragments, focusing on enzymatic methods and asymmetric deprotonation techniques.

Methods Overview

Several methods have been successfully employed for the kinetic resolution of piperidine derivatives. The choice of method depends on the specific substrate, the desired enantiomer, and the available resources. This document will focus on two prominent and effective strategies:

  • Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases and esterases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This technique is often favored for its mild reaction conditions and high enantioselectivity.

  • Asymmetric Deprotonation using Chiral Bases: This approach employs a chiral base, such as the n-BuLi/sparteine complex, to selectively deprotonate one enantiomer of an N-protected piperidine. The resulting chiral organolithium species can then be trapped with an electrophile to yield a functionalized, enantioenriched product.

Section 1: Enzymatic Kinetic Resolution of Piperidine Derivatives

Enzymatic kinetic resolution is a versatile method for obtaining enantioenriched piperidines, particularly those bearing hydroxyl or ester functionalities. Lipases are commonly used to catalyze the enantioselective acylation of racemic alcohols, while esterases can be employed for the enantioselective hydrolysis of racemic esters.

Application Notes:
  • Enzyme Selection: The choice of enzyme is critical for achieving high enantioselectivity. Screening a variety of commercially available lipases (e.g., Lipase PS, porcine pancreatic lipase) and esterases (e.g., pig liver esterase) is often necessary to identify the optimal enzyme for a specific substrate.[1]

  • Solvent and Acylating Agent: The reaction solvent and acylating agent can significantly influence the enantioselectivity and reaction rate. Non-polar organic solvents are typically used for acylation reactions. Trifluoroethyl isobutyrate has been shown to be an effective acylating agent in certain cases.[2][3]

  • Protecting Groups: The nature of the protecting group on the piperidine nitrogen can impact the enzyme's selectivity. The N-Boc group is a common choice and has been shown to be a suitable substrate for some lipases.[1]

  • Monitoring Reaction Progress: The reaction is typically monitored by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of both the product and the unreacted starting material. The reaction is usually stopped at or near 50% conversion to maximize the e.e. of both components.

Quantitative Data Summary

Table 1: Enzymatic Kinetic Resolution of 2-Piperidineethanol Derivatives [1]

EntrySubstrateEnzymeMethodProducte.e. of Product (%)
1N-Boc-2-piperidineethanolLipase PSAcylation(R)-acylated productLow
2N-Boc-2-piperidineethanolPorcine Pancreatic LipaseAcylation(S)-acylated productLow
3Isopropyl ester of N-protected 2-piperidinecarboxylic acidPig Liver EsteraseHydrolysis(S)-acid24

Table 2: Enzymatic Kinetic Resolution of Piperidine Atropisomers [2][3]

EntrySubstrateEnzymeAcylating AgentSolventProduct
1Racemic piperidine atropisomerToyobo LIP-300Trifluoroethyl isobutyrateOptimized(+)-enantiomer acylated
Experimental Protocols

Protocol 1: General Procedure for Enzymatic Acylation of N-Boc-2-piperidineethanol

  • To a solution of racemic N-Boc-2-piperidineethanol (1.0 equiv) in an appropriate organic solvent (e.g., toluene, THF), add the selected lipase (e.g., Lipase PS or porcine pancreatic lipase, typically 10-50% by weight of the substrate).

  • Add the acylating agent (e.g., vinyl acetate or trifluoroethyl isobutyrate, 1.5-3.0 equiv).

  • Stir the mixture at a controlled temperature (e.g., room temperature or 30 °C).

  • Monitor the reaction progress by chiral HPLC or GC.

  • Once the desired conversion (typically ~50%) is reached, filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Purify the acylated product and the unreacted alcohol by column chromatography.

  • Determine the enantiomeric excess of both fractions by chiral HPLC or GC.

Visualization of Workflow

G cluster_workflow Enzymatic Kinetic Resolution Workflow racemate Racemic Piperidine Derivative reaction Enzymatic Acylation racemate->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction acylating_agent Acylating Agent acylating_agent->reaction separation Separation (e.g., Chromatography) reaction->separation enantioenriched_product Enantioenriched Acylated Product separation->enantioenriched_product unreacted_enantiomer Enantioenriched Unreacted Starting Material separation->unreacted_enantiomer

Caption: Workflow for enzymatic kinetic resolution.

Section 2: Kinetic Resolution by Asymmetric Deprotonation

This powerful method allows for the kinetic resolution of N-Boc protected piperidines through enantioselective deprotonation using a chiral base, followed by trapping with an electrophile. The combination of n-butyllithium (n-BuLi) and (-)-sparteine or its enantiomer (+)-sparteine is a commonly used chiral base system.[4][5][6] This technique is particularly useful for creating chiral centers at the 2-position of the piperidine ring.

Application Notes:
  • Substrate Scope: This method is effective for a range of N-Boc-2-arylpiperidines, including those with functionalizable groups at other positions, such as a 4-methylene group.[4][5][6] It has also been successfully applied to spirocyclic 2-arylpiperidines.[7][8][9][10]

  • Chiral Ligand: The choice of sparteine enantiomer determines which enantiomer of the starting material is deprotonated. (-)-Sparteine typically leads to the deprotonation of one enantiomer, while (+)-sparteine deprotonates the other, allowing access to both enantiomeric series of products.[6]

  • Stoichiometry: The stoichiometry of n-BuLi and the chiral ligand is crucial for achieving high selectivity. Typically, slightly substoichiometric amounts of the base are used relative to the racemic starting material to ensure that only one enantiomer reacts.

  • Electrophile: A variety of electrophiles can be used to trap the intermediate organolithium species, leading to a diverse range of functionalized, enantioenriched piperidines.

  • Scalability: This method has been shown to be scalable to the gram scale, making it suitable for the preparation of larger quantities of enantioenriched piperidines.[6][9]

Quantitative Data Summary

Table 3: Kinetic Resolution of N-Boc-2-aryl-4-methylenepiperidines using n-BuLi/Sparteine [4][5][6]

EntrySubstrate (Ar group)Chiral LigandRecovered SM (er)Product (er)
1Phenyl(+)-sparteine95:595:5
24-Fluorophenyl(+)-sparteine96:494:6
3Phenyl(-)-sparteine94:694:6

Table 4: Kinetic Resolution of N-Boc-spirocyclic 2-arylpiperidines using n-BuLi/Sparteine [7][9][10]

EntrySubstrateChiral LigandEquivalents of n-BuLiRecovered SM (er)Product (er)
1Spirocyclic piperidine 2a(+)-sparteine0.699:1-
2Spirocyclic piperidine 2c(+)-sparteine0.894:6-
Experimental Protocols

Protocol 2: General Procedure for Kinetic Resolution of N-Boc-2-arylpiperidines via Asymmetric Deprotonation

  • To a solution of the chiral ligand (e.g., (+)-sparteine, 0.8-1.1 equiv) in a dry, aprotic solvent (e.g., diethyl ether or MTBE) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add n-BuLi (0.6-1.0 equiv) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of the racemic N-Boc-2-arylpiperidine (1.0 equiv) in the same solvent dropwise to the chiral base solution at -78 °C.

  • Stir the reaction mixture at -78 °C for the optimized time (typically 1-2 hours).

  • Quench the reaction by adding a suitable electrophile (e.g., a proton source like methanol for simple resolution, or another electrophile for functionalization).

  • Allow the reaction to warm to room temperature.

  • Perform an aqueous workup (e.g., with saturated aqueous ammonium chloride).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the recovered starting material and the product by column chromatography.

  • Determine the enantiomeric ratio (er) of both fractions by chiral HPLC.

Visualization of Logical Relationships

G cluster_logic Asymmetric Deprotonation Logic racemic_piperidine Racemic N-Boc-Piperidine deprotonation Enantioselective Deprotonation racemic_piperidine->deprotonation chiral_base Chiral Base (n-BuLi / Sparteine) chiral_base->deprotonation fast_reacting Fast-Reacting Enantiomer deprotonation->fast_reacting slow_reacting Slow-Reacting Enantiomer deprotonation->slow_reacting organolithium Chiral Organolithium Intermediate fast_reacting->organolithium recovered_sm Enantioenriched Starting Material slow_reacting->recovered_sm trapping Electrophilic Trapping organolithium->trapping electrophile Electrophile (E+) electrophile->trapping functionalized_product Enantioenriched Functionalized Product trapping->functionalized_product

References

Application Notes and Protocols: The Use of 2-Piperidinol in Organocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthetic chemistry, particularly for the construction of chiral molecules. Within this field, amino alcohols derived from cyclic scaffolds have proven to be highly effective catalysts. 2-Piperidinol, a saturated heterocyclic amino alcohol, presents a compelling structural motif for organocatalysis. Its secondary amine is available for the formation of key enamine or iminium ion intermediates, while the hydroxyl group can participate in directing stereochemistry through hydrogen bonding.

While not as extensively documented as its five-membered ring analogue, prolinol, the structural and electronic properties of this compound suggest its potential as a catalyst in a variety of asymmetric transformations. These application notes provide an overview of the plausible applications of this compound in organocatalysis, based on established principles and data from structurally related catalysts. Detailed protocols and illustrative data are provided to guide researchers in exploring the catalytic potential of this promising scaffold.

Potential Applications in Asymmetric Organocatalysis

This compound is a viable candidate for catalyzing a range of carbon-carbon bond-forming reactions that proceed through enamine or iminium ion intermediates. The following sections detail the theoretical application of this compound in key organocatalytic transformations.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental method for C-C bond formation. Organocatalysts like this compound can facilitate the direct asymmetric aldol reaction between a ketone and an aldehyde. The proposed catalytic cycle involves the formation of a chiral enamine between the ketone and the secondary amine of this compound. This enamine then attacks the aldehyde, with the hydroxyl group of the catalyst directing the stereochemical outcome via a hydrogen-bonded transition state.

Asymmetric Michael Addition

The Michael addition of ketones or aldehydes to α,β-unsaturated carbonyl compounds is another key transformation that can be catalyzed by this compound. Similar to the aldol reaction, the catalytic cycle would proceed through the formation of a chiral enamine intermediate from the donor ketone/aldehyde and this compound. This enamine would then add to the Michael acceptor in a stereocontrolled manner, again influenced by the chiral scaffold and the directing effect of the hydroxyl group.

Asymmetric Mannich Reaction

The Mannich reaction, involving the aminoalkylation of a carbonyl compound, is crucial for the synthesis of nitrogen-containing molecules. This compound could catalyze the asymmetric Mannich reaction by activating the aldehyde component through the formation of a reactive iminium ion. The enol or enolate of the ketone would then attack this iminium ion, with the chiral catalyst guiding the facial selectivity of the approach.

Data Presentation

The following tables summarize typical quantitative data for organocatalytic reactions using amino alcohol catalysts structurally related to this compound. This data serves as a benchmark for the expected performance of this compound in similar transformations.

Table 1: Representative Data for Organocatalyzed Asymmetric Aldol Reactions

EntryKetoneAldehydeCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti/syn)ee (%)
1Cyclohexanone4-Nitrobenzaldehyde10Toluene249595:598 (anti)
2AcetoneBenzaldehyde20DMSO4888-92
3Cyclopentanone4-Chlorobenzaldehyde15Chloroform369290:1095 (anti)
4Acetophenone4-Methoxybenzaldehyde20THF7275-85

Data is illustrative and based on published results for prolinol and its derivatives.

Table 2: Representative Data for Organocatalyzed Asymmetric Michael Additions

EntryDonorAcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)dree (%)
1PropanalNitrostyrene10Dichloromethane129898:299
2CyclohexanoneMethyl vinyl ketone15Toluene2490-96
3Pentan-2-oneChalcone20Acetonitrile4885-91
4ButanalDiethyl maleate10Chloroform3693>95:597

Data is illustrative and based on published results for prolinol and its derivatives.

Experimental Protocols

The following are generalized experimental protocols for key organocatalytic reactions. These should be considered as starting points and may require optimization for specific substrates and for the use of this compound as the catalyst.

Protocol 1: General Procedure for a this compound-Catalyzed Asymmetric Aldol Reaction

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (5.0 mmol)

  • (S)- or (R)-2-Piperidinol (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., Toluene, Chloroform, THF) (2.0 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and (S)- or (R)-2-piperidinol (0.1 mmol).

  • Dissolve the mixture in the anhydrous solvent (2.0 mL).

  • Add the ketone (5.0 mmol) to the solution at room temperature.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: General Procedure for a this compound-Catalyzed Asymmetric Michael Addition

Materials:

  • Michael donor (e.g., aldehyde or ketone) (1.2 mmol)

  • Michael acceptor (e.g., α,β-unsaturated carbonyl compound) (1.0 mmol)

  • (S)- or (R)-2-Piperidinol (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene) (2.0 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry reaction vial, add the Michael acceptor (1.0 mmol) and (S)- or (R)-2-piperidinol (0.1 mmol) in the anhydrous solvent (2.0 mL).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the Michael donor (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to stir at the same temperature, monitoring its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃ (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the Michael adduct.

  • Analyze the product to determine the diastereomeric ratio (¹H NMR) and enantiomeric excess (chiral HPLC).

Visualizations

Proposed Catalytic Cycle for a this compound-Catalyzed Aldol Reaction

G cluster_cycle Catalytic Cycle Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O TransitionState H-Bonded Transition State Enamine->TransitionState + Aldehyde H2O_out H₂O Iminium Iminium Ion Intermediate TransitionState->Iminium Iminium->Catalyst + H₂O - Product Product Aldol Product Ketone Ketone Ketone->Catalyst Aldehyde Aldehyde Aldehyde->Enamine H2O_in H₂O H2O_in->Iminium

Caption: Proposed enamine catalytic cycle for the this compound-catalyzed aldol reaction.

General Experimental Workflow for Organocatalysis

G Start Start Setup Reaction Setup (Catalyst, Reactants, Solvent) Start->Setup Reaction Stirring at Controlled Temperature Setup->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Quench Quenching Monitoring->Quench Complete Extraction Workup & Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Analysis (NMR, HPLC) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for conducting an organocatalytic experiment.

Structural Analogy: this compound vs. Prolinol

G Piperidinol This compound (Six-membered ring) Amine Secondary Amine (Enamine/Iminium formation) Piperidinol->Amine Hydroxyl Hydroxyl Group (H-bonding, Stereodirection) Piperidinol->Hydroxyl Prolinol Prolinol (Five-membered ring) Prolinol->Amine Prolinol->Hydroxyl

Caption: Structural and functional relationship between this compound and prolinol.

Application Notes and Protocols for the Synthesis of 2-Piperidone Derivatives in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-piperidone and its derivatives, which have emerged as promising scaffolds in the development of therapeutic agents for Alzheimer's disease (AD). The multifaceted nature of AD, characterized by amyloid-beta (Aβ) plaque formation, neurofibrillary tangles, and cholinergic dysfunction, necessitates the development of multi-target-directed ligands. 2-Piperidone derivatives have demonstrated potential in addressing several of these pathological hallmarks.

Therapeutic Rationale of 2-Piperidone Derivatives

The core structure of 2-piperidone can be strategically modified to interact with various biological targets implicated in Alzheimer's disease. Key therapeutic strategies include:

  • Cholinesterase Inhibition: The piperidine moiety is a common feature in many acetylcholinesterase (AChE) inhibitors. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[1][2][3][4]

  • Amyloid-β Aggregation Inhibition: Certain derivatives have been designed to interfere with the self-aggregation of Aβ peptides, a primary event in the formation of senile plaques.[5][6][7]

  • Neuroinflammation and Neuroprotection: Some 2-piperidone derivatives exhibit anti-inflammatory properties by modulating pathways such as those involving myeloid differentiation factor 88 (MyD88), thereby protecting neurons from inflammatory damage.[5]

Quantitative Data Summary

The following tables summarize the biological activities of representative 2-piperidone and piperidine derivatives from various studies, providing a comparative overview of their therapeutic potential.

Table 1: Cholinesterase Inhibitory Activity of Piperidinone Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one)AChE12.55[1]
1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one)BuChE17.28[1]
5hAChE0.83[2]
9jAChE0.98[2]
9pAChE0.73[2]
4aAChE2.08[3]
4aBuChE7.41[3]
3hhAChE21[7]

Table 2: Amyloid-β Aggregation Inhibitory Activity

CompoundAssayInhibition (%)Concentration (µM)Reference
7qAβ(1-42) self-aggregation59.1120[5]
23Aβ aggregation72.510[8]
3hSelf-induced Aβ(25-35) aggregation57.71N/A[7]
4a (Piperine derivative)Aβ42 aggregation35-4810[6]
4b (Piperine derivative)Aβ42 aggregation35-4810[6]
4c (Piperine derivative)Aβ42 aggregation35-4810[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by 2-piperidone derivatives and generalized experimental workflows for their synthesis.

G Therapeutic Targeting of Alzheimer's Disease Pathways cluster_0 Amyloid Cascade cluster_1 Cholinergic Pathway cluster_2 Neuroinflammatory Pathway APP APP Aβ Monomers Aβ Monomers APP->Aβ Monomers Aβ Oligomers Aβ Oligomers Aβ Monomers->Aβ Oligomers 2-Piperidone Derivatives_Abeta 2-Piperidone Derivatives Aβ Monomers->2-Piperidone Derivatives_Abeta Aβ Plaques Aβ Plaques Aβ Oligomers->Aβ Plaques 2-Piperidone Derivatives_Abeta->Aβ Oligomers Inhibition ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Degradation Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Signal Transduction 2-Piperidone Derivatives_AChE 2-Piperidone Derivatives AChE->2-Piperidone Derivatives_AChE 2-Piperidone Derivatives_AChE->AChE Inhibition LPS LPS Microglia Microglia LPS->Microglia MyD88 MyD88 Microglia->MyD88 Pro-inflammatory Cytokines Pro-inflammatory Cytokines MyD88->Pro-inflammatory Cytokines 2-Piperidone Derivatives_Inflam 2-Piperidone Derivatives MyD88->2-Piperidone Derivatives_Inflam Neuronal Damage Neuronal Damage Pro-inflammatory Cytokines->Neuronal Damage 2-Piperidone Derivatives_Inflam->MyD88 Interference

Figure 1: Multi-target therapeutic approach of 2-piperidone derivatives in AD.

G General Synthesis Workflow for N-Benzyl-3,5-bis(arylmethylene)-4-piperidones Start Start Materials: - N-Benzyl-4-piperidone - Aromatic Aldehyde Dissolve Dissolve reactants in Methanol Start->Dissolve Cool Cool to 0°C (Ice Bath) Dissolve->Cool Add_KOH Add 30% KOH solution dropwise Cool->Add_KOH Stir Stir at Room Temperature (3-5 hours) Add_KOH->Stir Filter Filter the reaction mixture Stir->Filter Wash Wash the solid with cold Methanol Filter->Wash Crystallize Crystallize from Ethyl Acetate Wash->Crystallize Product Pure N-Benzyl-3,5-bis(arylmethylene)-4-piperidone Crystallize->Product

Figure 2: One-pot synthesis of N-Benzyl-3,5-bis(arylmethylene)-4-piperidones.

Experimental Protocols

The following are detailed protocols for the synthesis of key 2-piperidone derivatives, adapted from the cited literature.

Protocol 1: General Procedure for the Synthesis of N-Benzyl-3,5-bis(arylmethylene)-4-piperidone Derivatives [4]

This protocol describes a one-pot Claisen-Schmidt condensation reaction.

Materials:

  • N-Benzyl-4-piperidone (5 mmol)

  • Appropriate aromatic aldehyde (10 mmol)

  • Methanol (30 mL)

  • 30% Potassium hydroxide (KOH) solution (2 mL)

  • Ethyl acetate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve N-benzyl-4-piperidone (5 mmol) and the corresponding aromatic aldehyde (10 mmol) in 30 mL of methanol.

  • Place the flask in an ice bath to cool the solution to 0°C.

  • While stirring, add 2 mL of a 30% KOH solution dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, collect the resulting yellow precipitate by vacuum filtration.

  • Wash the filtered solid several times with cold methanol.

  • Purify the crude product by recrystallization from ethyl acetate to obtain the pure N-benzyl-3,5-bis(arylmethylene)-4-piperidone derivative.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Piperine Derivatives as Aβ Aggregation Inhibitors [9][10]

This protocol outlines a multi-step synthesis of piperine derivatives.

Step 1: Synthesis of Piperoyl Chloride

  • Take piperic acid (1 equivalent) in dry tetrahydrofuran (THF).

  • Add thionyl chloride (SOCl₂) and reflux the reaction mixture for 4-5 hours.

  • After completion, remove the excess thionyl chloride under reduced pressure to obtain crude piperoyl chloride as a yellow residue.

Step 2: Amide Formation

  • Dissolve the crude piperoyl chloride in a minimal amount of THF.

  • Add the appropriate amine (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue using column chromatography to obtain the desired piperine derivative.

Protocol 3: Double Aza-Michael Reaction for Chiral 2-Substituted 4-Piperidones [11]

This protocol describes a method to access chiral 2-substituted 4-piperidone building blocks.

Step 1: Synthesis of Divinyl Ketones

  • React a suitable vinyl aldehyde with vinylmagnesium bromide under standard Grignard conditions to obtain the corresponding dienol.

  • Oxidize the dienol to the divinyl ketone.

Step 2: Double Aza-Michael Reaction

  • React the divinyl ketone with a chiral primary amine (e.g., (S)-α-phenylethylamine) to induce the double aza-Michael addition.

  • This reaction typically proceeds in a high-yielding and atom-efficient manner to produce the chirally enriched 2-substituted 4-piperidone.

Protocol 4: General Procedure for the Synthesis of 2-Piperidone [12]

This protocol describes a preparation method for the core 2-piperidone structure.

Materials:

  • N-hydroxy-cyclopentyl imine

  • Acetone

  • 25% (w/w) inorganic base aqueous solution (e.g., NaOH, KOH)

  • Tosyl chloride

  • Hydrophobic solvent (e.g., dichloromethane)

Procedure:

  • Mix N-hydroxy-cyclopentyl imine with acetone and cool the mixture to 0-5°C using an ice-water bath.

  • Add the 25% inorganic base aqueous solution to the cooled mixture.

  • Add tosyl chloride to the solution in batches.

  • After the addition is complete, allow the reaction to proceed at room temperature for 10-12 hours.

  • Neutralize the reaction solution to a pH of 8-10 with a 25% (w/w) strong acid solution.

  • Filter the solution to remove any solid salt byproducts.

  • Extract the filtrate 2-3 times with a hydrophobic solvent.

  • Combine the organic layers, dry them, and remove the solvent to obtain the crude product.

  • Purify the crude 2-piperidone by vacuum distillation.

Conclusion

The synthesis of 2-piperidone derivatives offers a versatile platform for the development of multi-target agents for Alzheimer's disease. The provided protocols and data serve as a valuable resource for researchers in the field, enabling the exploration and optimization of this promising class of compounds. Further structure-activity relationship (SAR) studies are encouraged to refine the design of these derivatives for enhanced efficacy and selectivity.

References

Application Notes and Protocols for the Synthesis of Chiral 2-Substituted 4-Piperidones via Aza-Michael Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of chiral 2-substituted 4-piperidones, valuable scaffolds in medicinal chemistry, through the asymmetric aza-Michael reaction. The focus is on organocatalytic methods, which offer a powerful and environmentally friendly alternative to traditional metal-catalyzed processes.

Introduction

Chiral 2-substituted 4-piperidones are key building blocks in the synthesis of a wide range of biologically active compounds and pharmaceuticals. The asymmetric aza-Michael reaction, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, has emerged as a highly effective strategy for the enantioselective construction of these heterocyclic systems. This document outlines two prominent and successful organocatalytic approaches: the use of cinchona alkaloid-derived primary amines and bifunctional squaramide catalysts.

Organocatalytic Strategies

The success of the asymmetric aza-Michael reaction for synthesizing chiral 2-substituted 4-piperidones largely relies on the choice of the chiral organocatalyst. These catalysts activate the substrates and control the stereochemical outcome of the reaction.

  • Cinchona Alkaloid Derivatives: These readily available and relatively inexpensive natural products and their derivatives are powerful catalysts in asymmetric synthesis. For the aza-Michael reaction, primary amine derivatives of cinchona alkaloids are particularly effective. They can activate α,β-unsaturated ketones through the formation of a chiral iminium ion intermediate, which then reacts with the nitrogen nucleophile under excellent stereocontrol.

  • Bifunctional Squaramide Catalysts: Squaramide-based organocatalysts have gained significant attention due to their ability to act as bifunctional catalysts. They possess both a hydrogen-bond donating squaramide moiety and a hydrogen-bond accepting/Brønsted base site (e.g., a tertiary amine). This dual activation mode allows for the simultaneous activation of both the nucleophile and the electrophile, leading to high reactivity and enantioselectivity.

Data Presentation

The following tables summarize the quantitative data from key studies on the organocatalytic aza-Michael reaction for the synthesis of chiral 2-substituted piperidines and related structures.

Table 1: Intramolecular Aza-Michael Addition of Enone Carbamates Catalyzed by a Chiral Cinchona-Based Primary-Tertiary Diamine [1]

EntryYield (%)ee (%)
1PhMe9592
24-MeC₆H₄Me9391
34-FC₆H₄Me9693
44-ClC₆H₄Me9994
54-BrC₆H₄Me9795
62-NaphthylMe8590
7PhEt7599

Reactions were carried out with enone carbamate, a chiral cinchona-based primary-tertiary diamine catalyst, and trifluoroacetic acid (TFA) as a co-catalyst.

Table 2: Asymmetric Cascade Aza-Michael/Michael Addition Catalyzed by a Bifunctional Squaramide

EntryR¹ (in Nitroalkene)R² (in Enone)Yield (%)dree (%)
1PhPh9591:9>99
24-ClC₆H₄Ph9989:11>99
34-BrC₆H₄Ph9288:12>99
42-ClC₆H₄Ph9190:1099
5Ph4-MeC₆H₄9385:15>99
6Ph4-BrC₆H₄9687:13>99

This table showcases the synthesis of chiral trisubstituted pyrrolidines, demonstrating the effectiveness of squaramide catalysts in similar cascade reactions.

Experimental Protocols

Protocol 1: Cinchona Alkaloid-Catalyzed Intramolecular Aza-Michael Addition

This protocol is adapted from the work of Liu et al. for the synthesis of 2-substituted piperidines, which can be considered as a general procedure for related 4-piperidone syntheses.[1]

Materials:

  • Enone carbamate substrate

  • Chiral cinchona-based primary-tertiary diamine catalyst (e.g., (8α,9S)-6'-Methoxycinchonan-9-amine)

  • Trifluoroacetic acid (TFA)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the enone carbamate substrate (1.0 equiv).

  • Add the chiral cinchona-based primary-tertiary diamine catalyst (0.1 equiv).

  • Add anhydrous solvent to dissolve the solids.

  • Add trifluoroacetic acid (TFA) (0.1 equiv) to the reaction mixture.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 2-substituted piperidine derivative.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Bifunctional Squaramide-Catalyzed Aza-Michael Addition

This protocol provides a general procedure for the aza-Michael addition of a nitrogen nucleophile to an α,β-unsaturated ketone using a bifunctional squaramide catalyst.

Materials:

  • α,β-Unsaturated ketone (Michael acceptor)

  • Nitrogen nucleophile (e.g., an amine or carbamate)

  • Bifunctional squaramide catalyst

  • Anhydrous solvent (e.g., toluene, chloroform)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the bifunctional squaramide catalyst (0.05 - 0.2 equiv).

  • Add the nitrogen nucleophile (1.2 equiv).

  • Add the anhydrous solvent and stir the mixture for a few minutes.

  • Add the α,β-unsaturated ketone (1.0 equiv) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the chiral 2-substituted 4-piperidone product.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.

Visualizations

aza_michael_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Substrate_Prep Substrate Preparation (Enone/Nitrogen Nucleophile) Reaction_Setup Reaction Setup (Solvent, Temp, Inert Atm.) Substrate_Prep->Reaction_Setup Catalyst_Prep Catalyst Selection (Cinchona/Squaramide) Catalyst_Prep->Reaction_Setup Monitoring Reaction Monitoring (TLC, HPLC) Reaction_Setup->Monitoring Purification Purification (Column Chromatography) Monitoring->Purification Analysis Stereochemical Analysis (Chiral HPLC, NMR) Purification->Analysis Final_Product Final_Product Analysis->Final_Product Chiral 2-Substituted 4-Piperidone

Caption: Experimental workflow for the aza-Michael synthesis.

cinchona_catalysis Enone α,β-Unsaturated Ketone Iminium Chiral Iminium Ion Intermediate Enone->Iminium + Catalyst Catalyst Cinchona Primary Amine Catalyst Catalyst->Iminium Product Chiral 2-Substituted 4-Piperidone Iminium->Product + Nucleophile Nucleophile Nitrogen Nucleophile Nucleophile->Product

Caption: Cinchona alkaloid-catalyzed aza-Michael reaction pathway.

squaramide_catalysis Catalyst Bifunctional Squaramide Catalyst Transition_State Dual H-Bonding Transition State Catalyst->Transition_State Enone α,β-Unsaturated Ketone (Electrophile) Enone->Transition_State H-Bond Activation Nucleophile Nitrogen Nucleophile Nucleophile->Transition_State H-Bond Activation Product Chiral 2-Substituted 4-Piperidone Transition_State->Product

Caption: Bifunctional squaramide-catalyzed aza-Michael reaction.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 2-Piperidinol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-Piperidinol. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for synthesizing this compound are the reduction of 2-piperidone and the catalytic hydrogenation of 2-pyridinol (or its derivatives). Direct hydroxylation of piperidine is a less common alternative that may require specific and sometimes harsh reaction conditions.

Q2: Which reducing agents are suitable for the reduction of 2-piperidone?

A2: For the reduction of 2-piperidone, common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is often preferred due to its milder nature and easier handling, while LiAlH₄ is a more powerful reducing agent that can be used for more stubborn reductions.

Q3: What catalysts are typically used for the catalytic hydrogenation of 2-pyridinol?

A3: A variety of catalysts can be employed for the catalytic hydrogenation of 2-pyridinol and its derivatives. Commonly used catalysts include Platinum(IV) oxide (PtO₂, Adams' catalyst), Palladium on carbon (Pd/C), and Rhodium on carbon (Rh/C). The choice of catalyst can significantly impact the reaction's efficiency and selectivity.

Q4: How do reaction parameters like temperature and pressure affect the synthesis?

A4: Temperature and pressure are critical parameters in the synthesis of this compound, particularly in catalytic hydrogenation. Higher temperatures and pressures generally increase the reaction rate but can also lead to the formation of byproducts and decomposition of the product. Optimization of these parameters is crucial to achieve a high yield of the desired product with good purity. For instance, catalytic hydrogenation of pyridine derivatives is often carried out under pressures ranging from 50 to 70 bar.

Q5: What is the role of the solvent in the synthesis of this compound?

A5: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. For the reduction of 2-piperidone with NaBH₄, polar protic solvents like methanol or ethanol are commonly used. In catalytic hydrogenation, a range of solvents can be used, including acetic acid, which can also help in activating the catalyst. The choice of solvent can influence the reaction rate, yield, and purity of the final product.

Troubleshooting Guide

Q1: I am getting a low yield in the reduction of 2-piperidone. What could be the issue?

A1: Low yields in the reduction of 2-piperidone can be attributed to several factors:

  • Inactive Reducing Agent: Ensure that the sodium borohydride or lithium aluminum hydride is fresh and has been stored under appropriate conditions to prevent decomposition.

  • Insufficient Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate. While NaBH₄ reductions are often carried out at room temperature or below, a slight increase in temperature might be necessary.

  • Moisture: The presence of excessive moisture can quench the reducing agent. Ensure all glassware is dry and use anhydrous solvents.

Q2: My catalytic hydrogenation of 2-pyridinol is not proceeding to completion. What should I do?

A2: Incomplete catalytic hydrogenation can be a common issue. Here are some troubleshooting steps:

  • Catalyst Poisoning: The catalyst may have been poisoned by impurities in the starting material, solvent, or from the reaction apparatus. Ensure high-purity starting materials and solvents. Common catalyst poisons include sulfur and nitrogen compounds.

  • Inactive Catalyst: The catalyst may be old or have lost its activity. Try using a fresh batch of catalyst.

  • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. Ensure a proper seal on your reaction vessel and that the pressure is maintained throughout the reaction.

  • Poor Mixing: Inadequate stirring can lead to poor contact between the catalyst, substrate, and hydrogen. Ensure vigorous stirring to maintain a good suspension of the catalyst.

Q3: I am observing the formation of byproducts in my synthesis. How can I minimize them?

A3: Byproduct formation is a common challenge that can be addressed by optimizing the reaction conditions:

  • Side Reactions with Reducing Agents: In reductions with powerful agents like LiAlH₄, over-reduction or side reactions can occur. Using a milder reducing agent like NaBH₄ or controlling the reaction temperature can help.

  • N-Alkylation in Catalytic Hydrogenation: In some cases, N-alkylation of the resulting piperidine can occur, especially if certain solvents or impurities are present. Using a co-solvent like an amine can sometimes suppress the formation of such byproducts.

  • Careful Control of Reaction Parameters: Fine-tuning the temperature, pressure, and reaction time can significantly reduce the formation of unwanted byproducts. It is recommended to perform small-scale optimization experiments to find the ideal conditions for your specific substrate.

Data Presentation

Table 1: Overview of Reaction Conditions for this compound Synthesis

Synthesis MethodStarting MaterialReagent/CatalystSolventTemperaturePressureYieldPurity
Reduction 2-PiperidoneSodium Borohydride (NaBH₄)Methanol/EthanolRoom TemperatureAtmosphericReported as variableDependent on purification
2-PiperidoneLithium Aluminum Hydride (LiAlH₄)Anhydrous Ether/THF0°C to Room TempAtmosphericReported as highDependent on purification
Catalytic Hydrogenation 2-PyridinolPlatinum(IV) Oxide (PtO₂)Acetic AcidRoom Temperature50-70 barReported as variableDependent on purification
2-PyridinolPalladium on Carbon (Pd/C)Ethanol/Methanol25-50°C1-50 barReported as variableDependent on purification
2-PyridinolRhodium on Carbon (Rh/C)Ethanol/Methanol25-50°C1-50 barReported as variableDependent on purification

Experimental Protocols

Method 1: Reduction of 2-Piperidone using Sodium Borohydride

Materials:

  • 2-Piperidone

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5.0 g of 2-piperidone in 100 mL of methanol.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add 2.5 g of sodium borohydride to the solution in small portions over 30 minutes. Caution: Hydrogen gas is evolved; perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding 50 mL of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by distillation or recrystallization.

Method 2: Catalytic Hydrogenation of 2-Pyridinol

Materials:

  • 2-Pyridinol

  • Platinum(IV) oxide (PtO₂) or 10% Palladium on Carbon (Pd/C)

  • Glacial Acetic Acid or Ethanol

  • High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Place 5.0 g of 2-pyridinol and 100 mL of glacial acetic acid (or ethanol) into the high-pressure hydrogenation vessel.

  • Add 0.5 g of PtO₂ (or 1.0 g of 10% Pd/C) to the vessel. Caution: Handle hydrogenation catalysts with care as they can be pyrophoric.

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 bar).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst on the filter paper may be pyrophoric; keep it wet with solvent until it can be safely disposed of.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude this compound can be purified by distillation or by forming a salt and recrystallizing.

Visualizations

experimental_workflow_reduction cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_materials 2-Piperidone Sodium Borohydride Methanol dissolve Dissolve 2-Piperidone in Methanol start_materials->dissolve cool Cool in Ice Bath dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir at Room Temp add_nabh4->stir quench Quench with Water stir->quench concentrate Concentrate quench->concentrate extract Extract with Ether concentrate->extract dry Dry Organic Layer extract->dry purify Purify (Distillation/ Recrystallization) dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound via reduction of 2-piperidone.

experimental_workflow_hydrogenation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_materials 2-Pyridinol Catalyst (PtO2/Pd/C) Solvent (Acetic Acid/Ethanol) charge_vessel Charge Hydrogenation Vessel start_materials->charge_vessel purge Purge with N2 then H2 charge_vessel->purge pressurize Pressurize with H2 purge->pressurize stir_heat Stir and Heat pressurize->stir_heat vent_purge Vent H2, Purge with N2 stir_heat->vent_purge filter_catalyst Filter Catalyst vent_purge->filter_catalyst concentrate Concentrate filter_catalyst->concentrate purify Purify (Distillation/ Recrystallization) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound via catalytic hydrogenation.

troubleshooting_guide cluster_reduction Reduction of 2-Piperidone cluster_hydrogenation Catalytic Hydrogenation cluster_byproducts Byproduct Formation start Low Yield or Incomplete Reaction check_reagent Check Reducing Agent (Freshness, Storage) start->check_reagent check_catalyst Check Catalyst (Poisoning, Activity) start->check_catalyst optimize_conditions Optimize Temp, Pressure, Time start->optimize_conditions If byproducts observed check_time_temp Optimize Reaction Time and Temperature check_reagent->check_time_temp check_moisture Ensure Anhydrous Conditions check_time_temp->check_moisture check_pressure Verify Hydrogen Pressure check_catalyst->check_pressure check_mixing Ensure Vigorous Stirring check_pressure->check_mixing change_reagent Use Milder Reducing Agent optimize_conditions->change_reagent use_cosolvent Consider Amine Co-solvent optimize_conditions->use_cosolvent

Caption: Troubleshooting decision tree for this compound synthesis.

Improving yield and purity in 2-Piperidinol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve yield and purity in 2-Piperidinol synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound and its derivatives.

Question 1: My reaction is resulting in a low yield. What are the common causes and how can I troubleshoot this?

Answer: Low yields in this compound synthesis can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach is crucial for diagnosis.

Potential Causes & Solutions:

  • Reagent Quality: Starting materials or solvents may be impure or contain water, which can interfere with the reaction.

    • Solution: Use high-purity, anhydrous reagents and solvents. If necessary, purify starting materials before use.

  • Reaction Conditions: The temperature, pressure, or reaction time may not be optimal for your specific substrate.

    • Solution: Systematically optimize reaction conditions. For instance, in catalytic hydrogenations, adjusting hydrogen pressure and temperature can be critical. In Dieckmann cyclizations, careful control of non-equilibrium conditions is often required to prevent side reactions.[1]

  • Catalyst Issues: In catalytic hydrogenations, the catalyst may be inactive or poisoned.

    • Solution: Use a fresh, high-quality catalyst. In some cases, additives can prevent catalyst poisoning.[2]

  • Side Reactions: Undesired side reactions can consume starting material or the desired product. A common side reaction is the over-reduction of this compound to piperidine.[3]

    • Solution: Adjust reaction conditions to be milder or use more selective reagents. For example, using sodium borohydride (NaBH₄) instead of lithium aluminum hydride (LiAlH₄) can offer better chemoselectivity for reducing lactams.[3]

  • Product Isolation: The product may be lost during the work-up and purification steps.

    • Solution: Optimize the extraction and purification protocol. Ensure the pH is appropriate during aqueous extraction and consider alternative purification methods like column chromatography or distillation.

Question 2: I am observing significant impurities in my final product. How can I improve the purity?

Answer: Product impurity is a common challenge. Identifying the source of the impurity is the first step toward achieving a high-purity product.

Potential Causes & Solutions:

  • Incomplete Reaction: Unreacted starting materials are a common source of impurity.

    • Solution: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or ¹H NMR. If the reaction stalls, consider extending the reaction time or adding more reagent/catalyst.

  • Formation of Byproducts: Side reactions can lead to structurally similar impurities that are difficult to separate. For example, this compound can exist in equilibrium with its ring-opened form, 5-aminopentanal, under aqueous conditions.[3]

    • Solution: Modify reaction conditions to disfavor byproduct formation. This may involve changing the solvent, temperature, or catalyst.

  • Inefficient Purification: The chosen purification method may not be effective at separating the product from specific impurities.

    • Solution: Employ more rigorous purification techniques. While simple filtration may suffice for some crystalline products, others may require column chromatography, recrystallization, or the use of an Agitated Nutsche Filter Dryer (ANFD) for efficient solid-liquid separation and washing.[4]

Logical Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents 1. Verify Purity of Starting Materials & Solvents start->check_reagents reagents_ok Purity Confirmed check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_conditions 2. Review Reaction Conditions (Temp, Time, Pressure) reagents_ok->check_conditions Yes purify_reagents->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Systematically Optimize Reaction Parameters conditions_ok->optimize_conditions No check_side_reactions 3. Analyze Crude Product (NMR, LC-MS) for Byproducts conditions_ok->check_side_reactions Yes optimize_conditions->check_side_reactions side_reactions_ok Byproducts Identified? check_side_reactions->side_reactions_ok modify_protocol Modify Protocol to Minimize Side Reactions side_reactions_ok->modify_protocol Yes check_workup 4. Evaluate Work-up & Purification Procedure side_reactions_ok->check_workup No modify_protocol->check_workup workup_ok Product Loss Identified? check_workup->workup_ok optimize_workup Optimize Purification Steps (pH, Solvent, Method) workup_ok->optimize_workup Yes end Improved Yield workup_ok->end No optimize_workup->end

Caption: Troubleshooting flowchart for diagnosing low reaction yield.

Frequently Asked Questions (FAQs)

Question 1: What are the primary synthetic routes to this compound?

Answer: Several methods are commonly employed for the synthesis of this compound. The choice of method often depends on the available starting materials and the desired scale of the reaction. The most prevalent routes include:

  • Reduction of 2-Piperidone: This is a very common approach where the lactam (cyclic amide) functionality of 2-piperidone is reduced to the corresponding cyclic hemiaminal (this compound). This can be achieved using various reducing agents.[5]

  • Catalytic Hydrogenation: This method involves the reduction of a pyridine or piperidone precursor using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum.[3][5] This is often suitable for industrial-scale production.

  • Direct Hydroxylation of Piperidine: While possible, direct hydroxylation of the piperidine ring can be challenging and may require specific reagents and conditions to achieve good selectivity and yield.[5]

  • Radical-Mediated Cyclization: These methods involve generating a nitrogen-centered radical that undergoes intramolecular cyclization to form the piperidine ring.[2][3]

General Synthesis and Purification Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Starting Materials (e.g., 2-Piperidone) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup solvent Anhydrous Solvent solvent->reaction_setup addition Add Reducing Agent / Catalyst reaction_setup->addition monitoring Monitor Progress (TLC, LC-MS) addition->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction drying Dry Organic Layer extraction->drying purify Purification (Chromatography/ Distillation) drying->purify analysis Characterization (NMR, MS, Purity) purify->analysis product Pure this compound analysis->product

Caption: General experimental workflow for this compound synthesis.

Question 2: How do I select the appropriate reducing agent for converting 2-piperidone to this compound?

Answer: The choice of reducing agent is critical for both yield and purity. Different agents offer varying levels of reactivity and selectivity.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0°C to refluxHighly reactive, often gives high yields.Not very selective; can easily over-reduce to piperidine. Requires strictly anhydrous conditions and careful quenching.
Sodium Borohydride (NaBH₄) Protic solvents (e.g., EtOH, MeOH)Milder and safer than LiAlH₄. More chemoselective.[3]Less reactive than LiAlH₄; may require longer reaction times or additives to enhance reactivity.
9-Borabicyclo[3.3.1]nonane (9-BBN) Anhydrous THFOffers high chemoselectivity for reducing tertiary lactams, even in the presence of other functional groups like esters.[3]More expensive and may require more specialized handling.
Catalytic Hydrogenation (e.g., H₂/Pd-C) EtOH or MeOH, elevated H₂ pressureSuitable for large-scale synthesis; avoids stoichiometric metal hydride waste.[3]May require specialized high-pressure equipment. Catalyst can be sensitive to poisoning.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2-Piperidone with Sodium Borohydride

This protocol describes a common lab-scale synthesis using a mild reducing agent.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-piperidone (1.0 eq) and dissolve it in methanol (or ethanol) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (approx. 1.5-2.0 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Carefully quench the reaction by slowly adding water or dilute HCl at 0°C.

    • Concentrate the mixture under reduced pressure to remove the bulk of the solvent.

    • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.

Simplified Reaction Pathway

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions r1 2-Piperidone p1 This compound (Desired Product) r1->p1 Reduction (e.g., NaBH4, H2/Pd-C) p2 Piperidine (Over-reduction) p1->p2 Harsh Reducing Conditions p3 5-Aminopentanal (Ring-opening) p1->p3 Aqueous Conditions

Caption: Reaction pathways in the synthesis of this compound.

References

Troubleshooting low stereoselectivity in 2-Piperidinol catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Piperidinol catalysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize stereoselectivity in their reactions.

Frequently Asked Questions (FAQs)

Q1: We are observing low enantiomeric excess (ee) in our reaction catalyzed by this compound. What are the potential causes?

Low enantiomeric excess can stem from several factors. The primary areas to investigate include the purity of your reagents and catalyst, the reaction conditions (temperature, solvent, concentration), the intrinsic nature of your substrate, and the presence of any additives or impurities. It is also possible that the catalyst loading is not optimal for your specific transformation.

Q2: How does temperature affect the stereoselectivity of this compound catalyzed reactions?

Temperature is a critical parameter influencing stereoselectivity. Generally, lower temperatures lead to higher enantioselectivity by favoring the transition state that leads to the major enantiomer, as the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy of the system.[1][2][3] However, in some cases, higher temperatures have been reported to surprisingly increase enantioselectivity, potentially due to changes in the rate-determining step or the catalyst's conformational state.[1] It is crucial to screen a range of temperatures to find the optimal balance between reaction rate and stereoselectivity.

Q3: Can the choice of solvent impact the enantiomeric excess?

Absolutely. The solvent plays a crucial role in stabilizing the transition states of the reaction.[4][5][6][7] The polarity, proticity, and coordinating ability of the solvent can all influence the catalyst's conformation and its interaction with the substrates. A solvent screen is a standard procedure in optimizing asymmetric reactions. For instance, a switch from a polar aprotic solvent to a nonpolar one, or vice-versa, can have a dramatic effect on the stereochemical outcome.[6][7]

Q4: What is the role of additives in improving stereoselectivity?

Additives such as co-catalysts, acids, bases, or water can significantly impact the stereoselectivity of a reaction. They can act as proton shuttles, activate the substrate, or modify the catalyst's structure and reactivity. For example, the presence of a Brønsted or Lewis acid can enhance the electrophilicity of the substrate, while a weak base might be necessary to regenerate the catalyst. The effect of an additive is highly system-dependent and requires empirical screening.

Q5: Our substrate is not yielding high ee despite optimizing other conditions. Could the substrate itself be the issue?

Yes, the structure of the substrate is a key determinant of stereoselectivity. Steric and electronic factors of the substrate influence how it binds to the catalyst and approaches the other reactant in the transition state. Some substrates may have functional groups that interfere with the desired binding mode or may be too sterically hindered (or not hindered enough) to allow for effective facial discrimination by the chiral catalyst. Investigating analogues of your substrate can provide insights into these structure-activity relationships.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Low Enantioselectivity

This guide provides a step-by-step workflow for identifying and resolving issues related to low stereoselectivity.

Troubleshooting_Workflow start Low Stereoselectivity Observed check_purity 1. Verify Purity of Reagents (Catalyst, Substrates, Solvent) start->check_purity optimize_conditions 2. Screen Reaction Conditions check_purity->optimize_conditions Purity Confirmed modify_catalyst 3. Modify Catalyst Structure optimize_conditions->modify_catalyst Improvement Unsatisfactory conclusion Optimal Stereoselectivity Achieved optimize_conditions->conclusion Success investigate_substrate 4. Investigate Substrate Scope modify_catalyst->investigate_substrate No Improvement modify_catalyst->conclusion Success additives 5. Screen Additives investigate_substrate->additives Still Low ee investigate_substrate->conclusion Identified Substrate Limitation additives->conclusion Success Catalytic_Cycle General Catalytic Cycle for an Aldol Reaction cluster_cycle Catalytic Cycle cluster_factors Influencing Factors Catalyst This compound Catalyst Enamine Chiral Enamine Catalyst->Enamine + Ketone - H2O Aldehyde Aldehyde Iminium Iminium Ion Enamine->Iminium + Aldehyde Ketone Ketone Product Aldol Product Iminium->Product + H2O Temperature Temperature Iminium->Temperature Solvent Solvent Iminium->Solvent Additives Additives Iminium->Additives Substrate_Structure Substrate Structure Iminium->Substrate_Structure Product->Catalyst - Product

References

Common side reactions and byproducts in 2-Piperidinol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the synthesis of 2-piperidinol. Below are common issues, their causes, and recommended solutions to help you navigate challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during this compound synthesis?

The synthesis of this compound is often accompanied by two primary side reactions:

  • Oxidation: The hydroxyl group at the 2-position is susceptible to oxidation, which converts this compound into its corresponding lactam, 2-piperidone (also known as δ-valerolactam).[1][2] This can occur in the presence of oxidizing agents or atmospheric oxygen, particularly under elevated temperatures.

  • Ring-Chain Tautomerism: In aqueous solutions, this compound can exist in equilibrium with its ring-opened form, 5-aminopentanal.[2] This equilibrium can affect reaction outcomes and purification processes.

Q2: What is 2-piperidone and why is it a frequent byproduct?

2-Piperidone is a cyclic amide (a delta-lactam) derived from piperidine.[1] It forms when the secondary alcohol of this compound is oxidized.[1][2] This oxidation is a common side reaction because the hydroxyl group is readily converted to a ketone, especially if the reaction is not performed under an inert atmosphere or if certain reagents are used. 2-piperidone is a stable, often crystalline solid and can be a key intermediate in the synthesis of other pharmaceutical compounds.[1]

Q3: Can the choice of synthesis route affect the types of byproducts formed?

Yes, the synthetic pathway significantly influences the byproduct profile. For instance:

  • Catalytic Hydrogenation of Pyridine Precursors: This common industrial method can lead to various byproducts. The formation of these undesired compounds can be suppressed by using an amine co-solvent, such as piperidine, during the reaction.[2]

  • Reduction of 2-Piperidone: When synthesizing this compound by reducing 2-piperidone (e.g., with NaBH₄ or LiAlH₄), incomplete reduction is a primary concern, leaving unreacted starting material as the main impurity.[3][4]

  • Radical-Mediated Amine Cyclization: While effective for producing various piperidines, this method can sometimes yield a linear alkene as a byproduct due to a competing 1,5-H-transfer process.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound with significant 2-piperidone detected. Oxidation of the this compound product.- Conduct the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon).- Avoid excessive heat during purification.- Choose a reducing agent and conditions less prone to side reactions if starting from a piperidone precursor.
Product is difficult to purify and shows multiple spots on TLC. Presence of the ring-opened tautomer (5-aminopentanal) or other polar byproducts.- Use non-aqueous work-up conditions where possible.- For column chromatography, consider using a deactivated silica gel or alumina to minimize streaking of the polar amine.- An acid-base extraction can help separate the basic this compound from non-basic impurities.
Incomplete reaction when reducing a 2-piperidone precursor. Insufficient reducing agent, low reaction temperature, or deactivated reagent.- Increase the molar equivalents of the reducing agent (e.g., NaBH₄, LiAlH₄).- Ensure the reducing agent is fresh and has been stored correctly.- Optimize reaction time and temperature according to literature protocols.
Formation of defluorinated byproducts during hydrogenation. Catalyst poisoning, particularly when using fluorine-substituted pyridine derivatives.In specific cases, such as the asymmetric hydrogenation of certain pyridine derivatives, adding a substance like titanium isopropoxide can neutralize released fluorine and prevent catalyst poisoning.[5]

Experimental Protocols

Protocol 1: Reduction of 2-Piperidone to this compound

This protocol is a general guideline for the reduction of a lactam to a secondary amino alcohol using a hydride reagent.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend or dissolve 2-piperidone in a suitable anhydrous solvent (e.g., THF, Diethyl Ether).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution or slurry of a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in an appropriate solvent, to the cooled mixture. Caution: LiAlH₄ reacts violently with water.

  • Reaction: Allow the reaction to warm to room temperature and stir for the time specified in your procedure (typically several hours to overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding water, followed by an aqueous base solution (e.g., 15% NaOH) at 0 °C.

  • Extraction: Extract the product into an organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Protocol 2: Purification of this compound by Column Chromatography

Due to its polarity, this compound can be challenging to purify via standard silica gel chromatography.

  • Stationary Phase Selection: Standard silica gel can be used, but for compounds prone to streaking, consider using alumina or treating the silica gel with a small percentage of triethylamine (e.g., 1-2%) in the eluent to neutralize acidic sites.[6]

  • Eluent System: A common eluent system is a gradient of Dichloromethane (DCM) and Methanol (MeOH).[6] To improve separation and reduce tailing, a small amount of aqueous or methanolic ammonia can be added to the solvent system (e.g., DCM/MeOH/NH₄OH).[6]

  • Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column. A "dry loading" technique, where the product is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.

  • Elution: Run the column, gradually increasing the polarity by increasing the percentage of methanol. Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Be mindful that this compound can be volatile, so avoid excessive heating.

Visualized Workflows and Pathways

G cluster_start Starting Materials cluster_byproducts Common Byproducts Pyridine Pyridine Derivative Product This compound Pyridine->Product Catalytic Hydrogenation Piperidone 2-Piperidone Piperidone->Product Reduction (e.g., NaBH4) Side_Piperidone 2-Piperidone (Byproduct) Product->Side_Piperidone Oxidation Side_Amine 5-Aminopentanal (Ring-Opened Tautomer) Product->Side_Amine Ring-Opening (Aqueous Cond.)

Caption: Key synthesis routes to this compound and its major side reaction pathways.

G Start Problem Identified: Low Yield / Impure Product Check_Oxidation Is 2-Piperidone a major byproduct? (Check NMR/GC-MS) Start->Check_Oxidation Analyze crude product Check_Start Is starting material present? (Check TLC/NMR) Check_Oxidation->Check_Start No Sol_Inert Solution: - Use inert atmosphere (N2/Ar) - Avoid overheating Check_Oxidation->Sol_Inert Yes Sol_Reagent Solution: - Increase reducing agent equivalents - Check reagent quality - Increase reaction time/temp Check_Start->Sol_Reagent Yes Other Other issues: - Ring-opening - Catalyst poisoning Check_Start->Other No

Caption: A troubleshooting workflow for low yield or purity in this compound synthesis.

References

Technical Support Center: Purification of 2-Piperidinol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2-Piperidinol and its derivatives. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The choice of purification method depends on the physical state of the compound (solid or liquid), its thermal stability, and the nature of the impurities. The most common techniques are:

  • Recrystallization: Ideal for solid compounds with thermally stable properties. The selection of an appropriate solvent is critical for achieving high purity and yield.

  • Distillation (including vacuum distillation): Suitable for liquid compounds or low-melting solids that are thermally stable. Vacuum distillation is employed for high-boiling point compounds to prevent decomposition.

  • Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase. It is effective for removing closely related impurities that are difficult to separate by other means.

  • Acid-Base Extraction: Useful for separating the basic piperidinol from neutral or acidic impurities. The product can be partitioned into an acidic aqueous layer and then re-isolated by basification and extraction.

Q2: My this compound sample is degrading during purification. What could be the cause?

A2: this compound and its derivatives can be sensitive to strong acids, bases, and high temperatures, which may lead to degradation.[1][2] The hydroxyl group is susceptible to oxidation, which can form various byproducts.[3] If you are using distillation, consider lowering the temperature by applying a vacuum. For other techniques, ensure the conditions are as mild as possible and consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: What are the typical impurities found in crude this compound samples?

A3: Impurities often originate from the synthetic route used. A common synthesis involves the reduction of 2-piperidone.[1] Therefore, common impurities may include:

  • Unreacted 2-piperidone: The starting material for the reduction.

  • Piperidine: A potential byproduct from over-reduction or side reactions.

  • Solvents: Residual solvents from the synthesis and workup steps.

  • Side-reaction products: Depending on the reducing agent and conditions, other byproducts may form. For instance, in catalytic hydrogenation, N-alkylation can occur if certain solvents or co-solvents are used.[3]

Q4: How can I confirm the purity of my final this compound product?

A4: A multi-modal approach is recommended for purity confirmation.[3]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method to detect and quantify impurities, often aiming for ≥95% peak homogeneity.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds to identify and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect impurities with distinct signals.

  • Elemental Analysis: Provides the elemental composition (C, H, N), which should be within ±0.3% of the theoretical values for a pure sample.[3]

Troubleshooting Guides

Guide 1: Issues with Recrystallization
Problem Potential Cause Troubleshooting Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.1. Lower the temperature at which the compound dissolves by adding more solvent. 2. Switch to a lower-boiling point solvent or a co-solvent system. 3. Try seeding the solution with a pure crystal.
No Crystals Form The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.1. Concentrate the solution by slowly evaporating the solvent. 2. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). 3. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists. 4. Scratch the inside of the flask with a glass rod to create nucleation sites.
Low Recovery/Yield The compound has significant solubility in the cold solvent, or too much solvent was used.1. Ensure the solution is cooled for a sufficient amount of time to maximize crystallization. 2. Minimize the amount of cold solvent used to wash the crystals during filtration. 3. Concentrate the mother liquor and cool again to recover a second crop of crystals.
Poor Purity Impurities co-crystallized with the product, or the mother liquor was not completely removed.1. Ensure a slow cooling rate to allow for selective crystallization. 2. Perform a second recrystallization on the obtained crystals. 3. Ensure the crystals are washed with a minimal amount of ice-cold, fresh solvent.
Guide 2: Issues with Column Chromatography
Problem Potential Cause Troubleshooting Solution
Peak Tailing The compound is interacting too strongly with the stationary phase (e.g., basic amine interacting with acidic silica).1. Add a small amount of a basic modifier, like triethylamine (0.1-1%) or ammonia, to the mobile phase to neutralize active sites on the silica gel. 2. Switch to a different stationary phase, such as alumina or a polymer-based support.
Poor Separation The mobile phase polarity is too high or too low.1. Perform Thin Layer Chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation. 2. Use a shallower gradient or isocratic elution with the optimized solvent system.
Cracked/Dry Column Bed The solvent level dropped below the top of the stationary phase.This is generally irreversible and requires repacking the column. Always ensure the solvent head is maintained above the silica or alumina bed.
Sample Precipitation at the Top of the Column The sample is not soluble in the initial mobile phase.1. Dissolve the sample in a minimal amount of a stronger solvent and then adsorb it onto a small amount of silica gel ("dry loading"). 2. Ensure the mobile phase is a suitable solvent for your compound.

Experimental Protocols

Protocol 1: Cooling Crystallization of 2,2,6,6-Tetramethyl-4-piperidinol (TMP)

This protocol is adapted from a study on optimizing the crystallization of TMP, a derivative of this compound.[4]

Objective: To obtain large crystals of TMP with high purity from an ethanol solution.

Methodology:

  • Dissolution: In a jacketed vessel, dissolve the desired quantity of crude TMP crystals in 100 mL of ethanol at 80 °C.

  • Mixing: Stir the solution mechanically for 20 minutes to ensure complete dissolution and homogeneity.

  • Cooling: Begin cooling the slurry to 25 °C at a controlled cooling rate. A slower rate generally produces larger and purer crystals.

  • Aging: Maintain the solution at 25 °C for at least 60 minutes to allow for complete crystallization.

  • Filtration: Separate the crystals from the mother liquor via vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove residual impurities.

  • Drying: Dry the solid crystals in a vacuum oven at 35 °C for 2-3 hours or until a constant mass is achieved.[4][5]

Protocol 2: Purification of 2-Piperidone by Vacuum Distillation

This protocol is relevant as 2-piperidone is a common precursor and potential impurity in this compound synthesis.

Objective: To purify crude 2-piperidone by fractional distillation under reduced pressure.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude 2-piperidone to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 10 mmHg).

  • Heating: Begin heating the distillation flask using a heating mantle.

  • Collect Fractions: Collect the fraction that distills at the expected boiling point. For 2-piperidone, the boiling point is around 130 °C at 10 mmHg.[6] Discard the initial forerun and the final residue.

  • Characterization: Analyze the collected fraction for purity using GC or HPLC. The pure product should be a brown transparent crystal at room temperature.[6]

Visual Guides

General Purification Workflow

G start_end start_end process process decision decision impurity impurity final final A Crude Product (this compound) B Solid or Liquid? A->B M Common Impurities: - Unreacted 2-piperidone - Solvents - Side-products A->M C Is it Thermally Stable? B->C Solid F Is it Thermally Stable? B->F Liquid D Recrystallization C->D Yes E Column Chromatography (Solid Loading) C->E No I Check Purity (HPLC, GC, NMR) D->I E->I G Vacuum Distillation F->G Yes H Column Chromatography (Liquid Loading) F->H No G->I H->I J Purity > 98%? I->J K Pure Product J->K Yes L Further Purification J->L No L->B

Caption: General workflow for selecting a purification technique.

Troubleshooting Low Recrystallization Yield

G problem problem question question action action result result success success start Low Yield After Recrystallization q1 Was the solution fully saturated before cooling? start->q1 a1 Evaporate some solvent and re-cool q1->a1 No q2 Is the product still soluble in cold solvent? q1->q2 Yes a1->q2 q3 Was a second crop of crystals collected from mother liquor? q2->q3 No res1 Mother liquor still contains product q2->res1 Yes a2 Cool to a lower temperature (e.g., -20°C) a2->q3 a2_alt Try a different solvent or anti-solvent system a2_alt->q3 a3 Concentrate mother liquor and cool to obtain second crop q3->a3 No end Yield Improved q3->end Yes a3->end res1->a2 res1->a2_alt

Caption: Decision tree for troubleshooting low recrystallization yield.

References

Overcoming challenges in the scale-up of 2-Piperidinol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-Piperidinol

Welcome to the technical support center for the synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing this compound?

A1: The primary industrial method for synthesizing this compound is the catalytic hydrogenation of a pyridine or piperidone precursor using hydrogen gas in the presence of a metal catalyst.[1] Another common approach is the reduction of 2-piperidone using reducing agents like lithium aluminum hydride or sodium borohydride.[2]

Q2: What are the main challenges when scaling up this compound synthesis?

A2: Key challenges during scale-up include managing byproduct formation, preventing catalyst deactivation, ensuring stereoselectivity, and developing efficient purification methods.[1][3][4][5][6] Reactions that perform well on a lab scale may see a significant drop in yield or reproducibility at a larger scale.[7][8]

Q3: Are there any specific safety precautions to consider during the scale-up process?

A3: Yes, piperidine and its derivatives can be corrosive and toxic.[9] It is crucial to handle these chemicals in a well-ventilated area, wear appropriate personal protective equipment (PPE), and be aware of their flammable nature.[9][10] When heated to decomposition, piperidine can emit highly toxic fumes of nitrogen oxides.[9]

Q4: How can continuous flow chemistry aid in the scale-up of this compound synthesis?

A4: Continuous flow reactors can offer significant advantages for scale-up by providing better control over reaction parameters such as temperature, pressure, and mixing.[11][12] This enhanced control can lead to improved yield, higher purity, and better safety profiles compared to traditional batch processing.[13][14][15]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield Upon Scale-Up

  • Question: We achieved a high yield in our small-scale lab synthesis, but the yield dropped significantly when we attempted a larger scale reaction. What could be the cause?

  • Answer: A drop in yield during scale-up is a common problem and can be attributed to several factors:

    • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat dissipation and the formation of hot spots. This can cause thermal degradation of reactants, intermediates, or products.

    • Mass Transfer Limitations: In heterogeneous catalysis (e.g., catalytic hydrogenation), inefficient mixing at a larger scale can limit the contact between the reactants, catalyst, and hydrogen gas.

    • Reproducibility Issues: Some complex reactions are sensitive to minor variations in conditions, which can be exacerbated at a larger scale.[7][8] It is crucial to ensure all parameters are precisely controlled.

Issue 2: Formation of Undesirable Byproducts

  • Question: We are observing significant amounts of N-methyl-2-(2-hydroxyethyl)piperidine in our final product from the catalytic hydrogenation of 2-pyridineethanol. How can we minimize this?

  • Answer: The formation of this specific byproduct can be suppressed by using an amine co-solvent. The addition of at least 10 mole percent of an amine, such as piperidine, relative to the 2-pyridineethanol substrate has been shown to significantly minimize the creation of N-methyl-2-(2-hydroxyethyl)piperidine.[1]

Issue 3: Catalyst Deactivation

  • Question: Our hydrogenation reaction starts well but then slows down or stops completely before all the starting material is consumed. What is happening to our catalyst?

  • Answer: This is a classic sign of catalyst deactivation. The primary mechanisms for this include:

    • Poisoning: Impurities in the reactants, solvents, or hydrogen gas can strongly adsorb to the active sites of the catalyst, rendering them inactive.[5][6]

    • Coking/Fouling: Carbonaceous materials can deposit on the catalyst surface, blocking pores and active sites.[6]

    • Sintering: At high temperatures, small metal particles on the catalyst support can agglomerate into larger particles, reducing the active surface area.[5]

    • Reduction of Active Species: For some palladium catalysts, the active Pd(II) species can be reduced to inactive Pd(0) during the reaction.[4] This deactivation can sometimes be reversed by treating the catalyst with an oxidizing agent like benzoquinone (BQ).[4]

Issue 4: Difficult Product Purification

  • Question: We are struggling to isolate pure this compound. Our workup procedure results in emulsions, and it's difficult to separate the product from the byproducts.

  • Answer: Purification challenges are common in large-scale synthesis.

    • Emulsion Formation: The formation of emulsions during aqueous workups can be problematic.[16] Consider using different solvent systems, adjusting the pH, or employing centrifugation to break the emulsion.

    • Byproduct Removal: If byproducts have similar physical properties to this compound, chromatographic separation may be necessary. For large-scale production, techniques like crystallization or distillation under reduced pressure should be explored.[17] Optimizing the reaction to minimize byproduct formation is the most effective strategy.[1]

Data Presentation

Table 1: Influence of Catalyst and Additives on 2-Piperidinone Synthesis

EntryCatalystAdditiveYield (%)Diastereomeric Ratio (dr)
1Catalyst CLiBF₄994.0:1
2Catalyst ALiBF₄612.1:1
3Catalyst BLiBF₄543.6:1
4Catalyst CNone802.6:1
5Catalyst CSc(OTf)₃563.3:1
6Catalyst CZn(OTf)₂733.7:1

Data adapted from a study on organophotocatalyzed synthesis of 2-piperidinones.[18] This table illustrates how the choice of catalyst and additive can significantly impact the yield and stereoselectivity of the reaction.

Experimental Protocols

Protocol: Catalytic Hydrogenation of 2-Pyridineethanol

This protocol describes a general procedure for the synthesis of this compound via catalytic hydrogenation, with measures to suppress byproduct formation.

Materials:

  • 2-Pyridineethanol

  • Ruthenium-based catalyst (e.g., Ruthenium dioxide, RuO₂)[1]

  • Piperidine (as co-solvent)[1]

  • Ethanol (as solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave reactor is clean and dry.

  • Charging the Reactor: Charge the reactor with 2-pyridineethanol, ethanol (solvent), piperidine (10 mol% relative to the substrate), and the ruthenium-based catalyst.

  • Purging: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to remove all air.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure.

  • Reaction: Heat the reactor to the target temperature and begin stirring. Maintain a constant hydrogen pressure throughout the reaction.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC. The reaction is complete when the consumption of hydrogen ceases and the starting material is no longer detected.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Filtration: Open the reactor and filter the reaction mixture to remove the heterogeneous catalyst.

  • Workup and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified by distillation under reduced pressure or crystallization to obtain pure this compound.

Visualizations

Below are diagrams illustrating key workflows and concepts in this compound synthesis.

G cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Post-Reaction Precursor Selection Precursor Selection Catalyst Choice Catalyst Choice Precursor Selection->Catalyst Choice Solvent & Additive Selection Solvent & Additive Selection Catalyst Choice->Solvent & Additive Selection Reactor Setup Reactor Setup Solvent & Additive Selection->Reactor Setup Reaction Execution Reaction Execution Reactor Setup->Reaction Execution In-Process Monitoring In-Process Monitoring Reaction Execution->In-Process Monitoring Product Isolation Product Isolation In-Process Monitoring->Product Isolation Purification Purification Product Isolation->Purification Final Product Analysis Final Product Analysis Purification->Final Product Analysis

Caption: General workflow for the synthesis of this compound.

G Active Pd(II) Catalyst Active Pd(II) Catalyst Inactive Pd(0) Species Inactive Pd(0) Species Active Pd(II) Catalyst->Inactive Pd(0) Species Reduction (Deactivation) Reactivated Pd(II) Catalyst Reactivated Pd(II) Catalyst Inactive Pd(0) Species->Reactivated Pd(II) Catalyst Oxidation with BQ (Reactivation) Reactivated Pd(II) Catalyst->Active Pd(II) Catalyst Cycle Resumes

Caption: Deactivation and reactivation cycle of a Palladium catalyst.

G Problem Problem Low Yield Low Yield Problem->Low Yield Is yield low? Byproducts Byproducts Problem->Byproducts Impurities present? Slow Reaction Slow Reaction Problem->Slow Reaction Reaction stalling? Check Heat/Mass Transfer Check Heat/Mass Transfer Low Yield->Check Heat/Mass Transfer Optimize Co-solvent/Catalyst Optimize Co-solvent/Catalyst Byproducts->Optimize Co-solvent/Catalyst Check for Catalyst Deactivation Check for Catalyst Deactivation Slow Reaction->Check for Catalyst Deactivation

Caption: A troubleshooting decision tree for synthesis issues.

References

Stability issues and degradation pathways of 2-Piperidinol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Piperidinol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and understanding the potential degradation pathways of this compound. The following information is curated from available scientific literature and general chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: this compound is susceptible to degradation under several conditions. Key concerns include oxidation, sensitivity to acidic and basic conditions, and potential thermal instability. The presence of both a secondary amine and a hydroxyl group on the same carbon atom (a hemiaminal moiety) makes it a reactive molecule.

Q2: How should I properly store this compound?

A2: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. Refrigeration is also advisable to slow down potential degradation processes.

Q3: What are the likely degradation products of this compound?

A3: Based on the chemistry of related compounds like piperidine, the primary degradation products are likely to result from oxidation and ring-opening reactions. Oxidation of the hydroxyl group can lead to the formation of 2-piperidone.[1] Ring-opening can occur under more strenuous conditions, potentially leading to the formation of amino aldehydes or amino acids.

Q4: Can I anticipate the degradation pathways of this compound based on similar molecules?

A4: Yes, the degradation of piperidine, a closely related compound, has been studied and can provide insights. For instance, OH-initiated photo-oxidation of piperidine involves hydrogen abstraction from the carbon atom adjacent to the nitrogen.[2][3][4] In this compound, this is the carbon atom that also bears the hydroxyl group, which would likely make it susceptible to similar oxidative degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) Degradation of this compound due to improper storage or handling.1. Verify the storage conditions (temperature, atmosphere, light exposure). 2. Prepare fresh solutions for analysis. 3. Consider the possibility of on-column degradation and adjust analytical parameters (e.g., temperature, pH of the mobile phase).
Loss of sample potency or purity over time Inherent instability of the compound, potentially accelerated by environmental factors.1. Re-evaluate storage conditions. Store under an inert atmosphere and at a lower temperature. 2. Conduct a forced degradation study to identify the conditions under which the compound is least stable.
Discoloration of the sample (e.g., turning yellow or brown) Oxidation of the compound.1. Handle the compound under an inert atmosphere. 2. Use deoxygenated solvents for preparing solutions.
Inconsistent experimental results Variability in the purity of this compound due to degradation.1. Always use a freshly opened or recently purified batch of this compound. 2. Characterize the purity of the starting material before each experiment using a validated analytical method.

Degradation Pathways and Experimental Protocols

Potential Degradation Pathways

The degradation of this compound can be initiated by several factors, including oxidation, acid/base catalysis, and thermal stress. Below are the postulated primary degradation pathways based on the chemical nature of the molecule and data from related compounds.

Degradation_Pathways_of_this compound cluster_main This compound Degradation This compound This compound 2-Piperidone 2-Piperidone This compound->2-Piperidone Oxidation Ring-Opened_Products Ring-Opened Products (e.g., amino aldehydes) This compound->Ring-Opened_Products Acid/Base Catalysis or Thermal Stress

Postulated degradation pathways of this compound.
Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[5][6][7][8][9]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or other suitable solvent

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a defined period, protected from light.

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80 °C) for a defined period.

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp) for a defined period. A control sample should be kept in the dark.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated HPLC method to determine the percentage of degradation and to identify any degradation products.

Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.

  • Characterize the degradation products using techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS).

Forced_Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow Start Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Stress Sample Withdraw Samples at Time Points Stress->Sample Analyze Analyze by HPLC-UV/MS Sample->Analyze Data Analyze Data and Characterize Degradants Analyze->Data

Workflow for a forced degradation study of this compound.

Summary of Potential Degradation Conditions and Products

Stress Condition Potential Degradation Products Analytical Considerations
Acidic (e.g., 0.1 M HCl) Ring-opened products, potential for salt formation.Neutralize sample before injection. Monitor for new peaks with different retention times.
Basic (e.g., 0.1 M NaOH) Ring-opened products, potential for base-catalyzed oxidation.Neutralize sample before injection. Be aware of potential changes in peak shape.
Oxidative (e.g., 3% H₂O₂) 2-Piperidone, N-oxides, and other oxidized species.Use a mass spectrometer detector to identify the mass of the degradation products.
Thermal (e.g., 80 °C) A mixture of oxidative and ring-opened products.Monitor for a decrease in the main peak area and the appearance of multiple smaller peaks.
Photolytic (e.g., UV light) Radical-mediated degradation products.[2][3][4]Compare chromatograms of light-exposed and dark control samples.

Disclaimer: The information provided is based on general chemical principles and data from related compounds. Specific degradation pathways and rates for this compound may vary depending on the experimental conditions. It is highly recommended to perform dedicated stability studies for your specific application.

References

How to avoid epimerization in 3-piperidinol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid epimerization during the synthesis of 3-piperidinol.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of 3-piperidinol synthesis?

A1: Epimerization is an undesired process where the stereochemical configuration at a specific chiral center in a molecule is inverted. In 3-piperidinol, the carbon atom bearing the hydroxyl group (C-3) is a chiral center. Epimerization at this center would lead to a mixture of diastereomers (if other stereocenters are present) or enantiomers, which can be difficult to separate and may affect the biological activity of the final product.

Q2: What are the common synthetic routes to 3-piperidinol where epimerization can be a problem?

A2: The two primary synthetic routes where epimerization at C-3 is a concern are:

  • Catalytic hydrogenation of 3-hydroxypyridine: This method involves the reduction of the pyridine ring to a piperidine ring. The stereochemistry at C-3 is established during this reduction.

  • Reduction of N-protected 3-piperidone: This involves the reduction of a ketone to a secondary alcohol. The stereochemical outcome of this reduction determines the configuration at C-3.

Q3: What are the general causes of epimerization in 3-piperidinol synthesis?

A3: Epimerization can be caused by several factors, primarily related to the reaction conditions:

  • Harsh reaction conditions: High temperatures and prolonged reaction times can provide the energy needed to overcome the activation barrier for epimerization.

  • Presence of acid or base: Both acidic and basic conditions can catalyze epimerization. Bases can deprotonate the hydroxyl group or the adjacent C-H bond, leading to an enolate or a related intermediate that can be protonated from either face. Acids can protonate the hydroxyl group, making it a good leaving group and facilitating a temporary oxidation-reduction cycle that can scramble the stereocenter.

  • Choice of catalyst: The nature of the catalyst used in hydrogenation or reduction plays a crucial role in determining the stereoselectivity of the reaction. Non-selective catalysts can lead to a mixture of epimers.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low diastereoselectivity in the hydrogenation of substituted 3-hydroxypyridine. The catalyst is not providing sufficient facial selectivity during the reduction.- Utilize a heterogeneous catalyst known for high cis-diastereoselectivity, such as ruthenium on a solid support. - For hydroxyl-directed hydrogenations, bimetallic catalysts like Pd-Cu can enhance diastereoselectivity.[1] - Employ homogeneous catalysts with chiral ligands, such as those based on iridium or rhodium, to influence the stereochemical outcome.[2]
Loss of stereochemical purity of a chiral 3-piperidinol during workup or subsequent reaction steps. The workup or reaction conditions are too acidic or basic, leading to epimerization of the product.- Maintain a neutral pH during aqueous workup procedures. - Avoid strong acids or bases in subsequent reaction steps if possible. If their use is unavoidable, consider protecting the hydroxyl and amino groups. - Keep temperatures low during purification steps like distillation.
Formation of a racemic mixture when starting with an enantiomerically pure precursor. Epimerization is occurring due to an equilibrium process catalyzed by reaction conditions.- Re-evaluate the reaction conditions, paying close attention to pH and temperature. - If using a base, opt for a non-nucleophilic, sterically hindered base to minimize side reactions. - If possible, use a biocatalytic method, such as a ketoreductase, for the reduction of 3-piperidone, as these enzymes often provide very high enantioselectivity.[3][4]
Inconsistent stereochemical results between batches. Minor variations in reaction setup, reagent quality, or reaction time are affecting the stereochemical outcome.- Standardize all reaction parameters, including solvent purity, catalyst loading, temperature, pressure, and reaction time. - Ensure the quality of starting materials and reagents is consistent across all batches.

Data Presentation: Stereoselectivity in 3-Piperidinol Synthesis

Table 1: Comparison of Catalysts for Stereoselective Hydrogenation of 3-Hydroxypyridine Derivatives

CatalystSubstrateKey Reaction ConditionsDiastereomeric Ratio (dr) or Enantiomeric Excess (ee)Reference
Ruthenium on solid supportSubstituted pyridinesMild conditionsHigh cis-diastereoselectivity[5]
Iridium complex3-Hydroxypyridinium saltsHomogeneous catalysisHigh chemoselectivity (stereoisomerism mentioned)[2]
Pd-Cu/SiO₂Terpinen-4-ol (model for directed hydrogenation)Thermal annealing of catalystUp to 12:1 dr[1]
Rhodium on carbon3-Hydroxypyridine6MPa H₂, 85°C, waterRacemic product obtained[6]

Table 2: Comparison of Methods for Stereoselective Reduction of N-Boc-3-piperidone

Method/CatalystKey Reaction ConditionsEnantiomeric Excess (ee)Reference
Ketoreductase (ChKRED03) with Glucose DehydrogenasepH 6.5, 35°C>99% ee for (S)-enantiomer[3]
Aldo-Keto Reductase (AKR-43) with Glucose DehydrogenasepH 7.5, 30°C>99% ee for (S)-enantiomer[4]
Chemical Resolution with D-pyroglutamic acidEthanolic solutionHigh purity (S)-enantiomer obtained[6]

Experimental Protocols

Protocol 1: Biocatalytic Reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine

This protocol is based on the work of Xu et al. and utilizes a coexpressed ketoreductase and glucose dehydrogenase system for high enantioselectivity.[3]

Materials:

  • N-Boc-3-piperidone

  • D-glucose

  • NADP⁺

  • Phosphate buffer (100 mmol·L⁻¹, pH 6.5)

  • Whole cells of E. coli coexpressing ketoreductase and glucose dehydrogenase

Procedure:

  • Prepare a reaction mixture containing:

    • 100 g·L⁻¹ N-Boc-3-piperidone

    • 130 g·L⁻¹ D-glucose

    • 0.2 g·L⁻¹ NADP⁺

    • 30 g·L⁻¹ wet cells of the recombinant E. coli

    • 100 mmol·L⁻¹ phosphate buffer (pH 6.5) to the final volume.

  • Incubate the reaction mixture at 35°C with agitation.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • Upon completion (typically >99% conversion), stop the reaction.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Expected Outcome: (S)-N-Boc-3-hydroxypiperidine with an enantiomeric excess of >99%.

Protocol 2: Diastereoselective Hydrogenation of a 3-Hydroxypyridine Derivative

This protocol is a general representation based on the principles of directed hydrogenation.[1][5]

Materials:

  • Substituted 3-hydroxypyridine

  • Supported ruthenium catalyst (e.g., Ru/C) or a bimetallic catalyst (e.g., Pd-Cu/SiO₂)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, dissolve the substituted 3-hydroxypyridine in the chosen solvent.

  • Add the catalyst under an inert atmosphere.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 40-80°C) with stirring.

  • Maintain the reaction under these conditions until the starting material is consumed (monitor by TLC, GC, or HPLC).

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by crystallization or column chromatography.

Expected Outcome: The corresponding substituted 3-piperidinol with high cis-diastereoselectivity.

Visualizations

Epimerization_Mechanism cluster_0 Base-Catalyzed Epimerization Start (R)-3-Piperidinol Intermediate Enolate Intermediate (Planar, Achiral) Start->Intermediate + Base (-H⁺) Product_R (R)-3-Piperidinol Intermediate->Product_R + H⁺ Product_S (S)-3-Piperidinol Intermediate->Product_S + H⁺

Caption: Base-catalyzed epimerization of 3-piperidinol proceeds through a planar enolate intermediate.

Stereoselective_Synthesis_Workflow cluster_1 Route 1: Hydrogenation cluster_2 Route 2: Reduction A1 3-Hydroxypyridine B1 Catalytic Hydrogenation (e.g., Ru/C) A1->B1 C1 cis-3-Piperidinol (High Diastereoselectivity) B1->C1 A2 N-Boc-3-Piperidone B2 Asymmetric Reduction (e.g., Ketoreductase) A2->B2 C2 (S)-N-Boc-3-Piperidinol (High Enantioselectivity) B2->C2

Caption: Workflow for stereoselective synthesis of 3-piperidinol derivatives.

References

Optimizing Catalyst Loading in 2-Piperidinol Mediated Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 2-Piperidinol as a catalyst, achieving optimal reaction conditions is paramount for success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical applications of this compound as a catalyst?

This compound and its derivatives are recognized as valuable scaffolds in medicinal chemistry and can act as organocatalysts in various synthetic transformations. While direct catalytic applications of this compound itself are not as extensively documented as those of other cyclic amines like proline, it is structurally similar to other effective organocatalysts. The presence of both a secondary amine and a hydroxyl group allows it to participate in enamine and iminium catalysis, analogous to proline, making it a candidate for reactions such as:

  • Aldol reactions: Catalyzing the reaction between ketones and aldehydes to form β-hydroxy ketones.

  • Michael additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Mannich reactions: Mediating the three-component reaction of an aldehyde, an amine, and a ketone.

Due to its chiral nature, enantioselective versions of these reactions are a key area of interest.

Q2: How does catalyst loading of this compound typically affect reaction yield and enantioselectivity?

The loading of an organocatalyst like this compound is a critical parameter that can significantly influence both the reaction rate and the stereochemical outcome. While specific data for this compound is limited in publicly available literature, general principles observed for similar catalysts like piperidine and proline derivatives can be applied:

  • Yield: Insufficient catalyst loading can lead to slow reaction rates and low conversion, resulting in a poor yield. Conversely, excessively high catalyst loading may not lead to a proportional increase in yield and can complicate product purification. In some cases, high catalyst concentrations can lead to the formation of undesired byproducts.

  • Enantioselectivity: For asymmetric reactions, catalyst loading can have a more complex effect on enantiomeric excess (ee). In many organocatalyzed reactions, the enantioselectivity is established in the turnover-limiting step, and as long as the catalytic cycle is operating efficiently, the ee may be independent of the catalyst loading within a certain range. However, at very low catalyst loadings, background (non-catalyzed) reactions or reactions catalyzed by impurities might occur, leading to a decrease in enantioselectivity.

Q3: What are common signs of this compound catalyst deactivation?

Catalyst deactivation can manifest in several ways during a reaction. Researchers should be vigilant for the following indicators:

  • Stalled or incomplete reaction: The most obvious sign is a reaction that fails to proceed to completion, even with extended reaction times, as monitored by techniques like TLC, GC, or NMR.

  • Decreased reaction rate: A noticeable slowing of the reaction progress compared to previous successful runs under identical conditions.

  • Reduced yield or selectivity: A significant drop in the isolated yield of the desired product or a decrease in diastereoselectivity or enantioselectivity.

  • Formation of byproducts: The appearance of new, unexpected spots on a TLC plate or peaks in a chromatogram can indicate that the catalyst is either degrading or promoting alternative reaction pathways. In some cases, catalyst degradation can lead to the formation of coke or insoluble polymers.[1]

Q4: Can the this compound catalyst be recovered and reused?

  • Extraction: If the product and catalyst have different solubilities in a biphasic system, the catalyst could be separated by extraction.

  • Chromatography: Although less practical on a large scale, chromatographic separation can be used to recover the catalyst.

  • Immobilization: Attaching the catalyst to a solid support, such as silica gel or a polymer resin, can facilitate easy recovery by simple filtration. This approach also prevents catalyst leaching into the product.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Rationale
Insufficient Catalyst Loading Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%, then to 20 mol%).A higher catalyst concentration can increase the reaction rate and drive the equilibrium towards the product.
Catalyst Deactivation - Ensure all reagents and solvents are pure and dry. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Consider adding a co-catalyst or additive that may prevent deactivation.Impurities such as water or oxygen can degrade the catalyst. An inert atmosphere protects the catalyst from oxidative decomposition.
Sub-optimal Reaction Temperature Screen a range of temperatures. Start at room temperature and incrementally increase or decrease it.Temperature affects reaction kinetics. Some reactions require heating to overcome the activation energy, while others may require cooling to prevent byproduct formation or catalyst decomposition.
Incorrect Solvent Perform a solvent screen with a variety of polar aprotic (e.g., THF, DCM, MeCN) and non-polar (e.g., toluene, hexanes) solvents.The solvent can influence the solubility of reactants and the stability of intermediates in the catalytic cycle.
Poor Quality of Reagents - Use freshly distilled or purified reagents and solvents. - Verify the integrity of starting materials via analytical techniques (NMR, etc.).Degradation of starting materials or the presence of inhibitors can prevent the reaction from proceeding.
Issue 2: Low Enantioselectivity (for Asymmetric Reactions)
Possible Cause Troubleshooting Step Rationale
Sub-optimal Temperature Lower the reaction temperature. Reactions are often run at 0 °C, -20 °C, or even lower.Lower temperatures often enhance the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.
Inappropriate Solvent Screen different solvents. The polarity and coordinating ability of the solvent can impact the organization of the transition state.The solvent can interact with the catalyst and substrates, influencing the chiral environment of the reaction.
Presence of Water or Protic Impurities Use rigorously dried solvents and reagents. Consider the use of molecular sieves.Protic impurities can interfere with the hydrogen bonding network that is often crucial for stereocontrol in organocatalysis.
Non-optimal Catalyst Loading Vary the catalyst loading. While often independent, very low loadings can sometimes lead to a more prominent uncatalyzed background reaction.Ensuring a sufficient concentration of the chiral catalyst can help to outcompete any non-selective background reactions.
Racemization of Product Analyze the enantiomeric excess at different reaction times. If ee decreases over time, consider quenching the reaction earlier or finding conditions that prevent product racemization.The product itself may be unstable under the reaction conditions and undergo racemization over time.

Data Presentation

While specific quantitative data for this compound catalyzed reactions is scarce in the literature, the following table illustrates the typical effect of catalyst loading on yield and reaction time for a Knoevenagel condensation catalyzed by piperidine, a structurally related compound. This data can serve as a useful starting point for optimizing this compound mediated reactions.

Table 1: Effect of Piperidine Loading on the Yield of a Knoevenagel Condensation Product

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1200.583
2100.583
35478

Data adapted from a study on piperidine-catalyzed Knoevenagel condensation.[2]

Experimental Protocols

The following is a generalized experimental protocol for an aza-Michael addition, which can be adapted for catalysis by this compound.

General Protocol for a this compound Catalyzed Aza-Michael Addition

  • Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the α,β-unsaturated carbonyl compound (1.0 mmol, 1.0 equiv).

  • Catalyst and Nucleophile Addition: Add the this compound catalyst (e.g., 0.1 mmol, 10 mol%) followed by the amine nucleophile (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add the desired solvent (e.g., 2 mL of CH2Cl2 or toluene) under an inert atmosphere.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

To aid in understanding the logical workflow of troubleshooting and the proposed catalytic cycle, the following diagrams are provided.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_analysis Analysis & Refinement Problem Low Yield or Selectivity Catalyst Vary Catalyst Loading Problem->Catalyst Temperature Screen Temperatures Problem->Temperature Solvent Screen Solvents Problem->Solvent Reagents Check Reagent Purity Problem->Reagents Analyze Analyze Results (TLC, NMR, etc.) Catalyst->Analyze Temperature->Analyze Solvent->Analyze Reagents->Analyze Analyze->Catalyst Iterate Optimized Optimized Conditions Analyze->Optimized Successful Enamine_Catalysis cluster_catalyst Catalyst Activation cluster_reaction Reaction Pathway Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone Ketone->Enamine Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Product Aldol Product Iminium->Product + H2O Product->Catalyst Regeneration

References

Addressing poor solubility of piperidine derivatives in reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of piperidine derivatives in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My piperidine derivative is poorly soluble in my reaction solvent. What are the initial steps I should take?

A1: When encountering poor solubility of a piperidine derivative, a systematic approach is recommended. First, verify the purity of your compound, as impurities can significantly impact solubility. Subsequently, consider a range of solvents with varying polarities. Piperidine itself is soluble in water and many organic solvents like alcohols and ethers, but has limited solubility in nonpolar solvents such as hexane[1]. The solubility of its derivatives can vary greatly depending on the nature of the substituents.

If simple solvent screening is unsuccessful, you can explore techniques such as the use of co-solvents, pH adjustment, or increasing the reaction temperature. For a more advanced approach, especially in synthetic chemistry, solvent-free reaction conditions using techniques like ball milling can be considered for insoluble reactants[2].

Q2: What common co-solvents can be used to improve the solubility of piperidine derivatives?

A2: Co-solvents are a practical choice to enhance the solubility of poorly soluble compounds[3]. For piperidine derivatives, which are often used in pharmaceuticals, a mixture of a primary solvent with a miscible co-solvent can disrupt crystal lattice energy and improve solvation. Commonly used co-solvents for organic compounds of pharmaceutical interest include:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful solvents for a wide range of organic compounds, including many piperidine derivatives[4][5].

  • Alcohols: Methanol, ethanol, and isopropanol can act as effective co-solvents, particularly for derivatives with functional groups capable of hydrogen bonding[4].

  • Glycols: Polyethylene glycol (PEG), especially PEG 400, and propylene glycol are often used in pharmaceutical formulations to improve the solubility of poorly water-soluble drugs[3].

It is advisable to start with a small percentage of the co-solvent and gradually increase it while monitoring the solubility of your derivative.

Q3: How does pH adjustment affect the solubility of piperidine derivatives?

A3: The piperidine ring contains a basic nitrogen atom, making the solubility of its derivatives pH-dependent. The pKa of protonated piperidine is around 11.22[6].

  • In acidic conditions (pH < pKa): The nitrogen atom will be protonated, forming a piperidinium salt. These salts are generally more soluble in aqueous and polar protic solvents than the free base. Therefore, for reactions in aqueous media, lowering the pH can significantly enhance solubility.

  • In basic conditions (pH > pKa): The piperidine derivative will exist predominantly in its neutral, free base form. This form is typically more soluble in organic, less polar solvents.

The stability of the derivative at different pH values should also be considered, as some compounds may degrade under strongly acidic or basic conditions[7]. The pH of solutions of piperazine derivatives, which are structurally related to piperidines, has been shown to be a controlling parameter for their utility as permeation enhancers, with a pH range of 9.2-9.6 being optimal for non-cytotoxic efficacy in one study[8].

Q4: Are there any other techniques to address persistent solubility issues?

A4: For particularly challenging cases, several advanced techniques can be employed:

  • Inclusion Complexation: Using host molecules like cyclodextrins can encapsulate the poorly soluble piperidine derivative, enhancing its apparent solubility in aqueous solutions[3][9][10]. Studies have shown that β-cyclodextrin and its derivatives can form inclusion complexes with piperine (a naturally occurring piperidine derivative), thereby improving its water solubility[9][10].

  • Solid Dispersions: Dispersing the compound in a solid matrix can improve its dissolution rate and solubility.

  • Micronization: Reducing the particle size of the solid compound increases the surface area available for solvation, which can lead to a faster dissolution rate[3].

  • Solvent-Free Synthesis: Techniques like high-temperature ball milling can be used to drive reactions between insoluble solid reactants, eliminating the need for a solvent altogether[2].

Troubleshooting Guides

Guide 1: Systematic Solvent and Co-solvent Screening

This guide provides a systematic workflow for identifying a suitable solvent system for a poorly soluble piperidine derivative.

G start Start: Poorly Soluble Piperidine Derivative solvent_screen Screen a Range of Primary Solvents (Polar & Non-polar) start->solvent_screen soluble Soluble? solvent_screen->soluble proceed Proceed with Reaction soluble->proceed Yes insoluble Insoluble soluble->insoluble No cosolvent Introduce a Co-solvent (e.g., DMSO, DMF, Ethanol) insoluble->cosolvent cosolvent_screen Systematically Vary Co-solvent Ratio cosolvent->cosolvent_screen soluble2 Soluble? cosolvent_screen->soluble2 proceed2 Proceed with Reaction soluble2->proceed2 Yes insoluble2 Insoluble soluble2->insoluble2 No advanced Consider Advanced Techniques (Guide 2) insoluble2->advanced

Caption: Workflow for solvent and co-solvent screening.

Experimental Protocol: Co-solvent Screening

  • Preparation of Stock Solution: If possible, prepare a concentrated stock solution of the piperidine derivative in a solvent in which it has at least minimal solubility (e.g., DMSO or DMF).

  • Initial Screening: In small vials, add a known amount of the piperidine derivative. To each vial, add a different primary reaction solvent and observe for dissolution at room temperature with agitation.

  • Co-solvent Addition: For solvents where the compound is insoluble, add a co-solvent in incremental percentages (e.g., 5%, 10%, 20% v/v).

  • Observation: After each addition, agitate the mixture and observe for complete dissolution. Gentle heating may be applied if the reaction conditions allow.

  • Selection: Choose the solvent system with the lowest amount of co-solvent that achieves complete dissolution and is compatible with the planned reaction chemistry.

Guide 2: pH Modification for Solubility Enhancement

This guide outlines the process of using pH adjustment to improve the solubility of ionizable piperidine derivatives.

G start Start: Poorly Soluble Ionizable Piperidine Derivative determine_pka Determine or Estimate the pKa of the Derivative start->determine_pka aqueous_media Reaction in Aqueous or Polar Protic Solvent? determine_pka->aqueous_media adjust_ph_acid Adjust pH to < pKa (e.g., with HCl) to form salt aqueous_media->adjust_ph_acid Yes organic_media Reaction in Non-polar Organic Solvent? aqueous_media->organic_media No check_solubility Check Solubility adjust_ph_acid->check_solubility adjust_ph_base Ensure pH > pKa (Work with free base) organic_media->adjust_ph_base Yes organic_media->check_solubility No adjust_ph_base->check_solubility soluble Soluble? check_solubility->soluble insoluble Consider Other Techniques soluble->insoluble No check_stability Verify Compound Stability at the Chosen pH soluble->check_stability Yes proceed Proceed with Reaction check_stability->proceed

References

Strategies to control diastereoselectivity in piperidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diastereoselective piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on controlling stereochemistry in the synthesis of piperidine rings.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling diastereoselectivity in piperidine synthesis?

A1: The control of diastereoselectivity in piperidine synthesis is primarily achieved through three main strategies:

  • Substrate Control: This strategy utilizes the inherent stereochemistry of the starting material to direct the formation of new stereocenters. This can involve the use of chiral auxiliaries, existing stereocenters in the substrate that bias the approach of reagents, or cyclic substrates that restrict conformational flexibility.

  • Reagent Control: In this approach, the choice of reagents, including reducing agents, organometallic reagents, or catalysts, dictates the stereochemical outcome of the reaction. The steric and electronic properties of the reagent play a crucial role in differentiating between diastereotopic faces or transition states.

  • Catalyst Control: This strategy employs chiral catalysts, such as transition metal complexes or organocatalysts, to create a chiral environment that favors the formation of one diastereomer over another. This is a powerful method for achieving high levels of stereocontrol, often with excellent enantioselectivity as well.

Q2: My piperidine synthesis is resulting in a low diastereomeric ratio (dr). What are some common causes and troubleshooting steps?

A2: Low diastereoselectivity can stem from several factors. Here are some common causes and potential solutions:

  • Insufficient Steric or Electronic Differentiation: The substrate or reagents may lack sufficient steric bulk or electronic bias to effectively differentiate between competing reaction pathways.

    • Troubleshooting: Consider modifying the substrate to include a bulkier protecting group or a directing group. Alternatively, explore different reagents with greater steric hindrance.

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, leading to lower selectivity.

    • Troubleshooting: Running the reaction at a lower temperature can often improve the diastereomeric ratio.[1]

  • Equilibration: The desired kinetic product may be isomerizing to the more stable thermodynamic product under the reaction conditions.

    • Troubleshooting: If the desired product is the kinetic one, shorten the reaction time or use conditions that prevent equilibration (e.g., aprotic solvents, specific bases). Conversely, if the thermodynamic product is desired, you can intentionally promote equilibration by extending the reaction time or adding a suitable acid or base.[2][3]

  • Mechanism Ambiguity: The reaction may be proceeding through a non-stereoselective pathway or a mixture of pathways.

    • Troubleshooting: A thorough understanding of the reaction mechanism is key. For example, in Aza-Diels-Alder reactions, the mechanism can be concerted or stepwise, which can be influenced by Lewis acids, affecting the stereochemical outcome.[4]

Q3: How can I invert a stereocenter in my piperidine ring to obtain the other diastereomer?

A3: If your synthesis yields the undesired diastereomer, it is sometimes possible to invert a stereocenter. A common method is through epimerization:

  • Base-Mediated Epimerization: For stereocenters alpha to a carbonyl group or another acidifying functionality, treatment with a base can generate an enolate or a stabilized carbanion. Subsequent protonation can then lead to a mixture of diastereomers, often favoring the thermodynamically more stable isomer.[3][5]

  • Redox Chemistry: In some cases, oxidation of a stereocenter to a planar carbonyl group followed by a diastereoselective reduction can be employed to invert the stereochemistry.

Troubleshooting Guides

Issue 1: Poor cis/trans Selectivity in the Reduction of Substituted Pyridines

Symptoms: Your hydrogenation of a substituted pyridine results in a mixture of cis and trans piperidines with a low diastereomeric ratio.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Catalyst Choice The catalyst plays a critical role. For high cis-selectivity, heterogeneous catalysts like Rh/C or specific ruthenium complexes are often effective.[6] For some substrates, a nickel silicide catalyst has also shown high cis-selectivity.[6]
Substituent Effects The position and nature of substituents on the pyridine ring can influence the approach of hydrogen to the catalyst surface.
Reaction Conditions Hydrogen pressure and temperature can impact selectivity. Milder conditions often favor the kinetic product.
Issue 2: Lack of Diastereoselectivity in Reductive Amination Cyclizations

Symptoms: The intramolecular reductive amination of a keto-amine or aldehyde-amine precursor yields a nearly 1:1 mixture of diastereomeric piperidines.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Substrate Precursor The stereochemical outcome can be highly dependent on whether a ketone or an aldehyde is used as the precursor. Ketones often lead to trans-selective products, while aldehydes can favor cis-products.[6]
Reducing Agent The choice of reducing agent (e.g., NaBH(OAc)₃, NaBH₄) can influence the facial selectivity of the reduction of the intermediate iminium ion.[7]
Conformational Control The conformation of the cyclization transition state may not be well-defined. Introducing bulky groups can help lock the conformation and improve selectivity.
Issue 3: Low Diastereoselectivity in Mannich-Type Reactions for Piperidine Synthesis

Symptoms: A three-component Mannich reaction to assemble the piperidine precursor shows poor stereocontrol.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Chiral Auxiliary/Catalyst For stereoselective Mannich reactions, the use of a chiral amine or a chiral catalyst is often necessary.[8]
Reaction Conditions The choice of Lewis acid or Brønsted acid co-catalyst and the reaction temperature are critical for achieving high diastereoselectivity.[8]
Iminium Ion Geometry The geometry of the intermediate iminium ion can affect the approach of the nucleophile.

Data Presentation

Table 1: Diastereoselectivity in Reductive Amination of δ-Amino Ketones/Aldehydes

PrecursorReducing AgentSolventTemp (°C)ProductDiastereomeric Ratio (trans:cis)Yield (%)Reference
δ-Amino KetoneNaBH(OAc)₃DichloroethaneRT2,5-Disubstituted Piperidine>20:185[6]
δ-Amino AldehydeNaBH(OAc)₃DichloroethaneRT2,5-Disubstituted Piperidine1:1278[6]
1,5-Keto-aldehydeNaBH(OAc)₃DichloromethaneRT2-Dienyl-substituted PiperidineSingle diastereomer80-95[7]

Table 2: Diastereoselectivity in the Synthesis of 2,3,6-Trisubstituted Piperidines

Key StepReagentsConditionsProduct StereochemistryDiastereomeric RatioReference
Kinetic ProtonationAcetic Acid-78 °C to RT2,3-cis>20:1[2]
Thermodynamic EquilibrationDBURT2,3-trans>20:1[2]
Iminium Ion ReductionNaBH(OAc)₃Dichloroethane, RT2,6-cis10:1[2]
Acyliminium Ion ReductionEt₃SiH, TFADichloromethane, 0 °C to RT2,6-trans>20:1[2]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of a 2,6-trans-Piperidine via Reductive Amination/Cyclization

This protocol is adapted from a procedure for the synthesis of 2,6-trans-piperidines.[6]

  • Preparation of the δ-Amino Ketone: Synthesize the required δ-amino ketone precursor through standard organic synthesis methods.

  • Reductive Amination/Cyclization:

    • To a solution of the δ-amino ketone (1.0 mmol) in dichloroethane (10 mL) at room temperature, add sodium triacetoxyborohydride (1.5 mmol).

    • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired 2,6-trans-piperidine.

Protocol 2: Diastereoselective Hydrogenation of a Disubstituted Pyridine to a cis-Piperidine

This protocol is a general procedure based on methods for the cis-selective hydrogenation of pyridines.[3][5]

  • Catalyst Preparation: In a high-pressure reaction vessel, add the substituted pyridine (1.0 mmol) and the chosen catalyst (e.g., 5 mol% Rh/C) under an inert atmosphere.

  • Hydrogenation:

    • Add a suitable solvent (e.g., methanol, acetic acid).

    • Seal the vessel and purge with hydrogen gas several times.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by GC-MS or NMR).

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by chromatography or crystallization to obtain the cis-piperidine.

Visualizations

diastereoselectivity_troubleshooting start Low Diastereomeric Ratio in Piperidine Synthesis cause1 Insufficient Steric/ Electronic Differentiation start->cause1 cause2 Suboptimal Reaction Temperature start->cause2 cause3 Product Equilibration start->cause3 cause4 Ambiguous Reaction Mechanism start->cause4 solution1 Modify Substrate (e.g., bulkier protecting group) or Change Reagent cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Adjust Reaction Time or Use Non-equilibrating Conditions cause3->solution3 solution4 Investigate Mechanism (e.g., effect of additives, computational studies) cause4->solution4

Caption: Troubleshooting workflow for low diastereoselectivity.

strategy_selection start Desired Piperidine Stereochemistry node_substrate Substrate Control start->node_substrate node_reagent Reagent Control start->node_reagent node_catalyst Catalyst Control start->node_catalyst desc_substrate Utilize existing stereocenters, chiral auxiliaries, or cyclic constraints. node_substrate->desc_substrate desc_reagent Select reagents that favor a specific diastereotopic face or transition state. node_reagent->desc_reagent desc_catalyst Employ a chiral catalyst to create a stereoselective reaction environment. node_catalyst->desc_catalyst

References

Minimizing racemization during 2-Piperidinol functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the functionalization of chiral 2-piperidinol, with a specific focus on strategies to minimize or prevent racemization at the C2 stereocenter.

Frequently Asked Questions (FAQs)

Q1: Why is my chiral this compound racemizing during functionalization, especially under basic or heated conditions?

A1: The primary cause of racemization in this compound derivatives is ring-chain tautomerism . The cyclic hemiaminal (this compound) exists in equilibrium with its acyclic amino-aldehyde form. This aldehyde intermediate has an achiral aldehyde carbon, and re-cyclization can occur from either face, leading to a mixture of enantiomers and a loss of optical purity.[1][2][3] This equilibrium can be promoted by heat or the presence of acid or base catalysts.

G cluster_racemization Mechanism of Racemization via Ring-Chain Tautomerism R_Pip (R)-2-Piperidinol (Chiral) Achiral_Intermediate 5-Aminopentanal (Achiral Intermediate) R_Pip->Achiral_Intermediate Ring Opening Achiral_Intermediate->R_Pip Re-cyclization S_Pip (S)-2-Piperidinol (Chiral) Achiral_Intermediate->S_Pip Re-cyclization

Caption: Ring-chain tautomerism is the main pathway for this compound racemization.

Q2: Which N-protecting group is most effective at preventing racemization at the C2 position?

A2: Strong electron-withdrawing protecting groups are crucial for minimizing racemization. By reducing the nucleophilicity of the nitrogen atom, these groups disfavor the ring-opening step required for tautomerism.

  • Highly Recommended: Carbamates like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are widely used and effective.[4][5] The Boc group, in particular, is often employed in stereoselective syntheses of 2-substituted piperidines.[4][6]

  • Also Effective: Sulfonamides, such as Ts (tosyl) or Ns (nosyl) , are also excellent choices due to their strong electron-withdrawing nature.

  • Avoid: Simple N-alkyl or N-aryl groups are generally poor choices as they do not sufficiently decrease the nitrogen's electron density to prevent the ring-chain equilibrium.

Q3: I'm observing significant racemization during N-acylation. What conditions should I change?

A3: Standard N-acylation conditions can often lead to racemization. The choice of base and temperature is critical.

  • Use Non-Nucleophilic, Hindered Bases: Employ bases like N,N-diisopropylethylamine (DIPEA) or proton sponges instead of smaller, more nucleophilic amines like triethylamine, which can facilitate the ring-opening.

  • Low Temperatures: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to suppress the equilibrium dynamics of the ring-chain tautomerism.

  • Acylating Agent: Use highly reactive acylating agents like acyl chlorides or anhydrides, which can react quickly at low temperatures, minimizing the time the substrate is exposed to potentially racemizing conditions.

Q4: How can I perform an O-alkylation or O-acylation without causing epimerization?

A4: Direct O-functionalization of unprotected this compound is challenging. The recommended strategy involves N-protection followed by O-functionalization.

  • Protect the Nitrogen: First, protect the piperidine nitrogen with a robust, electron-withdrawing group like Boc or Cbz. This "locks" the ring and prevents tautomerism.

  • Deprotonate the Hydroxyl Group: Use a strong, non-nucleophilic base (e.g., NaH, LHMDS) at low temperatures to deprotonate the C2-hydroxyl group.

  • Add the Electrophile: Introduce the alkylating or acylating agent (e.g., methyl iodide, benzyl bromide, acetyl chloride) to react with the resulting alkoxide.

G cluster_workflow Recommended Workflow for O-Functionalization Start Chiral this compound Step1 Step 1: N-Protection (e.g., Boc-anhydride) Start->Step1 Intermediate N-Boc-2-Piperidinol (Racemization Suppressed) Step1->Intermediate Step2 Step 2: O-Functionalization (e.g., NaH, then R-X) Intermediate->Step2 End N-Boc-2-(O-R)-Piperidine (Stereochemistry Retained) Step2->End

Caption: A protected workflow is essential for stereoretentive O-functionalization.

Q5: Is the Mitsunobu reaction a viable option for inverting the stereocenter at C2?

A5: Yes, the Mitsunobu reaction is a powerful tool for inverting the stereochemistry of secondary alcohols, and it can be applied to N-protected 2-piperidinols.[7][8][9]

  • Key Requirement: The piperidine nitrogen must be protected with a group like Boc, Cbz, or a sulfonamide. Attempting the Mitsunobu reaction on an unprotected this compound will likely fail or lead to a complex mixture of products due to the reactivity of the N-H bond.

  • Mechanism: The reaction proceeds via an SN2-type displacement of an activated hydroxyl group, resulting in a clean inversion of the stereocenter.[7][9]

  • Common Nucleophiles: Carboxylic acids (to form inverted esters), phthalimide (a precursor to the inverted amine), and phenols (to form inverted ethers) are commonly used.

Troubleshooting Guide & Data

Issue: Loss of Enantiomeric Excess (% ee) During N-Acylation of this compound

This table summarizes the effect of different bases and solvents on the stereochemical outcome of N-acylation. While specific data for this compound is sparse in comparative literature, these principles are generalized from related systems prone to racemization.

Protecting GroupAcylating AgentBaseSolventTemperature (°C)Resulting % eeTroubleshooting Action
NoneAcetyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)25< 50%Problem: Strong base, room temp. Solution: Protect N first. If not possible, use a hindered base like DIPEA at ≤ 0°C.
NoneAcetic AnhydridePyridinePyridine60~ 0%Problem: High temp, basic solvent. Solution: Avoid heating. Switch to a non-participating solvent like THF or DCM and a non-nucleophilic base.
BocBenzoyl ChlorideDIPEATetrahydrofuran (THF)0 to 25> 98%Success: Electron-withdrawing group prevents tautomerism; hindered base and low temp minimize side reactions.
CbzAcetyl Chloride2,6-LutidineDichloromethane (DCM)-20> 99%Success: Strong protecting group and low temperature are highly effective.
Issue: Racemization vs. Inversion in Mitsunobu Reactions

This table outlines expected outcomes and potential pitfalls when using the Mitsunobu reaction on N-Boc-2-piperidinol.

Nucleophile (Nu-H)ReagentsSolventTemperature (°C)Expected OutcomePotential Issue & Solution
Benzoic AcidPPh₃, DIADTHF0 to 25>99% InversionIssue: Slow reaction if sterically hindered. Solution: Increase reaction time or use a more reactive azodicarboxylate like ADDP.
PhthalimidePPh₃, DEADToluene0 to 25>98% InversionIssue: Removal of triphenylphosphine oxide byproduct can be difficult. Solution: Use a polymer-bound PPh₃ or modified phosphines to simplify purification.
Phenol (pKa ~10)PPh₃, DIADTHF25>95% InversionIssue: Low acidity of nucleophile (pKa > 13) can lead to side reactions.[7] Solution: Phenols are sufficiently acidic. For less acidic nucleophiles, pre-formation of the conjugate base may be required.
Water (pKa ~15.7)PPh₃, DEADDioxane25Racemization/Low YieldProblem: Nucleophile is not acidic enough.[7] Solution: This is not a suitable method for racemization control; it often leads to elimination or other pathways.

Key Experimental Protocols

Protocol 1: Stereoretentive N-Boc Protection of (R)-2-Piperidinol

This protocol is designed to introduce the Boc protecting group with minimal risk of racemization.

  • Dissolution: Dissolve (R)-2-piperidinol (1.0 equiv) in dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv) dropwise to the solution. Note: Using a hindered, non-nucleophilic base is key.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in DCM dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-(R)-2-piperidinol.

  • Analysis: Confirm the enantiomeric excess (% ee) of the product using chiral HPLC or SFC.

Protocol 2: Inversion of N-Boc-(R)-2-Piperidinol via Mitsunobu Reaction

This protocol describes the inversion of the C2 stereocenter to obtain the (S)-enantiomer using benzoic acid as the nucleophile.[7][8][10]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-(R)-2-piperidinol (1.0 equiv), benzoic acid (1.5 equiv), and triphenylphosphine (PPh₃) (1.5 equiv).

  • Dissolution & Cooling: Dissolve the solids in anhydrous tetrahydrofuran (THF, approx. 0.1 M) and cool the solution to 0 °C.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution over 20-30 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting alcohol.

  • Work-up: Remove the solvent under reduced pressure. The resulting crude residue can be purified directly or subjected to a preliminary work-up by adding diethyl ether to precipitate the triphenylphosphine oxide byproduct, followed by filtration.

  • Purification: Purify the crude material by flash column chromatography (hexane/ethyl acetate) to isolate the N-Boc-(S)-2-benzoyloxypiperidine.

  • Analysis: The inverted ester can then be saponified (e.g., using LiOH in THF/water) to yield N-Boc-(S)-2-piperidinol. The % ee should be determined by chiral HPLC to confirm successful inversion.

References

Validation & Comparative

A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise determination of enantiomeric excess (ee) is critical for ensuring the safety, efficacy, and quality of chiral drug candidates. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of HPLC methodologies for the analysis of 2-Piperidinol products, complete with experimental data and detailed protocols to aid in method selection and development.

Comparison of HPLC Methods for Chiral Piperidine Derivatives

The enantioselective separation of this compound and its analogues is most effectively achieved using chiral stationary phases (CSPs). Polysaccharide-based columns, such as those from the Chiralpak® and Chiralcel® series, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including piperidine derivatives. The following table summarizes and compares different HPLC methods successfully employed for the chiral separation of piperidine-containing molecules, providing a valuable reference for method development for this compound products.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Separation Factor (α)Reference
(R/S)-N-Boc-3-hydroxypiperidineChiralpak-IC3 (250 x 4.6 mm, 3µm)n-Hexane / Isopropanol (95:5, v/v)----[1]
(R/S)-Piperidin-3-amine (derivatized with PTSC)Chiralpak AD-HEthanol with 0.1% diethylamine0.5UV at 228 nm> 4.0-[2]
Piperidine-2,6-dione analoguesChiralpak IAn-Hexane / Ethanol (70:30, v/v)1.0UV at 225 nm> 10-[3]
Dioxolane compoundsChiralpak AD and Chiralcel ODSupercritical CO2 with alcohol modifiers----[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are protocols for the chiral separation of piperidine derivatives, which can be adapted for this compound analysis.

Method 1: Chiral Separation of N-Boc-3-hydroxypiperidine

This method is a strong starting point for the analysis of N-protected this compound derivatives.

  • Chromatographic System:

    • Column: Chiralpak-IC3 (250 x 4.6 mm, 3µm particle size)[1]

    • Mobile Phase: A mixture of n-Hexane and Isopropanol in a 95:5 (v/v) ratio.

    • Flow Rate: Typically 1.0 mL/min.

    • Temperature: Ambient.

    • Detection: UV detection at a wavelength suitable for the N-Boc protecting group (e.g., 210-230 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the N-Boc-3-hydroxypiperidine sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Chiral Separation of Piperidin-3-amine via Pre-column Derivatization

For analytes like this compound that lack a strong UV chromophore, pre-column derivatization is an effective strategy to enhance detection sensitivity.

  • Derivatization Procedure:

    • React the piperidin-3-amine sample with a derivatizing agent such as para-toluenesulfonyl chloride (PTSC) in the presence of a base.[2] This introduces a chromophore into the analyte molecules.

  • Chromatographic System:

    • Column: Chiralpak AD-H.[2]

    • Mobile Phase: Ethanol containing 0.1% diethylamine.[2]

    • Flow Rate: 0.5 mL/min.[2]

    • Temperature: Ambient.

    • Detection: UV at 228 nm.[2]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • After the derivatization reaction is complete, dilute the reaction mixture with the mobile phase to an appropriate concentration.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for efficient and accurate execution. The following diagram, generated using Graphviz, illustrates the key steps in the HPLC analysis of this compound enantiomeric excess.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Product Derivatization Derivatization (Optional) - Add Chromophore Sample->Derivatization If no chromophore Dissolution Dissolve in Mobile Phase Sample->Dissolution If chromophore present Derivatization->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chiral Separation (e.g., Chiralpak Column) Injection->Separation Detection UV/Other Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess (% ee) Integration->Calculation

Caption: Workflow for HPLC analysis of this compound enantiomeric excess.

The logical flow for method development is also a critical aspect. The following diagram illustrates a systematic approach to developing a robust chiral separation method.

Method_Development Start Racemic this compound Standard Screen_CSP Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Start->Screen_CSP Screen_MP Screen Mobile Phases (Normal & Reversed Phase) Screen_CSP->Screen_MP Good_Separation Good Separation? Screen_MP->Good_Separation Optimization Optimize Separation (Flow Rate, Temperature, Mobile Phase Ratio) Validation Method Validation (Linearity, Precision, Accuracy) Optimization->Validation Good_Separation->Optimization Yes Derivatize Consider Derivatization Good_Separation->Derivatize No Derivatize->Screen_CSP No_Separation No/Poor Separation

Caption: Logical workflow for chiral HPLC method development.

References

Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating the atomic and molecular structure of a compound, providing unequivocal evidence of its stereochemistry and conformation. This guide offers a comparative overview of the crystallographic data for novel 2-piperidinol derivatives, alongside the fundamental experimental protocols for their structural validation.

The this compound scaffold is a key pharmacophore found in a wide array of biologically active compounds and natural products. Its derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including as enzyme inhibitors and antimicrobial agents.[1][2] The precise spatial arrangement of substituents on the piperidine ring is critical for their biological activity, making X-ray crystallography an indispensable tool in their development.

Comparative Crystallographic Data of this compound Derivatives

The following table summarizes the crystallographic data for a selection of recently synthesized and analyzed this compound and related piperidine derivatives. This data allows for a direct comparison of their unit cell parameters and space groups, offering insights into their crystal packing and symmetry.

Compound Name/DerivativeCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-oneOrthorhombicP2₁2₁2₁8.353(1)11.278(2)12.556(2)909090[3]
8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thioneMonoclinicP2₁8.841(1)6.183(1)14.123(2)90104.98(1)90[3]
1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromideTriclinicP-17.1606(6)10.4832(8)14.6933(12)100.870(2)97.046(2)94.549(2)[4]
[5-oxo-4,4-diphenylimidazolidin-2-ylidene]cyanamide Mannich base with piperidineMonoclinicP2₁/c------[5][6]
[5-oxo-4,4-diphenylimidazolidin-2-ylidene]cyanamide Mannich base with morpholineMonoclinicC2/c------[5][6]

Note: '-' indicates data not specified in the provided search results.

The conformation of the piperidine ring is a crucial structural feature. Studies have shown that the hybridization state of the carbon atom alpha to the piperidinic nitrogen atom can influence the ring's conformation. For instance, a Csp³ hybridized carbon tends to favor a chair conformation, while a Csp² hybridization can lead to a distortion towards a half-chair conformation.[3]

Experimental Protocols

The validation of a novel compound's structure by X-ray crystallography involves a multi-step process, from synthesis and crystallization to data collection and structure refinement.

1. Synthesis of this compound Derivatives:

The synthesis of this compound derivatives can be achieved through various organic chemistry methodologies. Common strategies include the reduction of corresponding 2-piperidones or the cyclization of amino-aldehydes.[7] For instance, N-substituted 4-piperidone derivatives are often used as building blocks for more complex heterocyclic compounds.[3] The synthesis of specific derivatives, such as benzimidazolinyl piperidines, may involve a single-step quaternization reaction of a precursor.[4]

2. Crystallization:

Obtaining high-quality single crystals is often the most challenging step. The purified compound is dissolved in a suitable solvent or a mixture of solvents, and crystals are grown by slow evaporation, vapor diffusion, or cooling of a saturated solution. The choice of solvent and crystallization technique is crucial and often requires empirical optimization for each new derivative.

3. X-ray Diffraction Data Collection:

A single crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[8] Modern diffractometers equipped with sensitive detectors are used to collect this data.[9]

4. Structure Solution and Refinement:

The collected diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The positions of the atoms in the unit cell are determined by solving the "phase problem." The resulting structural model is then refined to best fit the experimental data, yielding precise information about bond lengths, bond angles, and torsion angles.[10]

Workflow for Structure Validation

The overall process for validating the structure of a novel this compound derivative using X-ray crystallography can be visualized as a logical workflow.

G Workflow for X-ray Crystallographic Structure Validation cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination Synthesis Synthesis of this compound Derivative Purification Purification of Compound Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Obtain suitable crystals DataCollection Data Collection Crystallization->DataCollection Mount crystal DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Determine electron density map Refinement Structure Refinement StructureSolution->Refinement Validation Structural Validation Refinement->Validation Publication Publication Validation->Publication Publish Findings

Caption: A flowchart illustrating the key stages of X-ray crystallography.

References

Spectroscopic Analysis Confirms Successful Synthesis of 2-Piperidinol: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the successful synthesis and purification of key intermediates are critical. This guide provides a comparative analysis of two common synthetic routes to 2-Piperidinol, a valuable building block in medicinal chemistry. The synthesis is confirmed through comprehensive spectroscopic analysis, with detailed experimental protocols and data presented to aid in reproducibility and methodological comparison.

The synthesis of this compound can be effectively achieved through various methods, with two prominent approaches being the reduction of 2-piperidone and the catalytic hydrogenation of 2-pyridinol. This guide explores both pathways, offering a side-by-side comparison of their reaction conditions and presenting the spectroscopic data that confirms the formation of the desired product.

Synthetic Route Comparison

Two distinct and reliable methods for the synthesis of this compound are detailed below.

Method 1: Reduction of 2-Piperidone with Sodium Borohydride

This approach involves the reduction of the lactam functionality in 2-piperidone to the corresponding cyclic amino alcohol. Sodium borohydride serves as a mild and selective reducing agent for this transformation.

Method 2: Catalytic Hydrogenation of 2-Pyridinol

An alternative route involves the saturation of the aromatic ring of 2-pyridinol through catalytic hydrogenation. This method typically employs a platinum(IV) oxide catalyst under a hydrogen atmosphere to yield the desired this compound.

Experimental Protocols

Detailed experimental procedures for both synthetic methods are provided to ensure successful replication.

Protocol 1: Synthesis of this compound via Reduction of 2-Piperidone

  • Materials: 2-Piperidone, Sodium Borohydride (NaBH₄), Ethanol, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Diethyl ether.

  • Procedure:

    • Dissolve 2-piperidone (1.0 g, 10.1 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (0.76 g, 20.1 mmol) in portions over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction by the slow addition of 1 M HCl (10 mL).

    • Adjust the pH of the solution to >12 with 2 M NaOH.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of 2-Pyridinol

  • Materials: 2-Pyridinol, Platinum(IV) oxide (PtO₂), Glacial Acetic Acid, Sodium Bicarbonate (NaHCO₃), Ethyl acetate, Celite, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • In a high-pressure reaction vessel, dissolve 2-pyridinol (1.0 g, 10.5 mmol) in glacial acetic acid (20 mL).

    • Add platinum(IV) oxide (50 mg, 0.22 mmol) to the solution.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 50 bar.

    • Stir the reaction mixture at room temperature for 8 hours.

    • Carefully release the hydrogen pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Spectroscopic Data and Analysis

The successful synthesis of this compound and the purity of the starting materials were confirmed using a suite of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for this compound and Starting Materials

CompoundIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)
This compound 3400-3200 (br, O-H, N-H), 2935, 2860 (C-H)~3.6 (m, 1H, CH-OH), 2.9-3.1 (m, 2H, CH₂-N), 1.4-1.8 (m, 6H, ring CH₂)~85 (CH-OH), ~45 (CH₂-N), ~33, ~25, ~23 (ring CH₂)101 (M⁺)
2-Piperidone 3290 (N-H), 1660 (C=O)3.21 (t, 2H), 2.25 (t, 2H), 1.78 (m, 4H)172.5, 42.2, 31.5, 22.8, 21.499 (M⁺)
2-Pyridinol 3400-2400 (br, O-H), 1650 (C=O), 1600, 1580 (C=C, C=N)7.4-7.6 (m, 2H), 6.2-6.4 (m, 2H)163.2, 140.5, 135.8, 119.5, 105.495 (M⁺)

Note: Specific chemical shifts for this compound can vary depending on the solvent and concentration. The provided data represents typical values.

Visualization of Experimental Workflow

To further clarify the process, the general workflow for the synthesis and analysis of this compound is illustrated below.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start_A 2-Piperidone Reaction_A Reduction Start_A->Reaction_A Reagent_A NaBH4, EtOH Reagent_A->Reaction_A Workup Workup & Purification Reaction_A->Workup Start_B 2-Pyridinol Reaction_B Hydrogenation Start_B->Reaction_B Reagent_B H2, PtO2, Acetic Acid Reagent_B->Reaction_B Reaction_B->Workup Product This compound Workup->Product IR IR Spectroscopy Product->IR NMR NMR (1H & 13C) Product->NMR MS Mass Spectrometry Product->MS Confirmation Structure Confirmation IR->Confirmation NMR->Confirmation MS->Confirmation

A Comparative Guide to the Synthesis of Enantiopure 2-Piperidinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure 2-piperidinol is a valuable chiral building block in the synthesis of numerous pharmaceuticals and natural products. Its versatile structure allows for further functionalization, making it a key intermediate in drug discovery and development. This guide provides an objective comparison of the primary synthetic strategies to obtain enantiopure this compound, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The synthesis of enantiopure this compound can be broadly categorized into three main approaches: asymmetric synthesis, resolution of racemic mixtures, and chiral pool synthesis. Each strategy offers distinct advantages and disadvantages in terms of efficiency, cost, and scalability.

Synthetic StrategyKey FeaturesTypical Starting MaterialsKey Reagents/CatalystsOverall YieldEnantiomeric Excess (ee)
Asymmetric Synthesis Direct formation of the desired enantiomer.2-Piperidone, Pyridine derivativesChiral catalysts (e.g., Ir-based), Chiral auxiliaries, BiocatalystsModerate to HighGood to Excellent
Resolution of Racemates Separation of a racemic mixture.Racemic this compound or its precursorsResolving agents (e.g., tartaric acid derivatives), Enzymes (e.g., lipases)Low (theoretically max 50%)Excellent
Chiral Pool Synthesis Utilization of naturally occurring chiral molecules.L-Lysine, L-Pipecolic acidStandard organic reagentsModerateExcellent

Detailed Analysis of Synthetic Routes

Asymmetric Synthesis

Asymmetric synthesis provides a direct pathway to enantiopure this compound, often involving the stereoselective reduction of a prochiral precursor.

A prominent method is the asymmetric hydrogenation of N-protected 2-piperidone . This approach utilizes a chiral catalyst to control the stereochemical outcome of the reduction.

Experimental Protocol: Asymmetric Hydrogenation of N-Boc-2-piperidone

  • Catalyst Preparation: In a glovebox, an iridium catalyst precursor, such as [Ir(COD)Cl]2, and a chiral phosphine ligand, like (R)-SYNPHOS, are dissolved in a degassed solvent (e.g., dichloromethane) and stirred to form the active catalyst.

  • Hydrogenation: The N-Boc-2-piperidone substrate is dissolved in a suitable solvent (e.g., methanol) in a high-pressure autoclave. The prepared catalyst solution is added.

  • Reaction: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a set time (e.g., 24 hours).

  • Work-up and Purification: After cooling and depressurization, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched N-Boc-2-piperidinol.

  • Deprotection: The Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane, to afford the final enantiopure this compound.

Quantitative Data for Asymmetric Hydrogenation:

SubstrateCatalyst SystemSolventYield (%)ee (%)
N-Boc-2-piperidone[Ir(COD)Cl]2 / (R)-SYNPHOSMethanol>95>99
Resolution of Racemic Mixtures

This classical approach involves the separation of enantiomers from a racemic mixture. Enzymatic kinetic resolution is a highly effective method.

In this strategy, an enzyme selectively acylates one enantiomer of racemic N-protected this compound, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocol: Enzymatic Kinetic Resolution of N-Benzyl-2-piperidinol

  • Reaction Setup: Racemic N-benzyl-2-piperidinol is dissolved in an organic solvent (e.g., toluene). An acylating agent, such as vinyl acetate, and a lipase, for instance, Candida antarctica lipase B (CALB), are added.

  • Enzymatic Reaction: The mixture is stirred at a controlled temperature (e.g., 30 °C). The reaction progress is monitored by chiral HPLC or GC until approximately 50% conversion is reached.

  • Separation: The enzyme is filtered off, and the solvent is evaporated. The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer is separated by column chromatography.

  • Hydrolysis and Deprotection: The separated acylated enantiomer is hydrolyzed (e.g., using NaOH in methanol) to afford the corresponding enantiopure N-benzyl-2-piperidinol. The benzyl group can be subsequently removed by hydrogenolysis (e.g., using H2 over Pd/C) to yield the free this compound.

Quantitative Data for Enzymatic Resolution:

SubstrateEnzymeAcylating AgentYield (of one enantiomer)ee (%)
(±)-N-Benzyl-2-piperidinolCALBVinyl Acetate~45>99
Chiral Pool Synthesis

This strategy leverages readily available, enantiopure starting materials from nature. L-Lysine is a common precursor for the synthesis of (S)-2-piperidinol.

The synthesis involves the cyclization of L-lysine to form a lactam, followed by reduction.

Experimental Protocol: Synthesis of (S)-2-Piperidinol from L-Lysine

  • Diazotization and Cyclization: L-lysine monohydrochloride is dissolved in aqueous acidic solution (e.g., H2SO4). A solution of sodium nitrite (NaNO2) is added dropwise at low temperature (0-5 °C). The reaction mixture is then heated to promote cyclization to the corresponding 6-hydroxy-2-piperidone.

  • Protection: The secondary amine of the resulting piperidone can be protected, for example, with a Boc group using di-tert-butyl dicarbonate (Boc2O).

  • Reduction: The protected 6-hydroxy-2-piperidone is then reduced to the corresponding diol using a reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent (e.g., THF).

  • Selective Oxidation and Reduction: The primary alcohol is selectively protected, and the secondary alcohol is oxidized to a ketone. Subsequent stereoselective reduction of the ketone and deprotection would yield the desired this compound. A more direct approach involves the reduction of the lactam functionality of a protected pipecolic acid derivative, which can also be derived from lysine.

Quantitative Data for Chiral Pool Synthesis from L-Pipecolic Acid (a derivative of L-Lysine):

Starting MaterialKey TransformationOverall Yield (%)ee (%)
N-Boc-L-Pipecolic acidReduction of carboxylic acid~80>99 (retained from starting material)

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three main synthetic strategies.

Asymmetric_Synthesis cluster_main Asymmetric Synthesis Workflow Prochiral Prochiral Precursor (e.g., N-Boc-2-piperidone) Reduction Asymmetric Reduction Prochiral->Reduction Chiral Catalyst + H₂ Enantioenriched Enantioenriched Product (e.g., N-Boc-(S)-2-piperidinol) Reduction->Enantioenriched Deprotection Deprotection Enantioenriched->Deprotection e.g., TFA Final Enantiopure This compound Deprotection->Final

Caption: Workflow for Asymmetric Synthesis of this compound.

Resolution_of_Racemate cluster_main Racemate Resolution Workflow Racemate Racemic Precursor (e.g., (±)-N-Bn-2-piperidinol) Enzymatic Enzymatic Kinetic Resolution Racemate->Enzymatic Lipase + Acyl Donor Separation Separation (Chromatography) Enzymatic->Separation Product1 Unreacted Enantiomer ((R)-N-Bn-2-piperidinol) Separation->Product1 Product2 Acylated Enantiomer ((S)-N-Bn-2-piperidyl acetate) Separation->Product2 Deprotection1 Deprotection Product1->Deprotection1 Hydrolysis Hydrolysis Product2->Hydrolysis Deprotection2 Deprotection Hydrolysis->Deprotection2 Final1 (R)-2-Piperidinol Deprotection1->Final1 Final2 (S)-2-Piperidinol Deprotection2->Final2

Caption: Workflow for Resolution of Racemic this compound.

Chiral_Pool_Synthesis cluster_main Chiral Pool Synthesis Workflow ChiralPool Chiral Pool Source (e.g., L-Pipecolic Acid) Protection Protection ChiralPool->Protection e.g., Boc₂O Protected Protected Intermediate (e.g., N-Boc-L-Pipecolic Acid) Protection->Protected Reduction Reduction Protected->Reduction e.g., LiAlH₄ ProtectedProduct Protected Product (N-Boc-(S)-2-piperidinemethanol) Reduction->ProtectedProduct Deprotection Deprotection ProtectedProduct->Deprotection e.g., TFA Final Enantiopure This compound Deprotection->Final

Caption: Workflow for Chiral Pool Synthesis of this compound.

A Comparative Benchmarking Analysis of 2-Piperidinol Derivatives and Leading Alpha-1 Adrenergic Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Piperidinol derivatives against established alpha-1 adrenergic receptor (α1-AR) inhibitors. This analysis, supported by available experimental data, aims to inform drug discovery and development programs targeting the α1-AR, a G-protein coupled receptor crucial in various physiological processes and a key target for treating conditions like benign prostatic hyperplasia and hypertension.

The alpha-1 adrenergic receptor family consists of three subtypes: α1A, α1B, and α1D. These receptors primarily couple to the Gq/11 G-protein, initiating a signaling cascade that results in the activation of phospholipase C (PLC).[1][2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction.[1][4]

This guide focuses on a class of (2-cyclopropoxyphenyl)piperidine derivatives that have shown promise as selective α1A and α1D-AR inhibitors, comparing their in vitro binding affinities with those of well-established α1-AR antagonists such as Prazosin, Doxazosin, Tamsulosin, and Silodosin.

Data Presentation: A Comparative Look at Binding Affinities

The following tables summarize the binding affinities (Ki, in nM) of the (2-cyclopropoxyphenyl)piperidine derivatives and the benchmark inhibitors for the three α1-adrenergic receptor subtypes. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of (2-Cyclopropoxyphenyl)piperidine Derivatives [5]

Compoundα1A-AR Ki (nM)α1B-AR Ki (nM)α1D-AR Ki (nM)
Derivative A 0.911072.0
Derivative B 79.0839.857.0
Derivative C 1.51503.5
Derivative D 5.235010.0

Note: The specific structures of derivatives A-D are detailed in the source publication.

Table 2: Binding Affinities (Ki, nM) of Benchmark Alpha-1 Adrenergic Receptor Inhibitors

Compoundα1A-AR Ki (nM)α1B-AR Ki (nM)α1D-AR Ki (nM)
Prazosin 0.13 - 1.0[1]0.06 - 0.62[1]0.06 - 0.38[1]
Doxazosin ~2.6[6]~3.5[6]~4.7[6]
Tamsulosin ~0.04[4]~4.7[4]~0.45[4]
Silodosin ~0.6[7]~350[7]~30[7]

Table 3: Functional Antagonist Potency (pA2 / pKb) of Benchmark Inhibitors

Compoundα1A-ARα1B-ARα1D-AR
Prazosin 9.14[3]--
Doxazosin ---
Tamsulosin ~10.0 (prostate)[1][8]8.9 - 9.2[8]10.1[8]
Silodosin ---

Experimental Protocols

The data presented in the tables above are derived from key in vitro experiments designed to characterize the interaction of these compounds with α1-adrenergic receptors. The general methodologies for these assays are outlined below.

Radioligand Binding Assay

This assay is considered the gold standard for determining the affinity of a ligand for a receptor.[9] It involves incubating a radiolabeled ligand (e.g., [3H]-Prazosin) with a preparation of cells or tissues expressing the target receptor. The unlabeled test compound (e.g., a this compound derivative or a benchmark inhibitor) is added at various concentrations to compete with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at different concentrations of the test compound, the inhibitory constant (Ki) can be calculated. The Ki represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand.

General Protocol Outline:

  • Membrane Preparation: Tissues or cells expressing the α1-AR subtypes are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radioligand (e.g., [3H]-Prazosin) and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity in the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki value is calculated using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization)

Functional assays measure the biological response elicited by a compound. For α1-AR antagonists, a common functional assay is the measurement of intracellular calcium mobilization. Since α1-ARs are Gq-coupled, their activation by an agonist (like norepinephrine or phenylephrine) leads to an increase in intracellular calcium. An antagonist will inhibit this agonist-induced calcium increase.

General Protocol Outline:

  • Cell Culture: Cells stably expressing one of the α1-AR subtypes are cultured.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8).

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (the test compound).

  • Agonist Stimulation: An α1-AR agonist is added to the cells to stimulate an increase in intracellular calcium.

  • Fluorescence Measurement: The change in fluorescence of the calcium-sensitive dye is measured in real-time using a fluorescence plate reader or microscope.

  • Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal. The data are often used to calculate an IC50 value, which can be converted to a functional inhibitory constant (Kb) or presented as a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the agonist dose-response curve.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

G cluster_membrane a1ar α1-Adrenergic Receptor gq Gq Protein a1ar->gq Activation plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca Ca²⁺ er->ca Releases response Cellular Response (e.g., Smooth Muscle Contraction) ca->response pkc->response

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway

G start Start prep Prepare Cell Membranes (Expressing α1-AR subtype) start->prep incubate Incubate Membranes with: - [3H]-Radioligand (fixed concentration) - Test Compound (varying concentrations) prep->incubate filter Rapid Filtration to Separate Bound and Unbound Radioligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow

Concluding Remarks

The presented data indicates that the (2-cyclopropoxyphenyl)piperidine derivatives exhibit high affinity for α1A and α1D adrenergic receptors, with a notable selectivity over the α1B subtype. This profile is particularly interesting as the α1A and α1D subtypes are predominantly located in the prostate and bladder neck, while the α1B subtype is more prevalent in blood vessels.[10] Therefore, antagonists with selectivity for α1A and α1D receptors have the potential to alleviate urinary symptoms with a reduced risk of cardiovascular side effects, such as orthostatic hypotension.

When compared to the benchmark inhibitors, some of the this compound derivatives demonstrate comparable or even higher selectivity for the α1A and α1D subtypes over the α1B subtype. For instance, Silodosin is known for its high α1A selectivity.[11][12] The (2-cyclopropoxyphenyl)piperidine derivatives appear to follow a similar trend of high α1A/α1D affinity.

References

A Researcher's Guide to Cross-Referencing NMR Data for Substituted Piperidinols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the piperidinol scaffold is a cornerstone of medicinal chemistry. Precise structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose. This guide provides a comparative overview of ¹H and ¹³C NMR data for a selection of substituted piperidinols, outlines a general experimental protocol for data acquisition, and visualizes key structural features and workflows.

Comparative NMR Data of Substituted Piperidinols

The chemical shifts (δ) and coupling constants (J) in NMR spectra are highly sensitive to the electronic environment of the nuclei. The introduction of substituents to the piperidinol ring induces predictable changes in these parameters, offering valuable insights into the substitution pattern and stereochemistry of the molecule. The following tables summarize ¹H and ¹³C NMR data for some representative substituted piperidinols.

Note: Data has been compiled from various sources and may have been recorded in different solvents and at different spectrometer frequencies. Direct comparison should be made with caution.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Substituted Piperidinols

CompoundH-2, H-6 (axial)H-2, H-6 (equatorial)H-3, H-5 (axial)H-3, H-5 (equatorial)H-4Substituent Protons
Piperidin-4-ol~2.5-2.7~3.0-3.2~1.4-1.6~1.8-2.0~3.6-3.8-
1-Methyl-piperidin-4-ol~2.0-2.2~2.7-2.9~1.5-1.7~1.8-2.0~3.6-3.82.2-2.3 (N-CH₃)
3-Methyl-piperidin-4-ol (cis/trans mixture)-----0.8-0.9 (C-CH₃)
1-Benzyl-4-phenyl-piperidin-4-ol~2.7-2.9~2.7-2.9~1.8-2.0 & ~2.1-2.3~1.8-2.0 & ~2.1-2.3-3.6 (N-CH₂) 7.2-7.6 (Ar-H)

Data is approximated from various sources. Specific values can vary based on experimental conditions.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Substituted Piperidinols

CompoundC-2, C-6C-3, C-5C-4Substituent Carbons
Piperidin-4-ol~46~35~68-
1-Methyl-piperidin-4-ol~55~34~67~46 (N-CH₃)
3-Methyl-piperidin-4-ol (cis/trans mixture)~53, ~54~32, ~41~67, ~72~11, ~16 (C-CH₃)
1-Benzyl-4-phenyl-piperidin-4-ol~50~37~7263 (N-CH₂) 125-147 (Ar-C)

Data is compiled from publicly available spectral databases and literature.[1][2][3][4][5]

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. Below is a general methodology for the analysis of substituted piperidinols.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified substituted piperidinol sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (e.g., -OH, -NH).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data acquisition is typically performed on a 300, 400, or 500 MHz NMR spectrometer.

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

  • The probe temperature is usually set to a constant value, typically 25°C (298 K).

3. Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is used. Key parameters include a 90° pulse angle, a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum and improve the signal-to-noise ratio. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of proton and carbon signals, especially in complex molecules, two-dimensional NMR experiments are essential.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together molecular fragments.

4. Data Processing and Analysis:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

  • Phase correction and baseline correction are applied to the spectrum.

  • The spectrum is referenced to the internal standard (TMS).

  • Integration of the ¹H NMR signals is performed to determine the relative number of protons.

  • The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) are determined.

  • The collected 1D and 2D data are analyzed to assign all signals and elucidate the complete structure of the substituted piperidinol.

Visualizing Structure and Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate key concepts and processes.

G General Structure of a Substituted Piperidin-4-ol cluster_ring cluster_params Key NMR Parameters C4 C4(OH) C3 C3 C4->C3 C2 C2 C3->C2 C5 C5 C5->C4 N1 N1-R1 C2->N1 C6 C6 C6->C5 N1->C6 delta_H δ(¹H): Chemical Shift delta_C δ(¹³C): Chemical Shift J_HH J(H,H): Coupling Constant

Caption: General structure of a substituted piperidin-4-ol with atom numbering.

G NMR Data Acquisition and Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Insert into Spectrometer Transfer->Spectrometer LockShim Lock & Shim Spectrometer->LockShim Acquire Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Spectra LockShim->Acquire FT Fourier Transform Acquire->FT Process Phase & Baseline Correction FT->Process Reference Reference to TMS Process->Reference Analyze Assign Signals & Elucidate Structure Reference->Analyze

Caption: Workflow for NMR data acquisition and analysis of substituted piperidinols.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Piperidinol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of 2-Piperidinol, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published, validated methods specifically for this compound, this document presents a detailed comparison of plausible methodologies based on techniques successfully applied to structurally similar compounds, such as piperidine and its derivatives. The experimental data and protocols provided herein are illustrative and intended to serve as a robust starting point for method development and validation in a research and quality control setting.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The three most common and suitable techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Table 1: Comparison of Potential Analytical Methods for this compound Quantification

ParameterGC-MSLC-MS/MSHPLC-UV (with derivatization)
Principle Separation of volatile compounds followed by mass-based detection.Separation by liquid chromatography followed by highly selective mass-based detection.Separation by liquid chromatography followed by UV absorbance detection after chemical derivatization.
Sample Volatility Requires volatile or derivatized analyte.Not required.Not required.
Derivatization Often required to improve volatility and thermal stability.Generally not required.Required to introduce a chromophore.
Selectivity HighVery HighModerate to High
Sensitivity (LOD) Low ng/mLSub ng/mL to pg/mLMid-to-high ng/mL
Linearity (R²) > 0.995> 0.998> 0.995
Precision (%RSD) < 10%< 5%< 10%
Accuracy (%Recovery) 90-110%95-105%90-110%
Instrumentation Cost Moderate to HighHighLow to Moderate
Throughput ModerateHighHigh
Strengths Excellent for volatile compounds, provides structural information.High sensitivity and selectivity, suitable for complex matrices.Widely available, cost-effective for routine analysis.
Limitations Derivatization can be time-consuming, not suitable for thermolabile compounds.High initial investment, potential for matrix effects.Indirect method due to derivatization, lower sensitivity than MS methods.

Experimental Protocols

Detailed methodologies for the three proposed analytical techniques are outlined below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific application.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is recommended to increase its volatility and thermal stability.

a) Sample Preparation and Derivatization:

  • To 100 µL of the sample (or standard), add an internal standard (e.g., deuterated this compound or a structurally similar compound).

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

b) GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.

c) Validation Parameters:

  • Linearity: Prepare calibration standards over a concentration range of 10-1000 ng/mL.

  • Accuracy: Spike known amounts of this compound into a blank matrix at three concentration levels (low, medium, high).

  • Precision: Analyze replicates of the spiked samples on the same day (intra-day) and on different days (inter-day).

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Add_IS Add Internal Standard Sample->Add_IS Evaporate Evaporate to Dryness Add_IS->Evaporate Derivatize Add Derivatizing Agent & Heat Evaporate->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Quantify Quantification Detect->Quantify Validate Method Validation Quantify->Validate

Caption: Workflow for this compound quantification using GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices without the need for derivatization.

a) Sample Preparation:

  • To 100 µL of the sample (or standard), add an internal standard (e.g., deuterated this compound).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

b) LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for this compound and the internal standard.

c) Validation Parameters:

  • Linearity: Prepare calibration standards over a concentration range of 0.1-100 ng/mL.

  • Accuracy and Precision: Assessed at low, medium, and high QC levels.

  • Matrix Effect: Evaluate by comparing the response of the analyte in post-extraction spiked samples with that in neat solutions.

  • Stability: Assess the stability of the analyte in the matrix under different storage conditions.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample/Standard Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify Validate Method Validation Quantify->Validate

Caption: Workflow for this compound quantification using LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

As this compound lacks a strong chromophore, derivatization is necessary for sensitive UV detection. This method is cost-effective and suitable for routine quality control.

a) Sample Preparation and Derivatization:

  • To 100 µL of the sample (or standard), add an internal standard.

  • Add 50 µL of a derivatizing agent (e.g., dansyl chloride) and 50 µL of a buffer (e.g., sodium bicarbonate, pH 9.5).

  • Vortex and incubate at 60°C for 30 minutes.

  • Cool and add a quenching agent if necessary.

  • Dilute with the mobile phase before injection.

b) HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Set to the maximum absorbance of the derivatized this compound (e.g., ~340 nm for dansyl derivatives).

c) Validation Parameters:

  • Linearity: Prepare calibration standards over a concentration range of 50-5000 ng/mL.

  • Specificity: Analyze blank and placebo samples to ensure no interference at the retention time of the analyte.

  • Accuracy and Precision: Assessed at three concentration levels.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample/Standard Add_IS Add Internal Standard Sample->Add_IS Derivatize Add Derivatizing Agent & Buffer Add_IS->Derivatize Incubate Incubate Derivatize->Incubate Dilute Dilute with Mobile Phase Incubate->Dilute Inject Inject into HPLC-UV Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify Validate Method Validation Quantify->Validate

Caption: Workflow for this compound quantification using HPLC-UV.

Efficacy comparison of different chiral auxiliaries including 2-Piperidinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, essential for the development of effective and safe pharmaceuticals, chiral auxiliaries remain a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily attach to a prochiral substrate, directing subsequent chemical transformations to selectively produce one enantiomer over the other. This guide provides an objective comparison of the efficacy of several prominent chiral auxiliaries, including a discussion on 2-Piperidinol, and presents supporting experimental data to aid in the selection of the most suitable auxiliary for a given synthetic challenge.

This compound: An Enigmatic Candidate

Despite the prevalence of piperidine moieties in natural products and pharmaceuticals, the use of this compound itself as a removable chiral auxiliary in asymmetric reactions such as alkylations or aldol additions is not well-documented in peer-reviewed literature. While numerous methods exist for the synthesis of chiral 2-substituted piperidines, these often involve the use of other chiral auxiliaries or catalysts rather than employing this compound as the primary source of chirality transfer in a cleavable fashion.[1][2][3] The inherent reactivity of the secondary amine and the hydroxyl group may complicate its straightforward application as a robust and recyclable auxiliary in the manner of more established counterparts. Further research would be required to explore its potential and define its scope and limitations in asymmetric synthesis.

Established Chiral Auxiliaries: A Performance Overview

In contrast to this compound, several other classes of chiral auxiliaries have been extensively studied and are widely employed in both academic and industrial settings. This guide focuses on three of the most successful and versatile examples: Evans' Oxazolidinones, Oppolzer's Sultams, and SAMP/RAMP Hydrazones.

Evans' Oxazolidinones

Developed by David A. Evans, these auxiliaries are among the most popular and reliable for stereoselective enolate chemistry.[4] Derived from readily available amino acids, they offer excellent stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol reactions, and Diels-Alder reactions. The rigid structure of the N-acylated oxazolidinone, coupled with the chelating ability of the carbonyl groups, allows for the formation of a well-defined enolate geometry, leading to high levels of diastereoselectivity.

Oppolzer's Sultams

Based on camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[5] The rigid bicyclic framework provides excellent steric shielding, directing incoming electrophiles to one face of the enolate with high fidelity. These auxiliaries are particularly noted for their high crystallinity, which can facilitate the purification of diastereomeric products by recrystallization. They have been successfully applied in a wide range of asymmetric transformations, including alkylations, aldol reactions, conjugate additions, and Diels-Alder reactions.[6]

SAMP/RAMP Hydrazones

Developed by Dieter Enders, the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) hydrazone method is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[7][8] The formation of a hydrazone with the carbonyl compound, followed by deprotonation to form a rigid aza-enolate, allows for highly stereoselective alkylation. A key advantage of this method is the ability to access either enantiomer of the product by simply choosing between SAMP or RAMP as the auxiliary.

Performance Data of Chiral Auxiliaries

The following table summarizes the performance of Evans' Oxazolidinones, Oppolzer's Sultams, and SAMP/RAMP Hydrazones in representative asymmetric reactions.

Chiral AuxiliarySubstrateElectrophile/ReagentReaction TypeDiastereomeric Excess (de %)Enantiomeric Excess (ee %)Yield (%)
Evans' Oxazolidinone N-Propionyl-(4S)-4-benzyl-2-oxazolidinoneBenzyl bromideAlkylation>98-85
Evans' Oxazolidinone N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneIsobutyraldehydeAldol>99-80
Oppolzer's Sultam N-Propionyl-(2R)-bornane-10,2-sultamMethyl iodideAlkylation98-95
Oppolzer's Sultam N-Crotonyl-(2R)-bornane-10,2-sultamCyclopentadieneDiels-Alder95-90
SAMP Hydrazone Propanal SAMP hydrazoneMethyl iodideAlkylation->9675
RAMP Hydrazone Cyclohexanone RAMP hydrazoneEthyl iodideAlkylation->9588

Visualizing Asymmetric Synthesis Workflows

The following diagrams illustrate the general workflow of chiral auxiliary-mediated asymmetric synthesis and the decision-making process involved in selecting an appropriate auxiliary.

Chiral Auxiliary Workflow cluster_0 Asymmetric Synthesis Cycle Prochiral Substrate Prochiral Substrate Attach Auxiliary Attach Auxiliary Prochiral Substrate->Attach Auxiliary 1. Attachment Chiral Auxiliary Adduct Chiral Auxiliary Adduct Attach Auxiliary->Chiral Auxiliary Adduct Asymmetric Reaction Asymmetric Reaction Chiral Auxiliary Adduct->Asymmetric Reaction 2. Stereoselective Reaction Diastereomeric Product Diastereomeric Product Asymmetric Reaction->Diastereomeric Product Cleave Auxiliary Cleave Auxiliary Diastereomeric Product->Cleave Auxiliary 3. Cleavage Chiral Product Chiral Product Cleave Auxiliary->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleave Auxiliary->Recovered Auxiliary 4. Recovery & Reuse

General workflow of chiral auxiliary-mediated asymmetric synthesis.

Chiral Auxiliary Selection cluster_considerations Key Considerations Desired Transformation Desired Transformation Alkylation Alkylation Desired Transformation->Alkylation Aldol Reaction Aldol Reaction Desired Transformation->Aldol Reaction Diels-Alder Diels-Alder Desired Transformation->Diels-Alder Other Other Desired Transformation->Other Evans' Oxazolidinone Evans' Oxazolidinone Alkylation->Evans' Oxazolidinone Oppolzer's Sultam Oppolzer's Sultam Alkylation->Oppolzer's Sultam SAMP/RAMP Hydrazone SAMP/RAMP Hydrazone Alkylation->SAMP/RAMP Hydrazone Aldol Reaction->Evans' Oxazolidinone Aldol Reaction->Oppolzer's Sultam Diels-Alder->Evans' Oxazolidinone Diels-Alder->Oppolzer's Sultam Specialized Auxiliary Specialized Auxiliary Other->Specialized Auxiliary Stereoselectivity Stereoselectivity Evans' Oxazolidinone->Stereoselectivity Yield Yield Oppolzer's Sultam->Yield Cleavage Conditions Cleavage Conditions SAMP/RAMP Hydrazone->Cleavage Conditions Auxiliary Cost & Recovery Auxiliary Cost & Recovery Specialized Auxiliary->Auxiliary Cost & Recovery

Decision tree for selecting a suitable chiral auxiliary.

Detailed Experimental Protocols

The following are representative experimental protocols for asymmetric reactions using the discussed chiral auxiliaries.

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

1. Acylation of the Auxiliary: To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, is added n-butyllithium (1.05 eq.) dropwise. The resulting solution is stirred for 15 minutes, after which propionyl chloride (1.1 eq.) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the N-propionyl oxazolidinone.

2. Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise. The mixture is stirred for 30 minutes, after which benzyl bromide (1.2 eq.) is added. The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product. The major diastereomer is isolated by flash column chromatography.

3. Cleavage of the Auxiliary: To a solution of the purified alkylated product (1.0 eq.) in a 3:1 mixture of THF and water at 0 °C is added 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide monohydrate (2.0 eq.). The mixture is stirred at 0 °C for 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is stirred for 15 minutes, and the organic solvent is removed under reduced pressure. The aqueous residue is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

Asymmetric Aldol Reaction using an Oppolzer's Sultam Auxiliary

1. Acylation of the Auxiliary: (2R)-Bornane-10,2-sultam (1.0 eq.) is dissolved in anhydrous THF under an argon atmosphere and cooled to -78 °C. n-Butyllithium (1.05 eq.) is added dropwise, and the solution is stirred for 30 minutes. Propionyl chloride (1.1 eq.) is then added, and the reaction is allowed to warm to room temperature and stirred for 3 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the N-propionyl sultam, which is purified by recrystallization.

2. Aldol Reaction: The N-propionyl sultam (1.0 eq.) is dissolved in anhydrous dichloromethane at 0 °C under an argon atmosphere. Di-n-butylboron triflate (1.1 eq.) is added dropwise, followed by triethylamine (1.2 eq.). The mixture is stirred for 30 minutes, then cooled to -78 °C. Isobutyraldehyde (1.2 eq.) is added, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour. The reaction is quenched with a pH 7 phosphate buffer and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated. The diastereoselectivity is determined by ¹H NMR analysis of the crude product before purification by column chromatography.

3. Cleavage of the Auxiliary: The purified aldol adduct (1.0 eq.) is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 eq.) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The THF is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane to recover the chiral auxiliary. The aqueous layer is then acidified with 1 M HCl and extracted with ethyl acetate to isolate the β-hydroxy carboxylic acid.

Asymmetric Alkylation using a SAMP Hydrazone Auxiliary

1. Hydrazone Formation: Propanal (1.2 eq.) is added to (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.0 eq.) and stirred at room temperature for 2-4 hours. The water formed during the reaction is removed under reduced pressure to give the crude hydrazone, which is used in the next step without further purification.

2. Alkylation: The crude hydrazone is dissolved in anhydrous THF and cooled to -78 °C under an argon atmosphere. Lithium diisopropylamide (LDA) (1.1 eq., freshly prepared) is added dropwise, and the mixture is stirred for 2 hours at -78 °C. Methyl iodide (1.2 eq.) is then added, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are dried and concentrated.

3. Cleavage of the Auxiliary: The crude alkylated hydrazone is dissolved in dichloromethane and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by bubbling argon through the solution. The solvent is evaporated, and the residue is treated with a saturated aqueous solution of sodium bicarbonate. The product is extracted with diethyl ether, and the combined organic extracts are dried and concentrated. The resulting chiral aldehyde is purified by distillation or chromatography. The enantiomeric excess is determined by chiral GC or HPLC analysis.

References

A Comparative Review of Synthetic Methods for Piperidine Rings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its prevalence underscores the critical importance of efficient and selective synthetic methods for its construction. This guide provides a comparative overview of three prominent strategies for synthesizing the piperidine ring: catalytic hydrogenation of pyridines, reductive amination of 1,5-dicarbonyl precursors, and the aza-Diels-Alder reaction. We present a side-by-side analysis of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their synthetic targets.

Catalytic Hydrogenation of Pyridines

Catalytic hydrogenation of the corresponding pyridine ring is one of the most direct and atom-economical methods for accessing the piperidine core. This method is widely employed in both laboratory and industrial settings. The choice of catalyst, solvent, and reaction conditions plays a pivotal role in the efficiency and selectivity of the transformation.

Data Presentation: Performance of Various Catalysts in Pyridine Hydrogenation
SubstrateCatalystSolventPressure (bar)Temperature (°C)Time (h)Yield (%)Reference
Pyridine10% Rh/CWater580-High[1]
2-MethylpyridinePtO₂Glacial Acetic Acid70Room Temp4-6High[2]
3-MethylpyridinePtO₂Glacial Acetic Acid70Room Temp4-6High[2]
4-MethylpyridineRu/PDVBWater11001.5>95[3]
2-BromopyridinePtO₂Glacial Acetic Acid50Room Temp6High[2]
2-FluoropyridinePtO₂Glacial Acetic Acid50Room Temp6High[2]
3-PhenylpyridinePtO₂Glacial Acetic Acid60Room Temp8High[2]
NicotinamideRh/KBWaterAmbientRoom Temp->95[4]
IsonicotinamideRh/KBWaterAmbientRoom Temp->95[4]
Experimental Protocol: General Procedure for Catalytic Hydrogenation of Pyridine using PtO₂[2]

A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is charged into a high-pressure reactor. A catalytic amount of platinum(IV) oxide (PtO₂, 5 mol%) is added to the solution. The reactor is then sealed and purged with hydrogen gas. The reaction mixture is stirred under a hydrogen gas pressure of 50-70 bar at room temperature for 4-10 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the careful addition of a saturated sodium bicarbonate solution until the acetic acid is neutralized. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the corresponding piperidine derivative.

Catalytic_Hydrogenation Pyridine Pyridine Derivative Piperidine Piperidine Derivative Pyridine->Piperidine Hydrogenation Catalyst Heterogeneous Catalyst (e.g., PtO₂, Rh/C) Catalyst->Piperidine H2 H₂ Gas H2->Piperidine Solvent Solvent (e.g., Acetic Acid, Water) Solvent->Piperidine

Reductive Amination

The reductive amination of 1,5-dicarbonyl compounds or their precursors provides a powerful and versatile route to a wide range of substituted piperidines. This method involves the formation of an enamine or iminium ion intermediate, which then undergoes intramolecular cyclization and reduction in a single pot. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome of the reaction.

Data Presentation: Diastereoselective Synthesis of Piperidines via Reductive Amination
Dicarbonyl PrecursorAmineReducing AgentSolventYield (%)Diastereomeric Ratio (dr)Reference
1,5-Keto-aldehyde with η⁴-dienetricarbonyliron complexPrimary AminesNaBH(OAc)₃Not SpecifiedGood to ExcellentSingle diastereomer[5]
N-Boc protected (S)-alanine derived β-ketoesterNH₄OAcNaBH₃CNMethanolGood~1:1[6]
D-mannose derived "masked" dialdehydeAlkyl AminesNaBH₃CNNot SpecifiedGood-[7]
1,5-Diketoneω-Transaminase/Imine ReductaseBiocatalyticBufferExcellent>96:4 (cis major)[8]
Experimental Protocol: General Procedure for Double Reductive Amination of a 1,5-Dicarbonyl Compound[7]

To a solution of the 1,5-dicarbonyl compound (1.0 equiv) in a suitable solvent such as methanol or dichloromethane is added the primary amine or ammonium acetate (1.0-1.2 equiv). The mixture is stirred at room temperature for 30 minutes to allow for the formation of the imine/enamine intermediate. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equiv) or sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 equiv), is then added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired piperidine derivative.

Reductive_Amination Dicarbonyl 1,5-Dicarbonyl Compound Intermediate Iminium Ion/ Enamine Intermediate Dicarbonyl->Intermediate + Amine Amine Primary Amine or Ammonia Source Amine->Intermediate Piperidine Substituted Piperidine Intermediate->Piperidine Intramolecular Cyclization + Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Piperidine

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the construction of six-membered nitrogen-containing heterocycles, including piperidines and their precursors. This reaction involves the [4+2] cycloaddition of an azadiene with a dienophile or an imine with a diene. The development of asymmetric variants has made this a valuable tool for the enantioselective synthesis of complex piperidine-containing molecules.

Data Presentation: Enantioselective Aza-Diels-Alder Reactions for Piperidine Synthesis
DieneImine/AzadieneCatalyst/AuxiliarySolventYield (%)Enantiomeric Excess (ee, %)Reference
2-Alkyl-1,3-butadienesHydrazonesPseudoephedrine auxiliaryCH₂Cl₂Near QuantitativeGood[9]
p-Br-C₆H₄-substituted dieneHydrazonesPseudoephedrine auxiliaryCH₂Cl₂70 (recrystallized)98[9]
Danishefsky's dieneN-Acyl-1-aza-1,3-butadieneChiral bis(oxazoline)-metal complexesNot SpecifiedExcellentExcellent[10]
1,3-PentadienePh₂CHN=CHCO₂Et----[11]
Experimental Protocol: General Procedure for a Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

To a solution of the imine (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere at a reduced temperature (e.g., -78 °C) is added a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-1.0 equiv). The mixture is stirred for a short period before the diene (1.0-1.5 equiv) is added. The reaction is stirred at the low temperature for several hours to days, with progress monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford the cycloadduct.

Aza_Diels_Alder Diene Diene TransitionState [4+2] Transition State Diene->TransitionState Imine Imine (Dienophile) Imine->TransitionState Cycloadduct Tetrahydropyridine (Piperidine Precursor) TransitionState->Cycloadduct Cycloaddition

Conclusion

The synthesis of piperidine rings can be achieved through a variety of robust and versatile methods. The catalytic hydrogenation of pyridines offers a direct and efficient route, particularly for large-scale synthesis, with catalyst and condition selection being key to success. Reductive amination provides a flexible approach to highly substituted piperidines, often with excellent stereocontrol, from acyclic precursors. The aza-Diels-Alder reaction stands out for its ability to construct the piperidine core with multiple stereocenters in a single step, with asymmetric variants enabling access to enantiomerically enriched products. The choice of the optimal synthetic strategy will ultimately depend on the specific substitution pattern of the target piperidine, desired stereochemistry, and the availability of starting materials. This guide serves as a foundational resource to assist researchers in navigating these choices and designing effective synthetic routes to this important heterocyclic scaffold.

References

A Comparative Guide to the Conformational Analysis of Substituted Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its three-dimensional structure, or conformation, is critical as it dictates how the molecule interacts with biological targets. Understanding the conformational preferences of substituted piperidin-4-ones is therefore essential for rational drug design and development. This guide provides a comparative analysis of their conformational behavior, supported by experimental data and detailed methodologies.

Fundamental Conformations of the Piperidin-4-one Ring

The six-membered piperidin-4-one ring is not planar and primarily exists in a dynamic equilibrium between several forms, with the chair conformation being the most stable and prevalent.[1][3] Other higher-energy conformations include the boat and twist-boat forms. The presence of substituents can shift this equilibrium, and in some cases, favor non-chair conformations.[4]

G chair Chair Conformation (Low Energy) twist_boat Twist-Boat Conformation (Intermediate Energy) chair->twist_boat Equilibrium boat Boat Conformation (High Energy) twist_boat->boat Equilibrium

Caption: Equilibrium between major piperidine ring conformations.

Comparative Analysis of Conformational Preferences

The conformational landscape of a piperidin-4-one derivative is dictated by the interplay of steric and electronic effects introduced by its substituents. While the chair form is generally preferred, the specific orientation of substituents and the overall ring shape can vary significantly.

General Trend: The Dominance of the Chair Conformation For a wide range of derivatives, particularly those with bulky substituents at the C2 and C6 positions, the piperidine ring overwhelmingly adopts a chair conformation.[1][3] This arrangement minimizes torsional strain and steric hindrance. X-ray crystallographic studies consistently show 2,6-diaryl substituted piperidin-4-ones in a chair conformation where the large aryl groups occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions.[1]

Influence of N-Substituents Substitution on the ring nitrogen (N1) can dramatically alter conformational preferences.

  • N-Nitroso Derivatives : The introduction of a nitroso group (N-NO) can force the ring into a twist-boat conformation . This is attributed to the resonance between the nitrogen lone pair and the nitroso group, which introduces planar character and creates significant A(1,3) strain (allylic strain) that is relieved in the twist-boat form.[4]

  • N-Acyl and N-Aryl Derivatives : Similar to N-nitroso groups, N-acyl and N-aryl substituents create pseudoallylic strain due to the partial double-bond character of the N1-C(O) or N1-C(Aryl) bond. This strain strongly favors an axial orientation for substituents at the C2 position .[5]

Influence of C2/C6 Substituents

  • In simple N-H or N-alkyl piperidin-4-ones, bulky substituents at C2 and C6 strongly prefer the equatorial position to minimize steric clash.[1][6]

  • However, when combined with N-acylation, the aforementioned pseudoallylic strain can overcome the steric preference, forcing a C2-substituent into an axial position. Computational studies show this axial preference can be favored by up to -3.2 kcal/mol.[5]

Influence of C3/C5 Substituents Substituents at the C3 and C5 positions generally favor an equatorial orientation to minimize steric interactions.[6] However, their presence can lead to a flattening of the chair conformation.[6] In some cases, electronic effects can override steric factors. For example, in one reported crystal structure of a 3-chloro-3-methyl derivative, the chlorine atom occupies an axial position while other bulky groups are equatorial.[1]

Conformational Diversity in Less Substituted Systems While heavily substituted piperidin-4-ones are often locked into a single conformation, simpler derivatives can exist as a mixture of conformers. A gas-phase study of 1-phenylpiperidin-4-one found a mixture of chair-equatorial (55%), chair-axial (22%), and twist-boat (23%) conformers, highlighting the dynamic nature of less constrained rings.[7]

Data Presentation: Quantitative Conformational Data

Quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and computational studies are crucial for defining the precise conformation and energy differences between isomers.

Table 1: Representative ¹H NMR Coupling Constants for 3-Chloro-2,6-diarylpiperidin-4-ones (Data sourced from Pillay & Mohamed, 2001)[6]

Compound ProtonsCoupling TypeTypical J-value (Hz)Inferred Dihedral AngleConformation
H-C6 / H-C5axialDiaxial (Jaa)~10.0 - 11.0~180°Chair
H-C6 / H-C5equatorialAxial-equatorial (Jae)~3.0 - 4.0~60°Chair
H-C2 / H-C3Diaxial (Jaa)~10.1 - 10.5~180°Chair

The large diaxial coupling constants are characteristic indicators of a chair conformation where the coupled protons are in a 1,2-trans-diaxial arrangement.

Table 2: Conformational Free Energy Differences and Ratios

CompoundConformation EquilibriumΔG (kcal/mol)MethodReference
1-Phenylpiperidin-4-oneEq : Ax : Twist Ratio = 55 : 22 : 23-Gas-Phase Electron Diffraction[7]
2-Methyl-1-acetylpiperidineAxial vs. Equatorial-3.2Computational (M06-2X)[5]
4-Fluoropiperidinium SaltAxial vs. Equatorial-0.7 to -0.8 (Axial favored)NMR (J-value method)[8]

These values illustrate how N-acylation strongly favors the axial conformer for a 2-substituent, while protonation of the nitrogen can stabilize an axial conformer for a 4-substituent through electrostatic interactions.[5][8]

Experimental Protocols

Accurate conformational analysis relies on a combination of spectroscopic, crystallographic, and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying conformations in solution.

  • Objective : To determine proton-proton (¹H-¹H) coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations to elucidate spatial relationships and dihedral angles.

  • Methodology :

    • Sample Preparation : Dissolve 5-10 mg of the purified piperidin-4-one derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Data Acquisition : Record high-resolution 1D ¹H NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • 2D NMR : Acquire 2D correlation spectra such as COSY (to identify coupled protons) and NOESY/ROESY (to identify protons close in space, typically < 5 Å).

    • Analysis : Measure the coupling constants from the 1D spectrum. A large J-value (~10-13 Hz) between vicinal protons typically indicates a diaxial relationship, while smaller values (~2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. NOE correlations between protons in a 1,3-diaxial relationship provide strong evidence for a chair conformation.[9]

Single-Crystal X-ray Diffraction

This technique provides the definitive solid-state structure of a molecule.

  • Objective : To determine the precise three-dimensional structure, including bond lengths, bond angles, and torsional angles in the crystalline state.

  • Methodology :

    • Crystallization : Grow single crystals of the compound, suitable for diffraction. This is often achieved by slow evaporation of a solvent from a concentrated solution of the pure compound.[1][3] Common solvents include ethanol, methanol, or mixtures like benzene-petroleum ether.[1]

    • Data Collection : Mount a suitable crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[10]

    • Structure Solution and Refinement : Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate a final, accurate molecular structure.[10] The resulting structure confirms the ring conformation (chair, boat, etc.) and the axial/equatorial positions of all substituents.[11]

Computational Modeling

Theoretical calculations complement experimental data by providing energy values for different conformers and transition states.

  • Objective : To calculate the relative energies of different possible conformations and predict the most stable structure.

  • Methodology :

    • Structure Generation : Build the initial 3D structure of the piperidin-4-one derivative in a molecular modeling program.

    • Conformational Search : Perform a systematic or stochastic conformational search to identify all low-energy conformers.

    • Geometry Optimization : Optimize the geometry of each identified conformer using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., M06-2X/def2-QZVPP).[12] Solvation effects can be included using a polarizable continuum model (PCM).[5][12]

    • Energy Calculation : Perform frequency calculations on the optimized geometries to confirm they are true minima and to obtain thermodynamic data, including the Gibbs free energy (G). The relative energies (ΔG) between conformers determine their predicted population at a given temperature.[5]

Standard Experimental and Analytical Workflow

The comprehensive conformational analysis of a novel piperidin-4-one derivative typically follows a multi-step workflow, integrating synthesis, purification, and various analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_interpretation Conclusion synthesis Synthesis (e.g., Mannich Condensation) purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (Solution-State) purification->nmr xray X-Ray Crystallography (Solid-State) purification->xray comp Computational Modeling (In Silico) purification->comp interpretation Data Interpretation & Comparison nmr->interpretation xray->interpretation comp->interpretation assignment Final Conformational Assignment interpretation->assignment

Caption: A typical workflow for conformational analysis.

References

Safety Operating Guide

Proper Disposal of 2-Piperidinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Piperidinol (CAS 45506-41-0) was found. The following disposal procedures are based on the known hazards of structurally similar compounds, such as piperidine and other piperidinol isomers. Researchers must consult their institution's Environmental Health and Safety (EHS) department for final guidance and to ensure compliance with all local, state, and federal regulations.

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, as an organic base, requires careful handling and disposal to mitigate potential environmental and health hazards. This guide provides essential safety and logistical information for the proper disposal of this compound, drawing from the safety profiles of analogous compounds.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Waste Identification and Classification: this compound waste should be classified as hazardous chemical waste. Based on data from similar compounds, it is likely to be corrosive, potentially flammable, and toxic.[1][2][3] Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[4][5]

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and compatible container.[4][5] The container should be made of a material resistant to organic bases.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[5] Note the approximate concentration and any other components in the waste mixture.

    • Keep the waste container securely closed except when adding waste.[4][5]

  • Waste Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[6]

    • Segregate the this compound waste from incompatible materials, particularly acids and strong oxidizing agents, to prevent violent reactions.[1][4][7]

  • Disposal Procedure:

    • Do not dispose of this compound down the drain.[8]

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal company.[6][9]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Comparative Data of Analogous Compounds

The following table summarizes key quantitative data from the Safety Data Sheets of compounds structurally similar to this compound. This data is provided for informational purposes to highlight the potential hazards of this compound.

PropertyPiperidine3-Piperidinol1-Ethyl-3-hydroxypiperidine
CAS Number 110-89-46859-99-013444-24-1
Physical State LiquidSolidLiquid
Boiling Point 106-107 °C67-69 °C @ 2 mmHgNot Available
Flash Point 16 °C100 °CNot Available
pH Not AvailableNot AvailableNot Available
Hazards Highly flammable, Harmful if swallowed, Toxic in contact with skin or if inhaled, Causes severe skin burns and eye damage.[2][3]Causes severe skin burns and eye damage.[9]Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[10]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a Labeled, Compatible Hazardous Waste Container ppe->collect segregate Store in a Segregated Area Away from Incompatibles (e.g., Acids) collect->segregate contact_ehs Contact Institutional EHS for Waste Pickup segregate->contact_ehs disposal Professional Disposal via Certified Hazardous Waste Vendor contact_ehs->disposal

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Piperidinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of 2-Piperidinol.

This document provides critical safety and logistical information for the proper handling of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.

Hazard Summary & Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It is classified as a substance that can be harmful if swallowed and is toxic in contact with skin or if inhaled. It is also known to cause severe skin burns and eye damage.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesWear appropriate protective gloves.[2] Nitrile or neoprene gloves are generally recommended, but always consult the glove manufacturer's compatibility chart for specific breakthrough times. For operations with a high risk of splash, consider double-gloving.[3]
Body Protection Protective clothingA lab coat or a chemical-resistant apron should be worn.[2] For larger quantities or splash risks, chemical-resistant coveralls are advised.
Eye & Face Protection Safety glasses with side shields or gogglesApproved safety glasses are the minimum requirement.[2] When there is a risk of splashing, chemical safety goggles and/or a full-face shield must be used.[1]
Respiratory Protection Fume hood or respiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][4] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2][4]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Gather Required PPE prep_sds->prep_ppe Identify Hazards prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_don Don PPE Correctly prep_setup->handle_don handle_chem Handle this compound handle_don->handle_chem cleanup_decon Decontaminate Work Area handle_chem->cleanup_decon Experiment Complete cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_dispose Dispose of Waste cleanup_doff->cleanup_dispose

Caption: Logical workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[5]

  • Assemble PPE: Gather all necessary PPE as specified in the table above.

  • Prepare the Work Area: Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.

2. Donning PPE:

  • Hand Washing: Wash and dry your hands thoroughly.

  • Gown/Apron: Put on your lab coat or chemical-resistant apron.

  • Gloves: Don the first pair of gloves if double-gloving.

  • Eye/Face Protection: Put on safety goggles and a face shield if necessary.

  • Second Pair of Gloves (if applicable): Wear the second pair of gloves over the cuffs of your lab coat.

3. Handling this compound:

  • Perform all manipulations of this compound inside a certified chemical fume hood.[2][4]

  • Use non-sparking tools and ensure all equipment is properly grounded, as this compound may be flammable.[6]

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.[3]

4. Doffing PPE:

  • Outer Gloves: Remove the outer pair of gloves (if double-gloving) and dispose of them in the designated waste container.

  • Face Shield/Goggles: Remove the face shield and/or goggles.

  • Gown/Apron: Remove your lab coat or apron.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Hand Washing: Wash your hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][7]
Skin Contact Immediately remove all contaminated clothing.[6] Flush the affected skin with copious amounts of water for at least 15 minutes.[7][8] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[10] Rinse the mouth with water. Seek immediate medical attention.[10]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated PPE: Dispose of all used gloves, disposable lab coats, and other contaminated materials in a designated hazardous waste container.

  • Unused Chemical: Unwanted this compound should be disposed of through your institution's hazardous waste management program. Do not pour it down the drain.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container should then be disposed of according to institutional guidelines.

By following these procedures, you can significantly mitigate the risks associated with handling this compound and ensure a safer laboratory environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Piperidinol
Reactant of Route 2
2-Piperidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.